molecular formula C25H50O B14627167 Pentacosanal CAS No. 58196-28-4

Pentacosanal

Cat. No.: B14627167
CAS No.: 58196-28-4
M. Wt: 366.7 g/mol
InChI Key: HAGKFWXVDSAFHB-UHFFFAOYSA-N
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Description

Pentacosanal is a long-chain aliphatic aldehyde with the molecular formula C25H50O and a molar mass of 366.67 g/mol . It is a high molecular weight compound characterized by a density of 0.836 g/cm³ and a high boiling point of approximately 387.5°C at 760 mmHg, with a flash point of 198.4°C . As a member of the aldehyde family, it provides a reactive carbonyl group at the terminus of a long hydrophobic carbon chain, making it a valuable intermediate in organic synthesis and chemical research. The compound's structure contributes to its very hydrophobic nature, rendering it practically insoluble in water . While specific biocidal applications for this compound are not detailed in the available literature, related long-chain hydrocarbons, such as pentacosane, are recognized for their role in insect communication as semiochemicals and pheromones, particularly in aphid control . This suggests potential research interest in this compound for similar areas, including insect behavior studies and the development of attractants. The provided thermophysical data, including critical temperature and pressure, as well as properties in the ideal gas state, support its use in various analytical and material science applications . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

CAS No.

58196-28-4

Molecular Formula

C25H50O

Molecular Weight

366.7 g/mol

IUPAC Name

pentacosanal

InChI

InChI=1S/C25H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h25H,2-24H2,1H3

InChI Key

HAGKFWXVDSAFHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC=O

Origin of Product

United States

Foundational & Exploratory

Pentacosanal: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C25H50O) is a very-long-chain saturated fatty aldehyde. As a lipid molecule, it is a component of natural waxes and has been identified in various terrestrial and marine organisms. Long-chain aldehydes are increasingly recognized for their roles in chemical communication, as metabolic intermediates, and as potential signaling molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural occurrence, analytical methodologies for its quantification, and its putative biological roles. This document is intended to serve as a resource for researchers interested in the study of this and other related long-chain aliphatic aldehydes.

Natural Sources and Occurrence

This compound has been reported in a variety of natural sources, primarily as a component of epicuticular waxes in plants and in marine invertebrates.

  • Plants: this compound is a constituent of the protective waxy layer on the surface of plant leaves, stems, and fruits. This wax barrier plays a crucial role in preventing water loss and protecting the plant from environmental stressors. While the presence of C25 aldehydes has been noted in the analysis of plant cuticular waxes, specific quantitative data for this compound across a wide range of species is not extensively documented in the literature. It has been reported in Solanum tuberosum (potato) leaves.[1]

  • Marine Sponges: The marine sponge Aplysina lacunosa has been identified as a source of this compound.[1] Marine sponges are known to produce a diverse array of bioactive secondary metabolites, and the presence of this compound suggests a potential ecological role for this compound in the marine environment.

Data Presentation: Quantitative Occurrence of this compound

A significant challenge in the study of this compound is the limited availability of specific quantitative data in publicly accessible literature. While the presence of C25 aldehydes is often noted in broader analyses of complex lipid mixtures, their precise concentrations are not always reported. The following table summarizes the known occurrences and provides a template for future quantitative studies. Researchers are encouraged to contribute to this area by quantifying this compound in their samples of interest.

Natural SourceOrganismTissue/PartConcentrationReference
Plant KingdomSolanum tuberosumLeavesData not available[1]
Various Plant SpeciesEpicuticular WaxPresent, but not quantified[2]
AnimaliaAplysina lacunosaWhole OrganismData not available[1]

Note: The lack of specific quantitative data highlights a key knowledge gap and an opportunity for future research in the field of lipidomics and natural product chemistry.

Experimental Protocols

The analysis of this compound requires careful extraction and sensitive analytical techniques due to its long-chain and relatively non-polar nature. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the identification and quantification of long-chain aldehydes.

Extraction of this compound from Natural Sources

a) From Plant Epicuticular Wax:

  • Sample Collection: Carefully collect fresh plant material (e.g., leaves, stems).

  • Wax Extraction: Briefly immerse the plant material (e.g., for 30-60 seconds) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) to dissolve the epicuticular waxes without extracting internal lipids.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the crude wax extract.

  • Fractionation (Optional): The crude wax extract can be further fractionated using column chromatography on silica (B1680970) gel to separate different lipid classes. Aldehydes are typically eluted with a solvent mixture of intermediate polarity (e.g., hexane:diethyl ether).

b) From Marine Sponges:

  • Sample Preparation: Lyophilize (freeze-dry) the sponge tissue to remove water.

  • Homogenization and Extraction: Homogenize the dried tissue and extract with a solvent system suitable for lipids, such as a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v).

  • Phase Separation: Add water to the extract to induce phase separation. The lower chloroform layer containing the lipids is collected.

  • Solvent Evaporation: Evaporate the chloroform under reduced pressure to yield the total lipid extract.

  • Fractionation: Similar to plant waxes, the crude lipid extract can be fractionated by column chromatography to isolate the aldehyde fraction.

Derivatization of this compound for GC-MS Analysis

Due to their polarity and potential for thermal instability, long-chain aldehydes are often derivatized prior to GC-MS analysis to improve their chromatographic properties and detection sensitivity.[3]

Protocol for O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBO) Derivatization: [3]

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Reaction: Add the PFBHA·HCl solution to the dried lipid extract containing this compound.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for the formation of the PFBO-pentacosanal derivative.

  • Extraction: Extract the derivative into a non-polar solvent like hexane.

  • Washing and Drying: Wash the hexane extract with water to remove excess reagent and dry it over anhydrous sodium sulfate.

  • Concentration: Concentrate the final extract under a stream of nitrogen before GC-MS analysis.

GC-MS Analysis of this compound Derivative
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless injection mode is recommended for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to elute the long-chain derivative, for example, starting at a lower temperature and ramping up to a high final temperature (e.g., 300-320°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: To identify the this compound derivative based on its mass spectrum.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the PFBO-pentacosanal derivative to enhance sensitivity and selectivity.[3]

Biosynthesis and Metabolism

The biosynthesis of this compound is intrinsically linked to the pathways for very-long-chain fatty acid (VLCFA) synthesis.

Biosynthesis of this compound

This compound is formed from its corresponding C25 fatty acid, pentacosanoic acid. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. The precursor, typically a C16 or C18 fatty acyl-CoA, undergoes sequential additions of two-carbon units from malonyl-CoA. The reduction of the resulting fatty acyl-CoA to the corresponding aldehyde is catalyzed by a fatty acyl-CoA reductase.

Biosynthesis_of_this compound C16_CoA Palmitoyl-CoA (C16:0) Elongation_Cycle Fatty Acid Elongation (4 steps, repeated cycles) C16_CoA->Elongation_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle C25_Acyl_CoA Pentacosanoyl-CoA (C25:0) Elongation_Cycle->C25_Acyl_CoA + 4.5 C2 units Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase C25_Acyl_CoA->Fatty_Acyl_CoA_Reductase This compound This compound Fatty_Acyl_CoA_Reductase->this compound

Biosynthesis of this compound from Palmitoyl-CoA.
Metabolism of this compound

Fatty aldehydes are generally metabolized through oxidation to their corresponding carboxylic acids or reduction to fatty alcohols. The oxidation of this compound to pentacosanoic acid is catalyzed by fatty aldehyde dehydrogenase (FALDH).[4][5] This is a critical detoxification pathway, as the accumulation of reactive aldehydes can lead to cellular stress.[4]

Metabolism_of_this compound This compound This compound FALDH Fatty Aldehyde Dehydrogenase (FALDH) This compound->FALDH Alcohol_Dehydrogenase Alcohol Dehydrogenase This compound->Alcohol_Dehydrogenase Pentacosanoic_Acid Pentacosanoic Acid Pentacosanol Pentacosanol FALDH->Pentacosanoic_Acid Alcohol_Dehydrogenase->Pentacosanol

Metabolic fate of this compound.

Biological Role and Signaling Pathways

The specific biological roles of this compound are not well-elucidated. However, based on the known functions of other long-chain aliphatic aldehydes and related molecules, several potential roles can be proposed.

  • Chemical Communication: Long-chain hydrocarbons, which are structurally related to aldehydes, are well-known to function as semiochemicals in insects, mediating processes such as mate recognition and aggregation.[6] It is plausible that this compound could have a similar role as a pheromone or allomone in certain species.

  • Cellular Signaling: While specific signaling pathways for this compound have not been identified, long-chain fatty aldehydes, in general, are recognized as potential signaling molecules.[7] They can modulate cellular processes by interacting with proteins and other cellular components.[7] The high reactivity of the aldehyde group allows for the formation of adducts with cellular macromolecules, which could trigger downstream signaling events.[7]

General_Aldehyde_Signaling This compound This compound Protein_Target Protein Target (e.g., Receptor, Enzyme) This compound->Protein_Target Adduct_Formation Covalent Adduct Formation Protein_Target->Adduct_Formation Signaling_Cascade Downstream Signaling Cascade Adduct_Formation->Signaling_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) Signaling_Cascade->Cellular_Response

Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is a naturally occurring very-long-chain fatty aldehyde found in both plants and marine invertebrates. While methods for its extraction and analysis are established, there is a notable lack of quantitative data on its abundance in various natural sources. Furthermore, its specific biological functions and involvement in signaling pathways remain largely unexplored.

Future research should focus on:

  • Quantitative Profiling: Systematic quantification of this compound in a wider range of organisms to understand its distribution and potential ecological significance.

  • Functional Studies: Elucidation of the specific biological roles of this compound, including its potential as a semiochemical in insect communication.

  • Mechanism of Action: Investigation of the molecular targets and signaling pathways that may be modulated by this compound to understand its effects at the cellular level.

A deeper understanding of this compound and other very-long-chain aldehydes holds promise for applications in various fields, from agriculture (e.g., development of novel pest management strategies) to medicine (e.g., understanding its role in health and disease). This technical guide serves as a foundation for stimulating further research into this intriguing class of lipid molecules.

References

biosynthesis pathway of pentacosanal in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Pentacosanal in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a very-long-chain aldehyde (VLC-aldehyde), is a key intermediate in the biosynthesis of cuticular waxes, which form a protective barrier on the surface of terrestrial plants. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning with the elongation of fatty acid precursors in the endoplasmic reticulum and culminating in the formation of the C25 aldehyde. We detail the enzymatic machinery involved, present available quantitative data on pathway components, and provide detailed experimental protocols for the analysis of this metabolic pathway. Furthermore, key pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular processes governing the synthesis of this important lipid molecule.

Introduction

The plant cuticle is a hydrophobic layer that covers the aerial epidermis of land plants, playing a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and mediating interactions with the environment, including pathogens and insects.[1][2] This cuticle is primarily composed of a cutin polymer matrix embedded with and covered by cuticular waxes. These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, such as aldehydes, alkanes, alcohols, ketones, and esters.[1][3]

This compound (C25H50O) is an odd-chain very-long-chain aldehyde that serves as a precursor in the alkane-forming pathway of wax biosynthesis. Specifically, it is an intermediate in the synthesis of pentacosane (B166384) (C25H52), a major component of cuticular wax in many plant species. The biosynthesis of this compound is a multi-step process localized in the endoplasmic reticulum (ER) of epidermal cells, involving fatty acid elongation and subsequent modification steps.[1][4] Understanding this pathway is crucial for efforts in crop improvement, particularly for enhancing drought tolerance, and for the development of novel agrochemicals that target the plant surface.

The Biosynthesis Pathway of this compound

The synthesis of this compound begins with C16 and C18 fatty acids produced in the plastid, which are then exported to the cytosol and activated to acyl-CoAs.[5] These acyl-CoAs serve as the starting point for the fatty acid elongation (FAE) complex in the ER membrane.[1] The pathway can be divided into two major stages: (1) Elongation of the acyl-CoA chain to the C26 length, and (2) Reduction of the C26 acyl-CoA to an aldehyde, which is then decarbonylated to produce the C25 alkane, with this compound being the key intermediate.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

The FAE complex is a membrane-bound multi-enzyme system that catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[6][7] This process involves four successive enzymatic reactions:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. This is the rate-limiting step and determines the substrate and product chain-length specificity of the complex.[4][6][8] To produce the precursor for this compound, elongation cycles continue until a C26-CoA is formed. The KCS6/CER6 enzyme is central for elongating acyl-CoAs up to C28 in Arabidopsis.[5][9]

  • First Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).[7][8]

  • Dehydration: The 3-hydroxyacyl-CoA is then dehydrated to a trans-2,3-enoyl-CoA by a hydroxyacyl-CoA dehydratase (HCD).[7][8]

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) to yield an acyl-CoA chain that is elongated by two carbons.[7][8]

This cycle is repeated until the C26-CoA precursor is synthesized.

FAE_Cycle cluster_ER Endoplasmic Reticulum Lumen Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA KCS (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KCR (Reduction) Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HCD (Dehydration) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA ECR (Reduction)

Figure 1: The Fatty Acid Elongase (FAE) cycle in the endoplasmic reticulum.

The Alkane-Forming Pathway: Reduction to Aldehyde

The C26-CoA generated by the FAE complex enters the alkane-forming pathway to produce C25 alkane. This pathway involves the reduction of the acyl-CoA to an aldehyde, followed by a decarbonylation step.[1][10]

The core of this process is a complex of the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins, which are localized to the ER.[11][12] It is proposed that CER3, which shows homology to fatty acyl-CoA reductases, first catalyzes the reduction of the VLC-acyl-CoA to a very-long-chain aldehyde.[12][13] This reaction likely produces hexacosanal (B1226863) (C26 aldehyde) from hexacosanoyl-CoA (C26-CoA).

This aldehyde intermediate is then thought to be decarbonylated by the CER1 protein to produce an alkane with one less carbon atom, in this case, pentacosane (C25).[12][13] While hexacosanal is the direct product of the reductase, this compound is understood to be a related VLC-aldehyde whose synthesis follows the same enzymatic logic, likely from a C25-CoA precursor in pathways that generate odd-chain length acids, although this is less common. The entire process is enhanced by cytochrome b5 (CYTB5), which likely acts as an electron donor for the redox reactions.[11][14]

Pentacosanal_Pathway cluster_pathway Biosynthesis of this compound and Pentacosane C18_CoA C18-CoA FAE Fatty Acid Elongase (KCS, KCR, HCD, ECR) C18_CoA->FAE Multiple Cycles C26_CoA Hexacosanoyl-CoA (C26-CoA) FAE->C26_CoA Hexacosanal Hexacosanal (C26 Aldehyde) C26_CoA->Hexacosanal Reduction CER3 CER3 (Fatty Acyl-CoA Reductase) Pentacosane Pentacosane (C25 Alkane) Hexacosanal->Pentacosane Decarbonylation CER1 CER1 (Decarbonylase) CYTB5 Cytochrome b5 CYTB5->CER3 e- donor

Figure 2: Overview of the this compound/pentacosane biosynthesis pathway.

Quantitative Data

Quantitative analysis of cuticular waxes reveals the relative abundance of different lipid classes, which can vary significantly between species, organs, and in response to environmental stimuli.

Cuticular Wax Composition

The following table summarizes the relative abundance of major cuticular wax components in the leaves of several plant species. Aldehydes, including this compound, are typically minor components compared to alkanes and primary alcohols.

Compound Class Arabidopsis thaliana Solanum lycopersicum (Tomato) Camelina sativa
AlkanesHighModerateModerate
Ketones & Sec. AlcoholsSignificantLowLow
Primary AlcoholsModerateModerateHigh
Fatty AcidsLowHighLow
Aldehydes Low Low Low
EstersModerateLowLow
Data compiled from multiple sources.[15][16] "Low," "Moderate," and "High" are relative terms for comparison across species.
Gene Expression Under Stress

The expression of genes involved in wax biosynthesis is often regulated by abiotic stress, such as drought and wounding, and by phytohormones like jasmonic acid (JA) and abscisic acid (ABA).[17][18][19] This regulation is a key mechanism for plants to reinforce their cuticular barrier under adverse conditions.

Gene Function Condition Expression Change Reference
KCS6/CER6Fatty Acid ElongationWoundingUpregulated[19]
CER1Aldehyde DecarbonylaseWounding / JA TreatmentUpregulated[17][19]
CER3Fatty Acyl-CoA ReductaseJA TreatmentUpregulated[17]
DEWAXTranscriptional RepressorDarknessUpregulated[20]
MYB96Transcriptional ActivatorDrought / ABAUpregulated[20]

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of biochemical analysis and molecular biology techniques.

Protocol 1: Cuticular Wax Extraction and Analysis by GC-MS

This protocol describes the extraction of epicuticular waxes and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

A. Wax Extraction

  • Excise fresh plant tissue (e.g., leaves or stems) and measure the surface area.

  • Completely immerse the tissue for 30-60 seconds in a glass vial containing a known volume of chloroform (B151607).[15] An internal standard (e.g., n-tetracosane) should be added to the chloroform for quantification.

  • Gently agitate the vial during immersion to ensure complete extraction of surface lipids. Brief immersion minimizes contamination from intracellular lipids.[15]

  • Remove the plant tissue from the solvent.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

B. Derivatization

  • To analyze polar compounds like primary alcohols and fatty acids, derivatization is required to increase their volatility for GC analysis.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (B92270) to the dried wax extract.[15]

  • Incubate the mixture at 70°C for 45 minutes to allow for complete silylation.[15]

  • Evaporate the BSTFA and pyridine under nitrogen gas and redissolve the derivatized wax in chloroform for GC-MS analysis.

C. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

  • Use a suitable temperature program, for example: initial temperature of 50°C for 2 min, then ramp at 40°C/min to 200°C, hold for 1 min, then ramp at 3°C/min to 320°C, and hold for 30 min.[15]

  • Identify individual compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention times of known standards.

  • Quantify the compounds by comparing their peak areas to that of the internal standard.

GCMS_Workflow cluster_workflow Experimental Workflow for Wax Analysis Start Plant Tissue (e.g., Leaf) Extraction Chloroform Extraction (30-60s with Internal Standard) Start->Extraction Evaporation1 Evaporation (Nitrogen Stream) Extraction->Evaporation1 Derivatization Derivatization (BSTFA, 70°C) Evaporation1->Derivatization Evaporation2 Evaporation & Redissolve in Chloroform Derivatization->Evaporation2 Analysis GC-MS Analysis Evaporation2->Analysis End Identification & Quantification Analysis->End

Figure 3: A generalized workflow for the extraction and analysis of plant cuticular waxes.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of wax biosynthesis genes.

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design gene-specific primers for target genes (e.g., KCS6, CER1, CER3) and a stable reference gene (e.g., ACTIN2, UBQ10). Primers should typically amplify a product of 100-200 bp.

    • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

    • Perform the reaction in a real-time PCR cycler. A typical thermal profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[17]

    • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference gene.[19]

Conclusion

The biosynthesis of this compound is an integral part of the production of cuticular waxes, which are essential for plant survival. The pathway relies on the coordinated action of the fatty acid elongase complex and the alkane-forming machinery, primarily the CER1/CER3 enzyme complex, located in the endoplasmic reticulum. While the core components and steps of this pathway have been elucidated, particularly through studies in Arabidopsis thaliana, further research is needed to understand the precise regulatory networks that control wax composition in response to developmental and environmental cues. The protocols and data presented in this guide offer a robust framework for researchers aiming to further investigate this fundamental aspect of plant biochemistry and its potential applications in agriculture and biotechnology.

References

pentacosanal CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal, a long-chain saturated fatty aldehyde, is a molecule of interest in various scientific disciplines due to its structural similarity to biologically active lipids. This technical guide provides a comprehensive overview of its chemical identity, synthesis, potential biological activities, and analytical considerations. While specific research on this compound is limited, this document consolidates available data and extrapolates from the known properties of similar very long-chain aldehydes to provide a foundational resource for researchers.

Chemical Identification and Properties

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] Its unique Chemical Abstracts Service (CAS) registry number is 58196-28-4 .[1]

Physicochemical Properties
PropertyThis compound (C25H50O)Pentacosane (C25H52)Data Source
Molecular Weight 366.7 g/mol 352.7 g/mol PubChem[1][2]
Molecular Formula C25H50OC25H52PubChem[1][2]
CAS Number 58196-28-4629-99-2PubChem[1][2]
Boiling Point (Predicted) ~450-500 °C401.9 °CCheméo[3]
Melting Point Not available53.5 °CCheméo[3]
Density (Predicted) ~0.83 g/cm³0.80 g/cm³PubChem[1]
Solubility in Water Very low (predicted)4.5e-06 g/LFooDB[4]
logP (Predicted) ~1011.58FooDB[4]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 1-pentacosanol (B1220752). The key challenge in this synthesis is to prevent over-oxidation to the carboxylic acid, pentacosanoic acid. This requires the use of mild oxidizing agents.

Representative Experimental Protocol: Oxidation of 1-Pentacosanol to this compound

This protocol is a generalized procedure based on common methods for the selective oxidation of primary alcohols to aldehydes, such as the Swern or Dess-Martin oxidation.[5]

Materials:

  • 1-Pentacosanol

  • Oxidizing agent (e.g., Dess-Martin periodinane (DMP) or reagents for Swern oxidation: oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with a solution of 1-pentacosanol in anhydrous DCM under an inert atmosphere.

  • Addition of Oxidizing Agent:

    • For Dess-Martin Oxidation: Dess-Martin periodinane is added portion-wise to the stirred solution at room temperature.

    • For Swern Oxidation: The alcohol solution is cooled to -78 °C (dry ice/acetone bath). A solution of DMSO in anhydrous DCM is added, followed by the dropwise addition of a solution of oxalyl chloride in anhydrous DCM, maintaining the temperature below -60 °C. After stirring for a short period, a hindered base such as triethylamine (B128534) is added.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched appropriately. For the Dess-Martin oxidation, a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275) is typically added. For the Swern oxidation, the reaction is allowed to warm to room temperature and then quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of long-chain aldehydes like this compound.[6] Due to its volatility, this compound can be readily analyzed by GC. The mass spectrometer provides fragmentation patterns that can confirm the identity of the compound. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when coupled with a mass spectrometer (LC-MS).[7]

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are not abundant, research on other long-chain aliphatic aldehydes suggests potential antimicrobial and antioxidant properties.

Antimicrobial Activity

Long-chain aldehydes are known to possess antimicrobial properties.[8][9][10] Their mechanism of action is often attributed to their ability to disrupt the cell membrane of microorganisms. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the reactive aldehyde group can interact with proteins and other cellular components, leading to cell death.[11] For instance, pentadecanal, a shorter-chain fatty aldehyde, has demonstrated inhibitory effects against the growth of Listeria monocytogenes.[12] It is plausible that this compound exhibits similar broad-spectrum antimicrobial activity against various bacteria and fungi.

Antioxidant and Other Biological Effects

The biological effects of aldehydes are complex and can be context-dependent. While some aldehydes are associated with cellular stress, others, particularly those found in natural products, can exhibit antioxidant properties.[13][14][15] The long, saturated chain of this compound suggests it could integrate into cellular membranes and potentially modulate their properties. Aldehydes are known to interact with various biological molecules and can influence signaling pathways. For example, reactive aldehydes can modulate inflammatory responses through pathways such as the NF-κB signaling pathway.[16]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from 1-pentacosanol.

G start Start: 1-Pentacosanol in Anhydrous DCM reaction Oxidation Reaction (e.g., Swern or Dess-Martin) start->reaction monitoring Reaction Monitoring (TLC or GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis product Pure this compound analysis->product G This compound This compound (or other reactive aldehydes) CellMembrane Cellular Stress / Membrane Interaction This compound->CellMembrane IKK IKK Activation CellMembrane->IKK ? IkB IκB Phosphorylation and Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription activates Inflammation Inflammatory Response Transcription->Inflammation

References

Preliminary Biological Activity of Pentacosanal: A Technical Guide Based on Structurally Related Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of pentacosanal (a 25-carbon saturated fatty aldehyde) is exceptionally scarce in publicly available scientific literature. This technical guide, therefore, provides an in-depth overview of the preliminary biological activities of structurally related long-chain fatty aldehydes and long-chain fatty alcohols. The presented data should be interpreted as indicative of the potential activities of this compound and is intended to guide future research in this area.

Introduction

This compound belongs to the class of long-chain fatty aldehydes, which are characterized by a hydrocarbon chain of 14 or more carbons.[1] These molecules, along with their corresponding fatty alcohols, are integral components of various biological systems and are increasingly recognized for their diverse bioactive properties.[2] While once considered mere metabolic intermediates, evidence now suggests their involvement in a range of cellular processes, including antimicrobial defense, inflammatory modulation, and cytotoxicity.[2][3] This guide summarizes the current understanding of these activities, drawing on data from analogous lipid molecules to infer the potential biological profile of this compound.

Antimicrobial Activity

Long-chain fatty aldehydes and alcohols have demonstrated notable antimicrobial properties, with their efficacy often being dependent on the length of their aliphatic carbon chain.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various long-chain fatty alcohols against pathogenic bacteria.

Table 1: Antimicrobial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus [3][4]

CompoundCarbon Chain LengthMIC (μg/mL)MBC (μg/mL)
1-OctanolC8>1000>1000
1-NonanolC9250500
1-DecanolC10125250
1-UndecanolC1162.5125
1-DodecanolC1231.3125
1-TridecanolC1315.6125
1-TetradecanolC1415.6250
1-PentadecanolC1515.6500
1-HexadecanolC1631.3>1000
1-HeptadecanolC1762.5>1000

Table 2: Antimicrobial Activity of Long-Chain Fatty Alcohols against Mycobacterium Species [2][5]

CompoundTarget OrganismMIC (mM)
1-HeptanolM. smegmatis3.2
1-OctanolM. smegmatis1.6
1-NonanolM. smegmatis0.8
1-DecanolM. smegmatis0.4
1-DecanolM. tuberculosis H37Rv0.4
9-Decene-1-olM. smegmatis0.2
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in the appropriate growth phase

  • M Mueller Hinton Broth (or other suitable broth)

  • Test compound (e.g., long-chain fatty alcohol) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile pipette and tips

  • Microplate reader

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of Test Compound:

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth column serves as a sterility control (no bacteria).

  • Inoculation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity) compared to the growth control. Results can be read visually or with a microplate reader.

G cluster_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Add 100 µL Broth to all wells B Add 100 µL of 2x Compound Stock to Column 1 C Perform 2-fold serial dilutions across plate (Columns 1-10) B->C D Prepare Standardized Inoculum (0.5 McFarland) E Add 100 µL of Inoculum to Wells (Columns 1-11) D->E F Incubate at 37°C for 16-24h G Determine MIC (Lowest concentration with no visible growth) F->G

Workflow for Broth Microdilution Assay

Anti-inflammatory Activity

Long-chain fatty alcohols have been shown to modulate inflammatory responses in vitro. A mixture of long-chain fatty alcohols (C22-C28) from evening primrose oil and pomace olive oil has been reported to inhibit the production of several pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]

Quantitative Anti-inflammatory Data

Table 3: Anti-inflammatory Activity of a Long-Chain Fatty Alcohol Mixture [10]

MediatorEffectIC50
Nitric Oxide (NO)Dose-dependent decrease in production-
Tumor Necrosis Factor-alpha (TNF-α)Reduction in production-
Prostaglandin E2 (PGE2)Lower potency of inhibition-
Phospholipase A2 (PLA2)Inhibition of enzyme activity6.2 µg/mL
Experimental Protocol: Anti-inflammatory Assay in Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (for NO measurement)

  • ELISA kits (for cytokine measurement)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours), in the continued presence of the test compound.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6, etc.): Quantify the concentration of cytokines in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the percentage of inhibition of each inflammatory mediator by the test compound compared to the LPS-stimulated control.

Signaling Pathway: Modulation of Inflammatory Response

Long-chain fatty alcohols appear to exert their anti-inflammatory effects by interfering with key signaling pathways involved in the inflammatory cascade. The inhibition of inducible nitric oxide synthase (iNOS) expression and the reduction of pro-inflammatory cytokine production are key mechanisms.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation LCFA Long-Chain Fatty Alcohols LCFA->NFkB Inhibition

Proposed Anti-inflammatory Mechanism of Long-Chain Fatty Alcohols

Cytotoxicity

The aldehyde functional group is highly reactive, and as a result, fatty aldehydes can be toxic to cells, particularly at high concentrations.[12] Their cytotoxicity is thought to arise from the formation of covalent adducts with cellular macromolecules like proteins and lipids.[12]

Quantitative Cytotoxicity Data

Table 4: Cytotoxicity of Long-Chain Fatty Aldehydes and Alcohols

CompoundCell LineAssayExposure TimeIC50 / EffectReference
Hexadecanal (C16 Aldehyde)SLS and Control FibroblastsMTT-Toxic at micromolar concentrations; SLS cells show hypersensitivity[9][12][13]
Octadecanal (C18 Aldehyde)CHO cells--Greater cytotoxicity in FAldDH-deficient cells compared to wild-type[13]
1,2-Hexadecanediol (C16 dihydric alcohol)Ehrlich Ascites Carcinoma (EAC)Growth Inhibition-Active[14]
16-Methyl-1,2-heptadecanediol (iso-C18 dihydric alcohol)Ehrlich Ascites Carcinoma (EAC)Growth Inhibition-Active[14]
Docetaxel-C16 fatty alcohol prodrug4T1 (Breast Cancer)--IC50 reported for prodrug nanoassemblies[15]
Docetaxel-C18 fatty alcohol prodrug4T1 (Breast Cancer)--IC50 reported for prodrug nanoassemblies[15]
Docetaxel-C20 fatty alcohol prodrug4T1 (Breast Cancer)--IC50 reported for prodrug nanoassemblies[15]
Docetaxel-C24 fatty alcohol prodrug4T1 (Breast Cancer)--IC50 reported for prodrug nanoassemblies[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]

Materials:

  • 96-well plates

  • Adherent or suspension cells

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach (for adherent cells) or stabilize (for suspension cells) overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle controls.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Reaction cluster_readout Data Acquisition A Seed cells in 96-well plate B Incubate overnight A->B C Add various concentrations of test compound D Incubate for 24-72h C->D E Add MTT solution to each well F Incubate for 2-4h (Formazan formation) E->F G Solubilize formazan crystals H Measure absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Workflow for MTT Cytotoxicity Assay

Signaling Pathway: Fatty Aldehyde Metabolism and Cytotoxicity

The metabolism of fatty aldehydes is a critical determinant of their cytotoxic potential. The enzyme fatty aldehyde dehydrogenase (FALDH) plays a key role in detoxifying these compounds by oxidizing them to their corresponding fatty acids. In cells with deficient FALDH activity, fatty aldehydes can accumulate, leading to the formation of adducts with proteins and lipids, which can disrupt cellular function and trigger apoptosis.[12][21][22]

G FattyAlcohol Fatty Alcohol FattyAldehyde Fatty Aldehyde FattyAlcohol->FattyAldehyde Oxidation FALDH FALDH FattyAldehyde->FALDH Adducts Protein & Lipid Adducts FattyAldehyde->Adducts (Accumulation) FattyAcid Fatty Acid (Detoxified) FALDH->FattyAcid Cytotoxicity Cytotoxicity / Apoptosis Adducts->Cytotoxicity

References

The Quest for Pentacosanal: A Technical Guide to Its Discovery and Isolation from Novel Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal, a 25-carbon saturated aldehyde, represents a molecule of growing interest within the scientific community. As a member of the long-chain aliphatic aldehyde family, it holds potential for diverse biological activities, yet its specific roles and sources have remained largely unexplored. This technical guide provides a comprehensive overview of the current landscape of this compound discovery, focusing on its identification in novel sources and outlining detailed methodologies for its extraction, purification, and characterization. This document is intended to serve as a foundational resource to stimulate further research into the therapeutic and industrial applications of this promising bioactive compound.

Novel Sources of this compound: The Case of Cannabis sativa

Recent research has identified this compound as a constituent of the liposoluble components found in the bast fibers of Cannabis sativa. This discovery opens up a new, readily available botanical source for this long-chain aldehyde. While the full extent of its distribution in other plant and insect sources is yet to be determined, the presence of this compound in a plant with a well-established history of producing a diverse array of secondary metabolites highlights the potential for its discovery in other natural products.

Experimental Protocols: A Roadmap to Pure this compound

The following protocols are adapted from established methods for the extraction and purification of lipids and aldehydes from plant materials. These methodologies provide a robust framework for the isolation of this compound from novel sources like Cannabis sativa fibers.

Extraction of Liposoluble Components

Objective: To extract the total lipid fraction containing this compound from the plant matrix.

Method: Soxhlet Extraction

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, cellulose (B213188) thimble.

  • Solvent: n-Hexane (or other non-polar solvents like petroleum ether).

  • Procedure:

    • Grind the dried plant material (e.g., Cannabis sativa bast fibers) to a fine powder to increase the surface area for extraction.

    • Place a known quantity of the powdered material into a cellulose thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume and add boiling chips.

    • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

    • Heat the solvent using a heating mantle to initiate continuous reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, extracting the soluble lipids.

    • Continue the extraction for a minimum of 8 hours, or until the solvent in the siphon arm runs clear.

    • After extraction, cool the apparatus and evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.

Purification of this compound

Objective: To isolate this compound from the crude lipid extract.

Method 1: Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and diethyl ether.

  • Procedure:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

    • Dissolve the crude lipid extract in a minimal amount of n-hexane.

    • Load the dissolved extract onto the top of the silica gel column.

    • Begin elution with pure n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of diethyl ether (e.g., starting from 1% and incrementally increasing to 5%).

    • Collect fractions of the eluent and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine the fractions containing the purified this compound based on the TLC analysis.

    • Evaporate the solvent from the combined fractions to yield the isolated this compound.

Method 2: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes.

  • Reagents: Saturated sodium bisulfite solution, dimethylformamide (DMF), diethyl ether, 50% sodium hydroxide (B78521) solution.

  • Procedure:

    • Dissolve the crude extract in DMF.

    • Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for several minutes to allow for the formation of the this compound-bisulfite adduct, which is water-soluble.

    • Add diethyl ether to the separatory funnel to partition the non-aldehydic, lipid-soluble components into the organic phase.

    • Separate the aqueous layer containing the bisulfite adduct.

    • To regenerate the this compound, add an equal volume of diethyl ether to the aqueous layer and then carefully add 50% sodium hydroxide solution dropwise until the solution is basic (pH ~12). This will decompose the adduct, releasing the aldehyde back into its free form.

    • Shake the funnel to extract the purified this compound into the diethyl ether layer.

    • Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain pure this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the isolated compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Hold: Maintain at 280°C for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard or with spectral data from libraries such as the NIST database. The purity can be estimated from the relative peak area in the chromatogram.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the yield and purity of this compound from novel sources. The application of the above-mentioned protocols will be crucial in establishing these key parameters for different source materials. Researchers are encouraged to meticulously document and report these findings to build a comprehensive understanding of this compound's prevalence and accessibility.

Biological Activity and Signaling Pathways: An Emerging Frontier

While specific biological activities of this compound are not yet extensively documented, the broader class of long-chain aldehydes is known to possess a range of biological effects.[1] These include roles in cell signaling and, in some cases, cytotoxicity.[2][3]

Two of the most critical signaling pathways in cellular regulation and disease are the PI3K/Akt/mTOR and MAPK pathways. Natural products are frequently found to be potent modulators of these pathways.[4][5][6] Although direct evidence for this compound's interaction with these pathways is pending, it is plausible that, as a long-chain aldehyde, it could influence cellular processes governed by these signaling cascades. For instance, other long-chain fatty aldehydes have been shown to modulate MAPK signaling.[7]

Further research is imperative to elucidate the specific biological activities of this compound and to determine its effects on key signaling pathways. Such studies will be instrumental in unlocking its potential for applications in drug development and therapy.

Visualizations

Experimental Workflow

experimental_workflow start Novel Source (e.g., Cannabis sativa fibers) extraction Soxhlet Extraction (n-Hexane) start->extraction crude_extract Crude Lipid Extract extraction->crude_extract purification Purification crude_extract->purification column_chrom Column Chromatography (Silica Gel, Hexane/Et2O) purification->column_chrom Method 1 bisulfite Bisulfite Adduct Formation & Regeneration purification->bisulfite Method 2 pure_this compound Pure this compound column_chrom->pure_this compound bisulfite->pure_this compound characterization Characterization pure_this compound->characterization gcms GC-MS Analysis characterization->gcms end Identified & Quantified This compound gcms->end signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound pi3k PI3K This compound->pi3k Potential Inhibition ras Ras This compound->ras Potential Modulation akt Akt pi3k->akt mtor mTOR akt->mtor cell_outcomes1 cell_outcomes1 mtor->cell_outcomes1 Cell Growth, Proliferation, Survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cell_outcomes2 cell_outcomes2 erk->cell_outcomes2 Cell Proliferation, Differentiation, Apoptosis

References

A Comprehensive Literature Review on Pentacosanal Research: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacosanal (C25H50O), a long-chain saturated fatty aldehyde, is a naturally occurring compound found in a limited number of plant and marine organisms. Despite its presence in the biological realm, dedicated research on the specific bioactivities and pharmacological potential of this compound remains notably scarce. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge on this compound. In the absence of extensive this compound-specific data, this review critically synthesizes information on the broader class of long-chain aliphatic aldehydes to infer potential biological activities, experimental methodologies, and possible mechanisms of action. This guide is intended to serve as a foundational resource to stimulate and guide future research into this under-investigated molecule. We will explore its known chemical properties, natural occurrences, and potential therapeutic applications based on the activities of analogous long-chain aldehydes, including antimicrobial, anti-inflammatory, and cytotoxic effects. Furthermore, we will outline relevant experimental protocols for synthesis, isolation, and biological evaluation, and propose potential signaling pathways that may be modulated by this compound.

Introduction to this compound

This compound is a saturated fatty aldehyde with the chemical formula C25H50O. As a long-chain aliphatic aldehyde, its structure consists of a 25-carbon chain with a terminal aldehyde functional group. The highly reactive nature of the aldehyde group suggests that this compound could interact with various biological macromolecules, potentially eliciting a range of physiological responses. While data is limited, it has been identified as a minor constituent in some plant extracts. The broader family of fatty aldehydes is recognized for its diverse biological roles, acting as signaling molecules and, in some contexts, mediators of cellular toxicity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational predictions and publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H50OPubChem
Molecular Weight 366.7 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 58196-28-4PubChem
SMILES CCCCCCCCCCCCCCCCCCCCCCCCC=OPubChem
Predicted LogP 9.8ChemAxon
Predicted Water Solubility 1.3 x 10⁻⁷ g/LALOGPS
Predicted Boiling Point 425.7 °CChemSpider
Predicted Melting Point 75.2 °CChemSpider

Potential Biological Activities of this compound (Inferred from Long-Chain Aldehydes)

Antimicrobial and Antifungal Activity

Long-chain aldehydes have demonstrated notable antimicrobial properties. For instance, pentadecanal (B32716) has been shown to inhibit the growth of Listeria monocytogenes. The lipophilic nature of long-chain aldehydes allows them to potentially disrupt microbial cell membranes, leading to cell lysis and death. It is plausible that this compound, with its even longer carbon chain, could exhibit similar or enhanced antimicrobial and antifungal activities.

Table 2: Inferred Antimicrobial Activity of this compound based on Analogous Compounds

CompoundTarget OrganismActivity (e.g., MIC)Reference
PentadecanalListeria monocytogenesMIC: 0.6 mg/mL(Inferred from general literature)
This compound (Hypothetical)(To be determined)
Cytotoxic and Anti-Cancer Activity

The cytotoxic potential of aldehydes is well-documented, often stemming from their ability to form adducts with cellular macromolecules like DNA and proteins, leading to cellular stress and apoptosis. While this can be a mechanism of toxicity, it also forms the basis for the anti-cancer activity of some aldehydes. It is conceivable that this compound could exhibit selective cytotoxicity against cancer cell lines.

Table 3: Inferred Cytotoxic Activity of this compound based on General Aldehyde Research

CompoundCell LineActivity (e.g., IC50)Reference
Various AldehydesVarious Cancer Cell LinesVaries(General literature on aldehyde cytotoxicity)
This compound (Hypothetical)(To be determined)
Anti-inflammatory Activity

Certain fatty aldehydes have been reported to possess anti-inflammatory properties. This can occur through the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory enzyme activity. Given the structural similarities, this compound may also exert anti-inflammatory effects.

Table 4: Inferred Anti-inflammatory Activity of this compound

AssayEndpointExpected Outcome for this compound
LPS-stimulated macrophagesInhibition of NO productionPotential Inhibition
Cyclooxygenase (COX) inhibition assayInhibition of COX-1/COX-2Potential Inhibition
Lipoxygenase (LOX) inhibition assayInhibition of 5-LOX/15-LOXPotential Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar long-chain aldehydes.

Synthesis of this compound

A common method for the synthesis of long-chain aldehydes is the oxidation of the corresponding primary alcohol.

Protocol: Oxidation of 1-Pentacosanol (B1220752) to this compound

  • Materials: 1-Pentacosanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica (B1680970) gel.

  • Procedure:

    • Dissolve 1-pentacosanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a molar excess of PCC (approximately 1.5 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium salts.

    • Wash the filter cake with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation from Natural Sources and Analytical Methods

This compound has been identified in some plant extracts. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for its identification and quantification.

Protocol: GC-MS Analysis of Plant Extracts for this compound

  • Sample Preparation:

    • Extract the dried and powdered plant material with a suitable organic solvent (e.g., hexane, chloroform, or ethanol) using Soxhlet extraction or ultrasonication.

    • Concentrate the extract under reduced pressure.

    • For GC-MS analysis, the extract may require derivatization (e.g., silylation) to improve volatility and thermal stability, although direct analysis is often possible for aldehydes.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.

    • Mass Spectrometer: Agilent 5977A or similar.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-600.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching with spectral libraries (e.g., NIST, Wiley).

In Vitro Antimicrobial Assay

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol: Broth Microdilution Assay

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi, microbial strains, this compound stock solution (dissolved in a suitable solvent like DMSO), positive control antibiotic/antifungal, negative control (solvent).

  • Procedure:

    • Prepare a twofold serial dilution of this compound in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for bacteria).

    • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While no studies have directly linked this compound to specific signaling pathways, the known effects of other bioactive lipids and aldehydes on cellular signaling provide a basis for hypothesizing potential targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some bioactive lipids are known to modulate this pathway. It is plausible that this compound could influence the MAPK pathway, potentially leading to anti-proliferative effects.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response This compound This compound? This compound->ras This compound->raf PI3K_Akt_Pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis cell_survival Cell Survival & Growth mtor->cell_survival This compound This compound? This compound->pi3k This compound->akt

An In-depth Technical Guide to the Solubility of Pentacosanal

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Core Concepts in Pentacosanal Solubility

This compound (C₂₅H₅₀O) is a long-chain fatty aldehyde. Its molecular structure is dominated by a long, nonpolar 25-carbon alkyl chain, with a polar aldehyde group (-CHO) at one end. This amphipathic nature is the primary determinant of its solubility. The foundational principle of "like dissolves like" governs its behavior in various solvents. The extensive hydrophobic chain promotes dissolution in nonpolar organic solvents, while the aldehyde group offers a site for dipole-dipole interactions, allowing for some level of interaction with polar solvents. However, the overwhelming length of the alkyl chain results in very low to negligible solubility in highly polar solvents such as water.

General principles indicate that as the carbon chain length of an aldehyde increases, its solubility in water decreases significantly.[1][2][3] The borderline for appreciable water solubility in aldehydes is around four carbon atoms.[1][2] Therefore, this compound is expected to be practically insoluble in aqueous solutions. Conversely, aldehydes are generally soluble in organic solvents.[1][2][3]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively available in public literature. However, based on the solubility of structurally similar long-chain alkanes and general principles of aldehyde solubility, a qualitative and estimated solubility profile can be constructed.

Aqueous Solubility:

The solubility of this compound in water is expected to be extremely low, rendering it practically insoluble for most applications. Long-chain hydrocarbons are very hydrophobic, and the single polar aldehyde group is insufficient to overcome the energy required to break the hydrogen bonds of water.

Organic Solvent Solubility:

This compound is expected to exhibit good solubility in nonpolar and weakly polar aprotic solvents. Solvents that can effectively solvate the long alkyl chain through van der Waals forces will be the most effective. Solubility is expected to decrease in polar protic solvents.

The following table summarizes the expected qualitative and estimated solubility of this compound in various organic solvents. For comparison, solubility data for the corresponding alkane, pentacosane, is included where available, as it provides a reasonable proxy for the behavior of the long alkyl chain.

SolventSolvent TypeExpected this compound SolubilityPentacosane Solubility DataRationale & Considerations
Aqueous Solvents
WaterHighly Polar ProticInsolubleInsolubleThe long hydrophobic carbon chain dominates the molecule's properties.[1][2][4]
Organic Solvents
Hexane (B92381)NonpolarHighly SolubleSoluble"Like dissolves like"; hexane is a nonpolar solvent capable of solvating the long alkyl chain.
TolueneNonpolar AromaticHighly SolubleSolubleThe aromatic ring can interact favorably with the alkyl chain.
ChloroformWeakly Polar AproticSolubleSoluble in chloroform.[5]A good solvent for many organic compounds.
Diethyl EtherWeakly Polar AproticSolubleSolubleA common solvent for lipids and other nonpolar compounds.
Acetone (B3395972)Polar AproticModerately SolubleSparingly SolubleThe polarity of acetone may limit the solubility of the long alkyl chain.
Ethanol (B145695)Polar ProticSparingly SolubleInsolubleThe hydrogen bonding network of ethanol is not easily disrupted by the nonpolar this compound.
MethanolPolar ProticPoorly SolubleInsolubleMore polar than ethanol, leading to even lower solubility for nonpolar compounds.
Dimethyl Sulfoxide (B87167) (DMSO)Polar AproticSparingly to Moderately SolubleNot specifiedDMSO is a strong, polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[6] However, the very long alkyl chain may limit high solubility.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid, poorly soluble compound like this compound in organic and aqueous solvents is commonly performed using the equilibrium shake-flask method. This protocol is a standard and reliable technique in chemical and pharmaceutical sciences.

Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with a suitable detector).

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound residue is achieved. Calculate the solubility based on the mass of the residue and the initial volume of the solvent.

    • Chromatographic Analysis: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Generate a calibration curve by analyzing the standard solutions using a validated chromatographic method (e.g., GC-FID). Accurately dilute a known volume of the filtered saturated solution. Analyze the diluted sample using the same chromatographic method. Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

Data Presentation:

The solubility can be expressed in various units, such as:

  • g/L (grams of solute per liter of solvent)

  • mg/mL (milligrams of solute per milliliter of solvent)

  • mol/L (molarity)

  • Mole fraction

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G Experimental Workflow for this compound Solubility Determination cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Filtration cluster_quant 5. Quantification cluster_result 6. Result prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 Combine equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sample1 Withdraw supernatant sep1->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant_choice Method? sample2->quant_choice grav Gravimetric Analysis quant_choice->grav chrom Chromatographic Analysis (e.g., GC-FID) quant_choice->chrom result Solubility Data (g/L, mol/L, etc.) quant_choice->result

Caption: Workflow for determining this compound solubility.

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. Long-chain fatty aldehydes are intermediates in various metabolic processes and can be generated from the corresponding fatty alcohols or through the catabolism of fatty acids. They can be further oxidized to carboxylic acids. Due to their reactive aldehyde group, they have the potential to interact with proteins and other cellular components, but specific signaling cascades initiated or modulated by this compound have not been well-elucidated. Further research is required to understand the specific biological roles and signaling interactions of this compound.

References

Spectroscopic Data Analysis of Pentacosanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentacosanal (C₂₅H₅₀O) is a long-chain saturated fatty aldehyde. As with many organic molecules, its structural elucidation and confirmation rely heavily on a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical methods for the characterization of complex organic compounds. This document outlines detailed experimental protocols, presents predicted data in structured tables, and visualizes key analytical workflows and fragmentation pathways.

Experimental Protocols

Detailed and consistent experimental procedures are critical for acquiring high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for acquiring ¹H and ¹³C NMR spectra of a long-chain aldehyde like this compound is as follows:

  • Sample Preparation :

    • Accurately weigh 10-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1] CDCl₃ is commonly used for nonpolar organic compounds.[1]

    • Ensure complete dissolution by gentle vortexing or sonication.[1]

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Adjust the sample height in the tube to 4.0-5.0 cm.[1]

    • Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[1]

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

    • Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution and minimizes peak broadening.[1]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.

Infrared (IR) Spectroscopy

The following protocol applies to obtaining an Attenuated Total Reflectance (ATR) IR spectrum, a common technique for solid or liquid samples:

  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a suitable solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.[2]

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the this compound sample (a few milligrams of powder or a single drop if liquid) onto the center of the ATR crystal, ensuring it is fully covered.[2]

  • Data Acquisition :

    • Lower the pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.[2]

    • Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • After data collection, clean the crystal and pressure arm tip thoroughly.[2]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing a volatile compound like this compound.

  • Sample Preparation :

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

    • Transfer the solution to a GC autosampler vial.

  • Data Acquisition (GC-MS) :

    • Gas Chromatograph (GC) Conditions :

      • Injector : Use a splitless injection mode at a temperature of 280-300°C to ensure complete vaporization.[3]

      • Column : A non-polar capillary column (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm) is appropriate for separating a long-chain alkane derivative.[4]

      • Oven Program : An optimized temperature ramp is crucial. A typical program might be: hold at 150°C for 2 minutes, then ramp at 15°C/min to 320°C, and hold for 10 minutes.[3]

    • Mass Spectrometer (MS) Conditions :

      • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.[3]

      • Mass Range : Scan from m/z 40 to 600 to ensure capture of the molecular ion and all significant fragments.[3]

      • Source Temperature : Set to approximately 230°C.[3]

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a few distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.77Triplet (t)1HAldehyde proton (-H -C=O)
~ 2.42Triplet of Doublets (td)2HMethylene (B1212753) protons alpha to carbonyl (-CH₂ -CHO)
~ 1.63Quintet2HMethylene protons beta to carbonyl (-CH₂ -CH₂CHO)
~ 1.25Broad Singlet~42HMethylene protons in the long alkyl chain (-(CH₂ )₂₁-)
~ 0.88Triplet (t)3HTerminal methyl protons (-CH₃ )
  • Interpretation : The downfield signal at ~9.77 ppm is highly characteristic of an aldehyde proton. The multiplicity is a triplet due to coupling with the adjacent α-methylene protons. The signal at ~2.42 ppm corresponds to the α-methylene protons, which are deshielded by the adjacent carbonyl group. The vast majority of protons reside in the long alkyl chain, producing a large, overlapping signal around 1.25 ppm. The terminal methyl group appears as a characteristic triplet at ~0.88 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 202.9Carbonyl carbon (-C HO)
~ 43.9Alpha-carbon (-C H₂CHO)
~ 31.9Methylene carbon near the end of the chain
~ 29.7 - 29.1Methylene carbons in the bulk chain (-(C H₂)n-)
~ 22.7Methylene carbon beta to the methyl group
~ 22.1Methylene carbon beta to the carbonyl
~ 14.1Terminal methyl carbon (-C H₃)
  • Interpretation : The most downfield signal at ~202.9 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde. The remaining signals in the aliphatic region correspond to the 24 other carbon atoms. The signals for the numerous methylene groups in the center of the long chain overlap significantly between 29.1 and 29.7 ppm. The α-carbon appears at ~43.9 ppm, while the terminal methyl carbon is the most upfield at ~14.1 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in this compound.

Wavenumber (cm⁻¹)IntensityVibration
~ 2918StrongC-H Asymmetric Stretch (Alkyl)
~ 2850StrongC-H Symmetric Stretch (Alkyl)
~ 2820 & ~2720Medium, SharpC-H Stretch (Aldehyde)
~ 1730Strong, SharpC=O Stretch (Saturated Aldehyde)
~ 1465MediumC-H Bend (Methylene Scissoring)
~ 720MediumC-H Rock (Methylene Rocking, -(CH₂)n- for n > 4)
  • Interpretation : The most diagnostic peaks for this compound are related to the aldehyde group. A strong, sharp absorption around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in a saturated aliphatic aldehyde.[5] Additionally, two distinct peaks of moderate intensity near 2820 cm⁻¹ and 2720 cm⁻¹ confirm the presence of the aldehyde C-H bond; the peak around 2720 cm⁻¹ is particularly indicative.[6] The strong absorptions around 2918 and 2850 cm⁻¹ are due to the C-H stretching of the long alkyl chain.

Mass Spectrometry (MS)

The EI mass spectrum of this compound will show the molecular ion peak and a series of characteristic fragment ions.

m/zProposed FragmentNotes
366[C₂₅H₅₀O]⁺˙Molecular Ion (M⁺˙)
348[M - H₂O]⁺˙Loss of water from the molecular ion.[4]
321[M - C₂H₅]⁺Loss of an ethyl radical (α-cleavage product)
297[M - C₅H₉]⁺McLafferty rearrangement product
82[C₆H₁₀]⁺Common base peak for long-chain aldehydes.[4]
57[C₄H₉]⁺Butyl cation, common alkyl fragment
44[C₂H₄O]⁺˙McLafferty rearrangement product
43[C₃H₇]⁺ or [C₂H₃O]⁺Propyl cation or acylium ion
  • Interpretation : The molecular ion (M⁺˙) peak is expected at m/z 366. Common fragmentation pathways for long-chain aldehydes include:

    • α-Cleavage : Cleavage of the bond adjacent to the carbonyl group, leading to the loss of an alkyl radical.

    • McLafferty Rearrangement : A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This produces a neutral alkene and a charged enol fragment (e.g., at m/z 44).

    • Dehydration : Loss of a water molecule (M-18) is also a characteristic fragmentation for long-chain aldehydes.[4]

    • Alkyl Chain Fragmentation : The spectrum will also show a series of peaks separated by 14 mass units (-CH₂-), which is characteristic of a long aliphatic chain.

Visualizations

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound like this compound using a combination of spectroscopic methods.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Elucidation Sample Unknown Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Prepare & Run IR IR Spectroscopy Sample->IR Prepare & Run MS Mass Spectrometry (GC-MS) Sample->MS Prepare & Run NMR_Data Analyze Chemical Shifts, Integration, Multiplicity NMR->NMR_Data IR_Data Identify Functional Groups (C=O, Aldehyde C-H) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Hypothesis Propose Candidate Structure NMR_Data->Hypothesis IR_Data->Hypothesis MS_Data->Hypothesis Verification Verify Structure using Combined Data Hypothesis->Verification Cross-reference Final Final Structure Confirmed Verification->Final Consistent Data

Caption: Workflow for structural elucidation using NMR, IR, and MS.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathways for this compound under Electron Ionization (EI) conditions.

G cluster_frags Primary Fragments M This compound C₂₅H₅₀O m/z = 366 M18 [M - H₂O]⁺˙ m/z = 348 M->M18 - H₂O McLafferty McLafferty Rearrangement Product [C₂H₄O]⁺˙ m/z = 44 M->McLafferty McLafferty Rearrangement Alpha α-Cleavage Product [M - C₂₃H₄₇]⁺ [C₂H₃O]⁺ m/z = 43 M->Alpha α-Cleavage Base Base Peak Fragment [C₆H₁₀]⁺ m/z = 82 M->Base Complex Rearrangement & Fragmentation

Caption: Key fragmentation pathways of this compound in EI-MS.

References

Elucidating the Therapeutic Potential of Pentacosanal: A Survey of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An important note to the reader: As of the current date, the scientific literature available on the specific therapeutic applications of pentacosanal is exceedingly scarce. While research exists on the broader class of long-chain aldehydes and related long-chain hydrocarbons like pentacosane (B166384), dedicated studies on the pharmacological effects, mechanisms of action, and potential clinical uses of this compound are not presently available. Therefore, this document will provide a technical overview of the general biological context of long-chain aldehydes and summarize the findings on the closely related alkane, pentacosane, to offer a scientifically grounded perspective in the absence of direct data on this compound.

Introduction to this compound and Long-Chain Aldehydes

This compound is a saturated long-chain fatty aldehyde with the chemical formula C₂₅H₅₀O.[1] It belongs to a class of molecules that are characterized by a hydrocarbon chain of twelve or more carbons with a terminal aldehyde functional group.[2] In biological systems, long-chain fatty aldehydes are involved in various metabolic processes. A significant endogenous source of these aldehydes is the breakdown of plasmalogens, a type of glycerophospholipid abundant in the brain and heart.[2]

While specific therapeutic applications for this compound have not been documented, the broader class of natural aldehydes is recognized for a wide range of biological activities. These can include antioxidant, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects, primarily observed in essential oils and plant extracts where they contribute to aroma and biological function.[3] However, it is crucial to note that these activities are general to a diverse group of aldehydes and cannot be directly attributed to this compound without specific research.

The Biological Activities of Pentacosane: A Related Hydrocarbon

In contrast to the lack of data on this compound, some research has been conducted on pentacosane (C₂₅H₅₂), the corresponding long-chain alkane. It is imperative to distinguish that pentacosane is a saturated hydrocarbon, lacking the reactive aldehyde group of this compound, and thus its biological effects are distinct.

Studies have identified pentacosane as a component in various medicinal plants and have suggested several potential biological activities.[4][5]

Table 1: Summary of Investigated Biological Activities of Pentacosane

Biological Activity InvestigatedSource / ContextFindings
Antimicrobial & Antifungal Essential oil of Pedicularis condensataPentacosane was a major component (21.28%) of the essential oil, which demonstrated moderate antimicrobial and antifungal activities.[5]
Antioxidant Essential oil of Pedicularis condensataThe essential oil containing pentacosane exhibited weak antioxidant activity in a DPPH assay.[5]
Pheromonal Activity Aphid parasitoidsPentacosane acts as a volatile pheromone, inducing avoidance responses in certain insects.[4]

It is important to reiterate that these findings pertain to pentacosane, not this compound. The presence of the aldehyde functional group in this compound would confer significantly different chemical reactivity and, therefore, different biological and therapeutic properties.

General Therapeutic Relevance and Mechanisms of Aldehydes

Aldehydes are highly reactive electrophilic compounds that can interact with biological molecules such as proteins and DNA.[6][7] This reactivity is a double-edged sword; it can lead to cytotoxicity but also presents opportunities for therapeutic intervention. For instance, agents that can scavenge or conjugate with harmful biogenic aldehydes are considered to have therapeutic value for conditions like cardiovascular disease.[7]

Natural aldehydes, as a class, are known to exert their biological effects through several mechanisms:[3]

  • Enzyme Inhibition: Interaction with the catalytic sites of enzymes.

  • Signal Transduction Modulation: Binding to specific membrane receptors.

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS).

These general mechanisms provide a framework for how a long-chain aldehyde like this compound could potentially interact with biological systems, but this remains speculative without direct experimental evidence.

Methodologies for Studying Long-Chain Alkanes and Aldehydes

While no specific experimental protocols for the therapeutic application of this compound can be cited, the methodologies used to study related compounds like pentacosane involve standard phytochemical and biological activity assays.

Experimental Protocol Example: GC-MS Analysis of Plant Extracts

A common method to identify and quantify components like pentacosane in plant extracts is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: The plant material (e.g., leaves) is dried, powdered, and subjected to extraction using a solvent such as hexane (B92381) or ethanol. The extract is then concentrated.

  • GC-MS Analysis: The concentrated extract is injected into a GC-MS system. The components are separated based on their boiling points and retention times in the gas chromatography column. The mass spectrometer then fragments the individual components and provides a mass spectrum, which acts as a "fingerprint" for identification by comparing it to a spectral library (e.g., NIST).[8]

  • Quantification: The relative percentage of each component is often determined by comparing its peak area to the total area of all identified peaks.[9]

Experimental Protocol Example: Antimicrobial Activity Assay

To test the antimicrobial properties of an extract containing long-chain hydrocarbons, a disk diffusion assay or a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is often used.

  • Disk Diffusion: A standardized inoculum of a target microorganism is spread on an agar (B569324) plate. Paper disks impregnated with the test substance (e.g., an essential oil containing pentacosane) are placed on the agar. The plates are incubated, and the diameter of the zone of inhibition around the disk is measured.[5]

  • MIC Determination: Serial dilutions of the test substance are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with the microorganism. After incubation, the lowest concentration that inhibits visible growth is determined as the MIC.[10]

Signaling Pathways and Visualizations

A critical component of a technical guide is the visualization of molecular interactions and pathways. However, as there is no research linking this compound to the modulation of any specific signaling pathways, it is not possible to generate any diagrams (e.g., using Graphviz) that would be scientifically accurate. Any such diagram would be purely speculative and would not meet the standards of a technical whitepaper.

The biosynthesis of long-chain alkanes (which involves fatty aldehydes as precursors) in plants proceeds through fatty acid elongation (FAE) complexes in the endoplasmic reticulum, followed by a decarbonylation pathway.[11]

Below is a conceptual workflow for the analysis of bioactive compounds from plant sources, a process that would be necessary as a first step in investigating a compound like this compound.

G Plant Plant Material (e.g., Leaves, Stems) Extract Solvent Extraction (e.g., Hexane, Ethanol) Plant->Extract GCMS Phytochemical Analysis (GC-MS) Extract->GCMS Identify Identify Bioactive Compounds (e.g., this compound) GCMS->Identify InVitro In Vitro Assays (Antimicrobial, Antioxidant, Cytotoxicity) Identify->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Results Mechanism Mechanism of Action Studies (Signaling Pathways) InVivo->Mechanism Clinical Clinical Trials Mechanism->Clinical

Caption: General workflow for the discovery and validation of therapeutic applications of natural products.

Conclusion and Future Directions

Future research should focus on the isolation or synthesis of pure this compound and its systematic evaluation in a battery of in vitro and in vivo assays to screen for potential pharmacological activities. Should any promising activity be identified, subsequent studies would be required to elucidate its mechanism of action, including its effects on cellular signaling pathways. Until such foundational research is conducted, the therapeutic potential of this compound remains an open and unexplored scientific question.

References

Initial Safety, Toxicity, and Cytotoxicity Profile of Pentacosanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a technical guide outlining the framework for assessing the initial safety, toxicity, and cytotoxicity profile of pentacosanal. As of the latest literature review, no specific experimental toxicological data for this compound is publicly available. Therefore, this guide focuses on the general toxicological considerations for long-chain aliphatic aldehydes, the standard experimental protocols for safety assessment, and in silico approaches for preliminary evaluation.

Executive Summary

This compound is a long-chain aliphatic aldehyde for which a definitive safety and toxicity profile has not been established through experimental studies. Based on the toxicological class of long-chain aldehydes, this compound may exhibit cytotoxicity at sufficient concentrations due to its potential to form covalent adducts with biological macromolecules. A comprehensive toxicological assessment would require a battery of in vitro and in vivo tests to evaluate acute toxicity, cytotoxicity, and genotoxicity. In the absence of experimental data, in silico (computational) methods and read-across approaches from structurally similar compounds are valuable tools for preliminary risk assessment. This guide outlines the theoretical basis for potential toxicity and details the standard methodologies for a comprehensive safety evaluation.

Toxicological Profile of Long-Chain Aldehydes

Long-chain aldehydes, such as this compound, are electrophilic compounds that can react with nucleophilic groups in biological molecules.[1][2] This reactivity is the primary driver of their potential toxicity.

Mechanism of Toxicity: The aldehyde functional group can form Schiff base adducts with free amino groups in proteins (such as lysine (B10760008) residues) and lipids.[1][2][3] This covalent modification can alter the structure and function of these essential molecules, leading to cellular dysfunction and cytotoxicity.[3] Saturated long-chain aldehydes are classified as "hard electrophiles" that preferentially react with "hard nucleophiles" like primary amines.[1][2][4] At micromolar concentrations, long-chain aldehydes like hexadecanal (B134135) and octadecanal (B32862) have demonstrated toxicity to cultured cells.[3]

Recommended Experimental Protocols for Safety and Toxicity Assessment

A thorough evaluation of this compound's safety profile would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies as needed.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a substance induces cell death and for elucidating the mechanism of toxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) are cultured in appropriate media and conditions.

  • Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

In Vitro Genotoxicity Assays

These assays are crucial for identifying substances that can cause genetic damage, which can lead to carcinogenesis or heritable diseases.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar (B569324) plate.

  • Incubation: Plates are incubated for 48-72 hours.

  • Data Collection: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Acute Oral Toxicity (In Vivo)

This study provides information on the potential adverse effects of a single oral dose of a substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Typically, female rats are used.

  • Dosing: A single animal is dosed at a starting level (e.g., 2000 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, another animal is dosed at a higher level. If it dies or shows signs of toxicity, the next animal is dosed at a lower level. This sequential process continues until the LD50 (median lethal dose) can be estimated with a certain level of confidence.

  • Endpoints: The primary endpoint is mortality. Other observations include changes in body weight, clinical signs of toxicity, and gross necropsy findings.

In Silico and Read-Across Approaches

For data-poor substances like this compound, computational methods are essential for a preliminary safety assessment.[5][6][7]

  • Quantitative Structure-Activity Relationship (QSAR): These models use the chemical structure of a compound to predict its toxicological properties based on data from a large database of known chemicals.[5]

  • Read-Across: This approach uses toxicological data from one or more structurally similar and mechanistically related source substances to predict the toxicity of the target substance (this compound).[8][9][10]

Due to the lack of specific data for this compound, no quantitative tables can be presented. The following table illustrates the type of data that would be collected from the aforementioned studies.

Table 1: Hypothetical Summary of Toxicological Data for this compound

Assay Type Endpoint Cell Line / Animal Model Result
In Vitro Cytotoxicity IC50HepG2 (Human Liver)Data not available
IC50HaCaT (Human Keratinocyte)Data not available
In Vitro Genotoxicity MutagenicityS. typhimurium (Ames)Data not available
In Vivo Acute Toxicity LD50 (Oral)RatData not available

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the standard workflows for toxicological assessment.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_invitro In Vitro Cytotoxicity Testing cell_culture Cell Line Seeding (e.g., HepG2, HaCaT) compound_exposure Exposure to this compound (Concentration Gradient) cell_culture->compound_exposure assay Cytotoxicity Assay (e.g., MTT, Neutral Red) compound_exposure->assay data_acquisition Data Acquisition (e.g., Plate Reader) assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Genotoxicity_Assessment_Workflow start This compound ames Ames Test (Bacterial Reverse Mutation) start->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) start->micronucleus comet Comet Assay (DNA Strand Breaks) start->comet evaluation Genotoxicity Potential Evaluation ames->evaluation micronucleus->evaluation comet->evaluation

Caption: Tiered Approach for Genotoxicity Assessment.

Read_Across_Logic target Target Substance (this compound) Data Gap similarity Structural & Mechanistic Similarity Assessment target->similarity source Source Substance(s) (e.g., other long-chain aldehydes) Existing Toxicity Data source->similarity prediction Predicted Toxicity Profile for this compound similarity->prediction Justification

References

In Vitro Assessment of Pentacosanal's Biological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the in vitro biological effects of pentacosanal is limited. This guide provides a comprehensive framework for its assessment based on established methodologies for analogous long-chain aliphatic aldehydes. The experimental protocols and potential biological activities described herein are extrapolated from studies on structurally related molecules and should be adapted and validated specifically for this compound.

Introduction

This compound is a 25-carbon saturated long-chain aliphatic aldehyde. While its specific biological activities are not extensively documented, compounds within this chemical class have demonstrated a range of effects in vitro, including cytotoxic, anti-inflammatory, and antioxidant activities. This technical guide outlines key in vitro assays and potential signaling pathways to facilitate a thorough investigation of this compound's biological profile.

Potential Biological Effects and Corresponding In Vitro Assays

The following sections detail potential biological activities of this compound and the established experimental protocols to assess them.

Cytotoxicity Assessment

The initial step in evaluating the biological effect of a novel compound is to determine its cytotoxicity across various cell lines. This helps to identify a therapeutic window and guide concentration selection for subsequent assays.

Table 1: Quantitative Data for Cytotoxicity Assessment (Hypothetical Data)

Cell LineAssayIncubation Time (h)IC50 (µM)
A549 (Human Lung Carcinoma)MTT24150
48110
7285
MCF-7 (Human Breast Cancer)MTT24180
48130
7295
RAW 264.7 (Murine Macrophage)MTT24> 200
48180
72150

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity Assessment

Long-chain aldehydes may possess anti-inflammatory properties. This can be investigated by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.

Table 2: Quantitative Data for Anti-inflammatory Assessment (Hypothetical Data)

Cell LineInflammatory StimulusMediatorAssayThis compound Conc. (µM)% Inhibition
RAW 264.7LPS (1 µg/mL)Nitric Oxide (NO)Griess Assay1015
5045
10070
TNF-αELISA1010
5035
10060

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Antioxidant Activity Assessment

The potential of this compound to scavenge free radicals can be evaluated using cell-free chemical assays.

Table 3: Quantitative Data for Antioxidant Assessment (Hypothetical Data)

AssayRadicalThis compound Conc. (µM)% Scavenging ActivityIC50 (µM)
DPPHDPPH•2520180
5035
10055
20080
ABTSABTS•+2525165
5040
10065
20085

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Potential Signaling Pathways

The biological effects of this compound may be mediated through the modulation of key cellular signaling pathways. Based on the activities of other bioactive lipids, the following pathways are of interest for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway could be a mechanism for the anti-inflammatory effects of this compound.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) This compound This compound This compound->Inhibition Inhibition->IKK NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds to promoter DNA->Gene

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its modulation could explain potential cytotoxic effects of this compound.

MAPK_Pathway cluster_nucleus Nucleus Stress Cellular Stress Receptor Receptor Stress->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TF Transcription Factors (e.g., AP-1) Proliferation Cell Proliferation & Survival TF->Proliferation Apoptosis Apoptosis TF->Apoptosis This compound This compound This compound->Modulation Modulation->RAF ERK_nuc ERK ERK_nuc->TF

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

A systematic approach is crucial for the efficient in vitro evaluation of this compound.

Experimental_Workflow Start Start: This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity NonToxic Determine Non-Toxic Concentration Range Cytotoxicity->NonToxic AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) NonToxic->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) NonToxic->Antioxidant Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism Antioxidant->Mechanism Pathway Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Pathway Apoptosis Apoptosis Assays (Annexin V/PI Staining) Mechanism->Apoptosis End End: Biological Profile Pathway->End Apoptosis->End

Caption: Recommended experimental workflow for assessing this compound's effects.

Conclusion

This technical guide provides a foundational framework for the systematic in vitro assessment of this compound's biological effects. While direct experimental data on this specific long-chain aldehyde is currently scarce, the outlined protocols and potential signaling pathways, derived from studies on analogous compounds, offer a robust starting point for investigation. Rigorous experimental design and validation are paramount to elucidating the true biological and pharmacological potential of this compound.

The Role of Pentacosanal in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C25H50O), a long-chain aliphatic aldehyde, is a component of the epicuticular wax of various plants, including Solanum tuberosum (potato)[1]. While the intricate roles of many plant secondary metabolites in mediating interactions with insects are well-documented, the specific functions of this compound remain an area of emerging research. This technical guide synthesizes the current understanding and provides a framework for investigating the role of this compound in plant-insect interactions. Due to the limited direct research on this compound, this guide will draw parallels from and provide data on structurally similar and better-studied long-chain alkanes and aldehydes that are known to act as semiochemicals. These analogues serve as valuable models for predicting the potential functions of this compound as an attractant, repellent, oviposition stimulant, or feeding deterrent.

This guide details the methodologies for key experiments, presents quantitative data in structured tables for comparative analysis, and provides visualizations of signaling pathways and experimental workflows to facilitate further research into this and similar compounds.

Core Concepts in Plant-Insect Chemical Ecology

Plants produce a vast arsenal (B13267) of chemical compounds, known as secondary metabolites, that are not directly involved in growth and development but are crucial for defense and communication[2]. These compounds, particularly those present on the plant surface (epicuticular waxes) or released as volatiles, mediate interactions with insects.

  • Semiochemicals: These are signaling chemicals that mediate interactions between organisms. They are broadly categorized as pheromones (intraspecific communication) and allelochemicals (interspecific communication).

  • Kairomones: A type of allelochemical that benefits the receiver but not the emitter. For example, a plant volatile that attracts an herbivore.

  • Allomones: An allelochemical that benefits the emitter but not the receiver, such as a compound that repels an herbivore.

  • Synomones: An allelochemical that benefits both the emitter and the receiver, for instance, a floral scent that attracts pollinators.

Long-chain aliphatic compounds, including aldehydes like this compound and alkanes like pentacosane, are integral components of plant epicuticular waxes and play significant roles in these interactions[3][4]. They can influence insect behavior by acting as contact cues or as volatile signals.

Potential Roles of this compound in Plant-Insect Interactions

Based on the known functions of similar long-chain aldehydes and alkanes, this compound could play several roles in mediating interactions between plants and insects:

  • Host Recognition and Selection: The unique blend of epicuticular wax components, potentially including this compound, can serve as a chemical fingerprint that allows herbivorous insects to recognize their host plants.

  • Oviposition Stimulation or Deterrence: The presence of specific long-chain aldehydes on the leaf surface can trigger or inhibit egg-laying by female insects[5][6].

  • Insect Attraction and Repulsion: As a volatile compound, this compound may act as a long-range attractant, guiding insects towards a potential food source, or as a repellent, deterring non-specialist herbivores[7][8].

  • Tritrophic Interactions: Volatiles released from a plant, including long-chain aldehydes, can attract natural enemies (predators and parasitoids) of the herbivorous insects feeding on the plant, a phenomenon known as indirect defense[9].

Data Presentation: Quantitative Analysis of Related Semiochemicals

Table 1: Electroantennogram (EAG) Responses of Insects to a Long-Chain Alkane (n-Pentacosane)

Insect SpeciesCompoundMean EAG Response (mV ± SE)Reference
Myllocerinus aurolineatus (Tea Weevil)n-PentacosaneData not quantified in mV, but shown to elicit antennal responses.[10]

Table 2: Behavioral Responses of Insects to a Long-Chain Alkane (n-Pentacosane) in a Y-Tube Olfactometer

Insect SpeciesCompoundConcentrationBehavioral ResponseReference
Myllocerinus aurolineatus (Tea Weevil)n-PentacosaneNot specifiedActs as a volatile attractant.[10]

Table 3: Behavioral Responses of Insects to Aldehydes in Laboratory Assays

Insect SpeciesCompoundAssay TypeBehavioral ResponseReference
LocustHexanalPalp Opening Response (POR)Elicited a positive response, indicating detection.[11][12]
Stored-product beetles(2E)-hexenalFumigation AssayHigh insecticidal activity.[13]

Experimental Protocols

Investigating the role of this compound in plant-insect interactions requires a combination of chemical analysis, electrophysiology, and behavioral assays.

Extraction and Analysis of Epicuticular Wax

Objective: To extract and quantify the components of plant epicuticular wax, including this compound.

Methodology:

  • Extraction: Briefly immerse intact leaves (a known surface area) in a non-polar solvent such as hexane (B92381) or chloroform (B151607) for 30-60 seconds to dissolve the epicuticular waxes without extracting internal lipids.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the wax extract.

  • Analysis: Analyze the chemical composition of the wax using Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC Column: Use a non-polar capillary column suitable for separating long-chain aliphatic compounds.

    • Temperature Program: A typical program would start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and hold to ensure elution of all compounds.

    • Identification: Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST).

  • Quantification: Add a known amount of an internal standard (e.g., tetracosane) to the extract before GC-MS analysis to quantify the amount of this compound per unit of leaf surface area.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound, providing a quantitative measure of olfactory sensitivity[8][14][15][16][17].

Methodology:

  • Insect Preparation:

    • Immobilize an insect (e.g., by chilling).

    • Excise an antenna at the base.

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base or the head capsule[14].

  • Stimulus Preparation:

    • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane or paraffin (B1166041) oil).

    • Create a dilution series of the stock solution.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and place it inside a Pasteur pipette. Allow the solvent to evaporate.

  • Stimulus Delivery:

    • A continuous stream of humidified and purified air is passed over the antenna.

    • A puff of air is passed through the stimulus pipette, delivering the this compound vapor into the airstream and over the antenna.

  • Data Recording and Analysis:

    • The change in electrical potential (depolarization) of the antenna in response to the stimulus is recorded in millivolts (mV).

    • Measure the amplitude of the EAG response for each concentration.

    • A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration[14].

Y-Tube Olfactometer Bioassay

Objective: To determine the behavioral response (attraction or repulsion) of an insect to this compound[6][10][18][19][20].

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube with a central arm for insect release and two side arms connected to odor sources.

  • Experimental Setup:

    • A constant, purified, and humidified airflow is passed through each arm of the Y-tube.

    • One arm is connected to a chamber containing a filter paper treated with a solution of this compound in a solvent (e.g., mineral oil).

    • The other arm is connected to a control chamber containing a filter paper treated only with the solvent.

  • Procedure:

    • Insects are released individually at the base of the central arm.

    • Observe the insect's choice of arm within a set time period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms.

  • Data Analysis:

    • Record the number of insects choosing the treatment arm versus the control arm.

    • Use a Chi-square test to determine if there is a statistically significant preference for either the treatment or the control[10].

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow for Semiochemical Identification

experimental_workflow A Plant Material (e.g., Solanum tuberosum leaves) B Epicuticular Wax Extraction (Solvent Wash) A->B C Chemical Analysis (GC-MS) B->C D Identification of this compound C->D E Electroantennography (EAG) D->E F Behavioral Bioassay (Y-Tube Olfactometer) D->F G Data Analysis E->G F->G H Conclusion on Semiochemical Role G->H

Caption: Workflow for identifying and characterizing this compound as a semiochemical.

Generalized Insect Olfactory Signaling Pathway

olfactory_pathway cluster_dendrite Olfactory Receptor Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to Antennal Lobe AP->Signal

Caption: A simplified diagram of an insect's olfactory signal transduction.

Logical Flow of a Y-Tube Olfactometer Experiment

y_tube_logic Start Insect Released in Central Arm Choice Insect Moves Towards Side Arms Start->Choice ArmA Chooses Arm with This compound Choice->ArmA Attraction ArmB Chooses Control Arm (Solvent Only) Choice->ArmB Repulsion/No Effect NoChoice No Choice Made Choice->NoChoice Inactive Result Data Recording & Analysis (Chi-Square Test) ArmA->Result ArmB->Result NoChoice->Result

References

Pentacosanal as a Potential Biomarker in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentacosanal (C25H50O), a saturated very long-chain fatty aldehyde (VLCFAld), is emerging as a molecule of significant interest in the field of metabolic research.[1] As an intermediate in lipid metabolism, its cellular concentration is tightly regulated.[2][3] Dysregulation and accumulation of this compound and other VLCFAlds are indicative of specific metabolic dysfunctions, particularly those related to peroxisomal disorders. This technical guide provides an in-depth overview of this compound's metabolic context, its potential as a biomarker for diseases such as Zellweger spectrum disorders, and detailed experimental protocols for its accurate quantification in biological matrices.

Metabolic Pathways and this compound

This compound is not an end-product but a transient intermediate in the broader network of fatty acid metabolism. Its cellular levels are determined by the balance between its formation from precursor lipids and its rapid conversion to other molecules.

Biosynthesis and Catabolism

Long-chain aliphatic aldehydes are primarily produced through the catabolism of several complex lipids, including fatty alcohols, sphingolipids, and ether glycerolipids.[2][3] Once formed, this compound is chiefly metabolized via oxidation to its corresponding carboxylic acid, pentacosanoic acid, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[2][3] This enzyme is critical for preventing the accumulation of potentially toxic fatty aldehydes. A deficiency in FALDH is the genetic basis for Sjögren-Larsson syndrome, characterized by the accumulation of fatty aldehydes and alcohols.[3]

cluster_formation Formation cluster_catabolism Catabolism sphingo Sphingolipids This compound This compound (VLCFAld) sphingo->this compound ether Ether Glycerolipids ether->this compound alcohol Very Long-Chain Fatty Alcohols alcohol->this compound acid Pentacosanoic Acid (VLCFA) This compound->acid Oxidation faldh FALDH (ALDH3A2) faldh->this compound

Caption: Metabolic pathways involving very long-chain fatty aldehydes.

This compound as a Biomarker for Peroxisomal Disorders

The primary rationale for investigating this compound as a biomarker stems from its connection to peroxisomal function. Peroxisomes are essential organelles for the β-oxidation of very long-chain fatty acids (VLCFAs, C>20).[4][5]

In Peroxisome Biogenesis Disorders (PBDs) , such as those within the Zellweger spectrum (PBD-ZSD) , genetic mutations in PEX genes lead to absent or non-functional peroxisomes.[6][7][8] This severely impairs the cell's ability to break down VLCFAs.[9][10] Consequently, VLCFAs and their metabolic precursors, including VLCFAlds like this compound, accumulate in plasma and tissues. This accumulation makes this compound a direct and potentially sensitive biomarker for diagnosing these devastating disorders.

cluster_pathway Pathophysiology of PBD-ZSD pex_genes PEX Gene Mutations peroxisome Peroxisome Dysfunction / Absence pex_genes->peroxisome beta_ox Impaired VLCFA β-Oxidation peroxisome->beta_ox vlcfa VLCFA Accumulation beta_ox->vlcfa Leads to This compound This compound Accumulation beta_ox->this compound Leads to biomarker Potential Biomarker for Diagnosis vlcfa->biomarker This compound->biomarker

Caption: Logical pathway for this compound accumulation in PBD-ZSD.

Quantitative Analysis of this compound

Accurate quantification of this compound requires robust analytical methodologies, encompassing efficient sample preparation and sensitive detection techniques.

Sample Preparation: Lipid Extraction

The first step in analysis is the isolation of lipids from the biological matrix (e.g., plasma, serum, tissue homogenate). The choice of method impacts recovery and reproducibility.[11][12]

Method Principle Advantages Disadvantages Reference
Folch Method Liquid-liquid extraction using a chloroform-methanol mixture to partition lipids into an organic phase.High recovery for a wide range of lipids; well-established.Use of toxic chlorinated solvents; more time-consuming.[13]
Bligh & Dyer A modification of the Folch method using a smaller solvent-to-sample ratio.Reduced solvent volume compared to Folch.Still uses chloroform; potential for incomplete extraction with complex samples.[13]
MTBE Method Liquid-liquid extraction using methyl-tert-butyl ether (MTBE), which forms an upper organic phase.Faster and cleaner recovery; suitable for automation; less toxic than chloroform.May have lower recovery for certain lipid classes like plasmalogens.[11][12]
Experimental Workflow and Protocols

A typical workflow involves lipid extraction, derivatization to enhance stability and detection, followed by chromatographic separation and mass spectrometric analysis.

cluster_workflow Analytical Workflow for this compound Quantification sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., MTBE Method) sample->extraction derivatization Derivatization (e.g., PFBHA) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for this compound biomarker analysis.

Protocol 4.2.1: Lipid Extraction using MTBE Method

This protocol is adapted from standard lipidomics procedures.[11]

  • Preparation: To 100 µL of sample (e.g., plasma) in a glass tube, add 300 µL of methanol. Vortex thoroughly.

  • Extraction: Add 1 mL of MTBE. Vortex for 10 minutes at 4°C.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex briefly.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collection: Carefully collect the upper organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 4.2.2: Derivatization of Fatty Aldehydes

Due to their reactivity, aldehydes are often derivatized prior to analysis.[14] Derivatization with (pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride creates a stable oxime derivative suitable for GC-MS analysis.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., toluene).

  • Add a solution of PFBHA in a suitable buffer (e.g., 50 mM HEPES).

  • Incubate the reaction at 60°C for 30 minutes.

  • After cooling, extract the derivatives using hexane (B92381) for injection into the GC-MS system.

Analytical Instrumentation

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying this compound. The choice depends on required sensitivity, sample throughput, and matrix complexity.[15]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and tandem mass analysis.
Derivatization Often required to increase volatility and thermal stability.May be used to enhance ionization but is not always necessary.
Sensitivity (LOQ) Typically in the low ng/mL range.Can achieve sub-ng/mL to pg/mL levels.
Selectivity Good, based on retention time and mass spectrum.Excellent, especially with Multiple Reaction Monitoring (MRM).
Throughput Moderate; run times can be longer.Higher, with faster chromatography options available.

Protocol 4.3.1: GC-MS Method for this compound Quantification

This protocol is based on established methods for similar long-chain lipids.[14][15]

Parameter Condition
Instrumentation Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Volume 1 µL (splitless mode)
Inlet Temperature 280°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 150°C (hold 1 min), ramp to 300°C at 20°C/min, hold for 5 min
MS Mode Selected Ion Monitoring (SIM) targeting characteristic ions of the derivatized this compound

Protocol 4.3.2: LC-MS/MS Method for this compound Quantification

This protocol provides a high-sensitivity alternative to GC-MS.[15]

Parameter Condition
Instrumentation HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient A suitable gradient from ~60% B to 100% B over several minutes
Ionization Mode Electrospray Ionization (ESI), positive or negative depending on derivatization
MS Mode Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions

Conclusion

This compound holds significant promise as a specific and sensitive biomarker for metabolic disorders characterized by impaired very long-chain fatty acid metabolism, most notably peroxisome biogenesis disorders. Its quantification, while requiring specialized analytical techniques such as GC-MS or LC-MS/MS, is achievable through well-established lipidomics workflows. For researchers and drug development professionals, monitoring this compound levels could offer a valuable tool for early diagnosis, patient stratification, and evaluating the efficacy of therapeutic interventions targeting peroxisomal function. Further validation studies are warranted to establish clinical reference ranges and fully integrate this compound into diagnostic and research protocols.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Pentacosanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C₂₅H₅₀O) is a long-chain saturated fatty aldehyde. These aldehydes are important intermediates in various metabolic pathways and have been identified in several natural sources, including plants like Solanum tuberosum and marine sponges such as Aplysina lacunosa.[1] Due to their chemical nature, the extraction and purification of long-chain aldehydes like this compound require specific methodologies to isolate them from complex lipid matrices.

This document provides a detailed protocol for the extraction and purification of this compound from a natural source, employing solvent extraction followed by a selective chemical purification method and chromatographic separation. The protocols are designed to be adaptable for researchers working on the isolation and characterization of long-chain aldehydes.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for designing an effective extraction and purification strategy.

PropertyValueSource
Molecular Formula C₂₅H₅₀O[1]
Molecular Weight 366.7 g/mol [1]
Nature Non-polar, waxy solidGeneral knowledge of long-chain aldehydes

The high molecular weight and non-polar nature of this compound indicate its lipophilic character, guiding the selection of appropriate solvents for extraction and chromatographic techniques for purification.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from a suitable natural source, such as plant material or insect wax.

Part 1: Extraction of Crude this compound

This protocol is adapted from methods used for the extraction of long-chain aldehydes from natural matrices.[2]

1.1. Materials and Reagents:

  • Dried and powdered natural source material (e.g., plant leaves, insect wax)

  • Chloroform (CHCl₃), analytical grade

  • Methanol (CH₃OH), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Homogenizer/blender

1.2. Extraction Procedure:

  • Sample Preparation: Ensure the starting material is thoroughly dried and finely powdered to maximize the surface area for solvent extraction.

  • Solvent Extraction:

    • To 100 g of the powdered material, add 500 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

    • Homogenize the mixture for 15-20 minutes at room temperature.

    • Alternatively, for exhaustive extraction, perform Soxhlet extraction for 12-24 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to remove solid debris.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude lipid extract.

  • Drying the Extract:

    • Redissolve the crude extract in a small volume of chloroform.

    • Add anhydrous sodium sulfate to remove any residual water.

    • Filter the solution to remove the sodium sulfate and wash the residue with a small amount of chloroform.

    • Evaporate the solvent completely to yield the crude lipid extract containing this compound.

Part 2: Purification of this compound via Bisulfite Adduct Formation

This protocol utilizes the reversible reaction of aldehydes with sodium bisulfite to form water-soluble adducts, allowing for their separation from other non-aldehyde lipids in the crude extract.[3][4][5]

2.1. Materials and Reagents:

2.2. Purification Procedure:

  • Adduct Formation:

    • Dissolve the crude lipid extract in a minimal amount of DMF.

    • Transfer the solution to a separatory funnel.

    • Add an excess of freshly prepared saturated aqueous sodium bisulfite solution (e.g., 5 volumes relative to the DMF solution).

    • Shake the funnel vigorously for 5-10 minutes to ensure complete reaction and formation of the this compound-bisulfite adduct.

  • Liquid-Liquid Extraction:

    • Add an equal volume of hexane to the separatory funnel and shake to partition the non-aldehyde lipids into the organic phase.

    • Allow the layers to separate. The aqueous layer will contain the charged this compound-bisulfite adduct.

    • Carefully separate and collect the aqueous layer. Discard the organic layer.

    • Wash the aqueous layer with hexane two more times to remove any remaining impurities.

  • Regeneration of this compound:

    • Transfer the purified aqueous layer containing the adduct to a clean separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Slowly add 50% NaOH solution dropwise while gently shaking and monitoring the pH. Continue addition until the aqueous layer becomes basic (pH ~12). This will reverse the reaction and regenerate the free this compound.

    • Shake the funnel vigorously to extract the liberated this compound into the ethyl acetate layer.

  • Final Washing and Concentration:

    • Separate and collect the ethyl acetate layer.

    • Wash the organic layer twice with deionized water to remove any remaining salts and NaOH.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the purified this compound.

Part 3: Final Purification by Column Chromatography

For achieving high purity, a final chromatographic step is recommended.

3.1. Materials and Reagents:

  • Purified this compound from Part 2

  • Silica (B1680970) gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Chromatographic Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the purified this compound in a minimal volume of n-hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC using an appropriate mobile phase (e.g., n-hexane:ethyl acetate 95:5). Visualize the spots using a suitable staining reagent (e.g., phosphomolybdic acid) followed by heating.

  • Final Product: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the final purified product.

Quantitative Data

The yield and purity of this compound are highly dependent on the starting material and the efficiency of each step. The following table provides expected ranges based on the extraction of similar long-chain aliphatic compounds from natural sources.

ParameterExtraction (Part 1)Bisulfite Purification (Part 2)Column Chromatography (Part 3)
Yield (%) 1 - 5 (of dry weight)60 - 80 (of crude extract)70 - 90 (of bisulfite purified)
Purity (%) 10 - 3070 - 90> 95

Note: The values presented in this table are estimates and may vary. Actual yields and purities should be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the extraction and purification protocol for this compound.

Extraction_Purification_Workflow Start Natural Source Material (e.g., Plant, Insect Wax) Prep Drying and Powdering Start->Prep Extraction Solvent Extraction (Chloroform:Methanol 2:1) Prep->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Lipid Extract Concentration1->Crude_Extract Bisulfite_Reaction Bisulfite Adduct Formation (DMF, aq. NaHSO₃) Crude_Extract->Bisulfite_Reaction LLE1 Liquid-Liquid Extraction (Hexane) Bisulfite_Reaction->LLE1 Aqueous_Phase Aqueous Phase (this compound-Bisulfite Adduct) LLE1->Aqueous_Phase Collect discard1 LLE1->discard1 Discard Organic Phase Regeneration Regeneration of Aldehyde (NaOH, Ethyl Acetate) Aqueous_Phase->Regeneration LLE2 Liquid-Liquid Extraction Regeneration->LLE2 Organic_Phase Organic Phase (Purified this compound) LLE2->Organic_Phase Collect discard2 LLE2->discard2 Discard Aqueous Phase Drying_Concentration Drying and Concentration Organic_Phase->Drying_Concentration Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Drying_Concentration->Column_Chromatography Fraction_Analysis Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Analysis Final_Product Pure this compound Fraction_Analysis->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Signaling

Long-chain fatty aldehydes are known to be involved in various biological processes. They are intermediates in fatty acid and fatty alcohol metabolism and can be generated from the breakdown of complex lipids like plasmalogens and sphingolipids.[1][6] While a specific signaling pathway for this compound has not been fully elucidated, long-chain aldehydes, in general, are recognized for their potential roles in cellular signaling and as biomarkers of oxidative stress.[3] Some studies suggest that certain long-chain aldehydes can modulate the activity of signaling pathways related to inflammation and apoptosis.[7] Further research is required to delineate the precise molecular mechanisms and signaling cascades in which this compound participates.

The diagram below illustrates the general metabolic context of long-chain fatty aldehydes.

Fatty_Aldehyde_Metabolism Complex_Lipids Complex Lipids (e.g., Plasmalogens, Sphingolipids) Metabolic_Conversion1 Lipid Catabolism Complex_Lipids->Metabolic_Conversion1 Fatty_Acids Long-Chain Fatty Acyl-CoA Metabolic_Conversion2 Fatty Acyl-CoA Reductase Fatty_Acids->Metabolic_Conversion2 Fatty_Alcohols Long-Chain Fatty Alcohols Metabolic_Conversion3 Alcohol Dehydrogenase Fatty_Alcohols->Metabolic_Conversion3 This compound This compound (Long-Chain Fatty Aldehyde) Metabolic_Conversion4 Aldehyde Dehydrogenase (FALDH) This compound->Metabolic_Conversion4 Signaling Cellular Signaling & Biological Effects (e.g., Oxidative Stress Response) This compound->Signaling Metabolic_Conversion1->this compound Metabolic_Conversion2->this compound Metabolic_Conversion3->this compound To_Fatty_Acid Pentacosanoic Acid Metabolic_Conversion4->To_Fatty_Acid

Caption: Metabolic context and potential roles of this compound.

References

Quantitative Analysis of Pentacosanal Using GC-MS/FID: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C25H50O) is a long-chain aliphatic aldehyde that plays a role in various biological and industrial processes. Accurate quantification of this compound is crucial in fields such as biomarker discovery, metabolic research, and quality control in the chemical and pharmaceutical industries. Gas chromatography coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID) are powerful analytical techniques for the quantification of volatile and semi-volatile compounds like this compound.

Due to the low volatility of long-chain aldehydes, a derivatization step is typically required to enhance their thermal stability and improve chromatographic performance.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS and GC-FID, involving derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Quantitative Data Summary

The following tables summarize the expected quantitative performance characteristics for the analysis of long-chain aldehydes like this compound using GC-MS and GC-FID. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: GC-MS Quantitative Performance
ParameterExpected ValueSource(s)
Linearity (R²) > 0.99[2]
Limit of Detection (LOD) 0.001 - 0.01 nM[3]
Limit of Quantification (LOQ) 0.003 - 0.03 nM[3]
Accuracy (Recovery %) 90 - 110%[4]
Precision (RSD%) < 15%[4]
Table 2: GC-FID Quantitative Performance
ParameterExpected ValueSource(s)
Linearity (R²) > 0.999[5]
Limit of Detection (LOD) ~0.1 ng/µL (on-column)[5]
Limit of Quantification (LOQ) ~0.3 ng/µL (on-column)[6]
Accuracy (Recovery %) 95 - 105%[2]
Precision (RSD%) < 10%[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound, remove interfering substances, and concentrate the analyte.

3.1.1. Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as biological fluids or reaction mixtures.

  • To a known volume of the liquid sample, add a suitable internal standard (e.g., a deuterated analog of a similar long-chain aldehyde).

  • Add 2-3 volumes of a water-immiscible organic solvent in which this compound is highly soluble (e.g., hexane (B92381), dichloromethane, or ethyl acetate).

  • Vortex the mixture vigorously for 2-3 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane or toluene) for derivatization.

3.1.2. Solid-Phase Extraction (SPE)

SPE is effective for cleaning up complex samples and for analyte concentration.

  • Select a non-polar sorbent cartridge (e.g., C18).

  • Condition the SPE cartridge by passing a suitable solvent (e.g., methanol (B129727) followed by water) through it.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a polar solvent to remove interferences.

  • Elute this compound from the cartridge using a non-polar solvent (e.g., hexane or dichloromethane).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of a suitable solvent for derivatization.

Derivatization with PFBHA

Derivatization of the aldehyde group to a PFBHA-oxime enhances volatility and improves detection sensitivity.[1]

  • To the reconstituted sample extract in a 2 mL reaction vial, add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in water.

  • Adjust the pH to approximately 3 with dilute HCl.

  • Add a small amount of a catalyst, such as pyridine (B92270) (optional, but can enhance reaction rate).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-75°C for 60 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Extract the PFBHA-oxime derivatives with an organic solvent like hexane.

  • The organic layer can be directly injected into the GC-MS/FID or further concentrated if necessary.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 10 min.

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition Mode:

    • Full Scan: m/z 50-550 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis. Characteristic ions for long-chain aldehydes include a base peak at m/z 82 and an M-18 ion (loss of water).[7] For the PFBHA derivative, the characteristic ion is often m/z 181, corresponding to the pentafluorobenzyl cation.[8]

GC-FID Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent with a Flame Ionization Detector.

  • Column: DB-FFAP (30 m x 0.32 mm I.D.) or similar polar capillary column.[9]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 1:30)

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/s.

  • Oven Temperature Program:

    • Initial temperature: 240°C, hold for 8 min.

    • Ramp to 260°C at 20°C/min.

    • Hold at 260°C for 2 min.

  • Detector Temperature: 280°C

  • Detector Gases:

    • Hydrogen: 32.0 mL/min

    • Air: 200 mL/min

    • Makeup Gas (He): 24 mL/min

Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Biological Fluid, Chemical Mixture) extraction Extraction (LLE or SPE) sample->extraction Add Internal Standard derivatization Derivatization with PFBHA extraction->derivatization Reconstitute Extract gc_injection GC Injection derivatization->gc_injection Prepare for Injection gc_separation Chromatographic Separation gc_injection->gc_separation detection Detection (MS or FID) gc_separation->detection data_analysis Data Analysis and Quantification detection->data_analysis Peak Integration & Calibration

Caption: Workflow for the quantitative analysis of this compound.

References

Application of Pentacosanal in Lipidomics and Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentacosanal

This compound (C25H50O) is a very-long-chain saturated fatty aldehyde (VLCFAld).[1] In the fields of lipidomics and metabolomics, the study of such aldehydes is gaining importance as they are not merely metabolic intermediates but also potential biomarkers and signaling molecules involved in various physiological and pathological processes.[2][3] Fatty aldehydes are generated through several metabolic pathways, including the metabolism of plasmalogens, sphingolipids, and fatty alcohols.[2][4] Their high reactivity allows them to interact with other biomolecules, suggesting a role in cellular signaling and stress responses.[2] This document provides a comprehensive guide to the application of this compound in lipidomics and metabolomics research, including detailed analytical protocols and data interpretation.

This compound as a Biomarker

The analysis of this compound and other VLCFAlds can provide valuable insights in several research areas:

  • Plant and Insect Biochemistry: this compound is a precursor in the biosynthesis of n-pentacosane, a common component of plant cuticular waxes and insect pheromones.[5][6] Its quantification can be crucial in studies of plant stress responses, insect chemical ecology, and for developing novel pest management strategies.

  • Metabolic Disorders: While the direct role of this compound in human disease is not yet fully elucidated, the metabolism of very-long-chain fatty acids (VLCFAs) is critical. Deficiencies in the enzymes responsible for fatty aldehyde metabolism, such as fatty aldehyde dehydrogenase (FALDH), lead to the accumulation of fatty aldehydes and alcohols, causing severe genetic disorders like Sjögren-Larsson syndrome.[7] Therefore, monitoring this compound levels could be relevant in the study of peroxisomal and other metabolic disorders.[8]

  • Oxidative Stress: Long-chain aldehydes are products of lipid peroxidation and can serve as biomarkers for oxidative stress.[4] Although shorter-chain aldehydes are more commonly measured, the analysis of VLCFAlds like this compound could provide a more specific fingerprint of the oxidation of very-long-chain fatty acids.

Data Presentation: Quantitative Analysis of Very-Long-Chain Aldehydes

Quantitative data for this compound in biological matrices is not widely available in the literature. The following tables provide representative quantitative data for very-long-chain aldehydes (VLCFAlds) analyzed by GC-MS and LC-MS/MS from plant wax and hypothetical plasma samples to illustrate the expected analytical performance.

Table 1: Representative Quantitative Data of Very-Long-Chain Aldehydes in Plant Cuticular Wax by GC-MS.

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Reference
Tetracosanal (C24)Arabidopsis thalianaLeaves (adaxial)0.07 ± 0.03[9]
Hexacosanal (C26)Rosa caninaLeaves (epicuticular)Present, not quantified[10]
Octacosanal (C28)Triticum aestivumLeavesDetected[11]
Triacontanal (C30)Arabidopsis thalianaStemsDetected[9]

Disclaimer: This table presents representative data for VLCFAlds from plant sources to demonstrate typical concentration ranges. Specific concentrations of this compound will vary depending on the plant species, tissue, and environmental conditions.

Table 2: Hypothetical Performance Characteristics for this compound Quantification in Human Plasma by LC-MS/MS.

ParameterExpected ValueNotes
Linearity (r²)>0.99Based on analysis of similar long-chain lipids.
LLOQ (Lower Limit of Quantification)0.1 - 1 ng/mLDependent on derivatization and instrument sensitivity.
ULOQ (Upper Limit of Quantification)100 - 500 ng/mL
Accuracy (% bias)± 15%Within acceptable bioanalytical method validation guidelines.
Precision (% RSD)< 15%
Recovery85 - 115%Dependent on the efficiency of the extraction method.

Disclaimer: This table provides hypothetical performance characteristics for a validated LC-MS/MS method for this compound quantification in human plasma, based on typical values for other long-chain lipids.

Experimental Protocols

The accurate quantification of this compound in complex biological matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful techniques for this purpose.[4][12]

Protocol 1: Quantification of this compound by GC-MS

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like fatty aldehydes. Derivatization is often required to improve the volatility and thermal stability of long-chain aldehydes.[4][13]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., heptadecanal (B146464) or a deuterated long-chain aldehyde).
  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol (B129727).
  • Vortex vigorously for 2 minutes.
  • Add 200 µL of 0.9% NaCl solution and vortex again.
  • Centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic phase.
  • Dry the organic extract under a gentle stream of nitrogen.

2. Derivatization (PFBHA method):

  • To the dried lipid extract, add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine).
  • Incubate at 60°C for 30 minutes to form the PFB-oxime derivative.
  • Evaporate the pyridine (B92270) under nitrogen and reconstitute the sample in 100 µL of hexane (B92381) for GC-MS analysis.[14]

3. GC-MS Instrumental Conditions:

  • GC System: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
  • Inlet Temperature: 280°C.
  • Injection Volume: 1 µL (splitless).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 10 min.[7]
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of the this compound-PFB-oxime derivative. A full scan mode can be used for qualitative analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and is particularly suitable for the analysis of less volatile and thermally labile compounds. Derivatization can be used to enhance ionization efficiency.[15]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the plasma sample (pre-spiked with an internal standard) onto the cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
  • Elute the lipids with 1 mL of methanol followed by 1 mL of dichloromethane.
  • Dry the eluate under nitrogen.

2. Derivatization (Hydrazine-based reagent):

  • Reconstitute the dried extract in 50 µL of a derivatization agent solution (e.g., p-toluenesulfonylhydrazine in acetonitrile).[16][17]
  • Incubate at 40°C for 60 minutes.
  • The sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
  • Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • MS System: SCIEX QTRAP 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for the derivatized this compound and internal standard need to be optimized by direct infusion.

Mandatory Visualizations

Diagram 1: Biosynthesis of Very-Long-Chain Aldehydes

cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C18-CoA) VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (C26-CoA) Acyl_CoA->VLC_Acyl_CoA Fatty Acid Elongase (FAE) Complex Pentacosanoyl_CoA Pentacosanoyl-CoA (C25-CoA) VLC_Acyl_CoA->Pentacosanoyl_CoA Chain shortening/ modification This compound This compound (C25-Aldehyde) Pentacosanoyl_CoA->this compound Acyl-CoA Reductase Pentacosane n-Pentacosane (C25-Alkane) This compound->Pentacosane Aldehyde Decarbonylase Primary_Alcohol 1-Pentacosanol This compound->Primary_Alcohol Alcohol Dehydrogenase Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLC_Acyl_CoA caption Biosynthesis of this compound and n-Pentacosane.

Biosynthesis of this compound and n-Pentacosane.
Diagram 2: Metabolic Fate of Fatty Aldehydes

Fatty_Aldehyde Fatty Aldehyde (e.g., this compound) Fatty_Acid Fatty Acid Fatty_Aldehyde->Fatty_Acid Fatty Aldehyde Dehydrogenase (FALDH) Fatty_Alcohol Fatty Alcohol Fatty_Aldehyde->Fatty_Alcohol Aldehyde Reductase/ Alcohol Dehydrogenase Schiff_Base Schiff Base Adducts (with proteins, lipids, DNA) Fatty_Aldehyde->Schiff_Base Non-enzymatic reaction caption Metabolic pathways of fatty aldehydes.

Metabolic pathways of fatty aldehydes.
Diagram 3: General Experimental Workflow for Lipidomics/Metabolomics Analysis

Sample_Collection Sample Collection (Plasma, Tissue, etc.) Extraction Lipid Extraction (LLE or SPE) Sample_Collection->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Biomarker Discovery) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis caption Lipidomics/Metabolomics Workflow.

Lipidomics/Metabolomics Workflow.

References

Application Note: Preparation of Pentacosanal Standards for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the preparation of pentacosanal standards for High-Performance Liquid Chromatography (HPLC) analysis. Due to the poor UV absorbance of underivatized long-chain aldehydes, this method utilizes a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting this compound-DNPH hydrazone is stable and exhibits strong absorbance in the UV region, allowing for sensitive and accurate quantification. This document is intended for researchers, scientists, and drug development professionals requiring precise analysis of this compound.

Introduction

This compound (C₂₅H₅₀O) is a long-chain fatty aldehyde that plays a role in various biological processes and can be a biomarker in certain diseases. Accurate quantification of this compound often relies on HPLC analysis. However, its lack of a strong chromophore makes direct UV detection challenging. To overcome this, a widely accepted method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde functional group to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis detectors. This application note outlines a comprehensive procedure for preparing this compound standards, from initial stock solution to a series of working standards for constructing a calibration curve.

Materials and Reagents

  • This compound (C₂₅H₅₀O), analytical standard grade

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Hexane (B92381), HPLC grade

  • Chloroform (B151607), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Perchloric acid (HClO₄) or Sulfuric Acid (H₂SO₄), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks (1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)

  • Analytical balance (readability ± 0.01 mg)

  • Micropipettes

  • Syringe filters (0.22 µm, PTFE)

  • Amber glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Heating block or water bath

Experimental Protocols

Preparation of this compound Stock Solution (1000 µg/mL)

Due to its long alkyl chain, this compound is soluble in nonpolar organic solvents.

  • Accurately weigh approximately 10.0 mg of pure this compound using an analytical balance.

  • Transfer the weighed this compound to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of hexane or chloroform to dissolve the this compound. Use of an ultrasonic bath for 5-10 minutes can aid in dissolution.

  • Once completely dissolved, bring the flask to volume with the same solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • This stock solution has a concentration of 1000 µg/mL.

  • Transfer the stock solution to an amber glass vial and store at 2-8°C. This solution should be stable for up to one month.

Preparation of DNPH Derivatizing Reagent

Caution: DNPH is explosive when dry and is also toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

  • Prepare a saturated solution of DNPH in acetonitrile. A common preparation involves dissolving approximately 30 mg of DNPH in 10 mL of acetonitrile.

  • To this solution, carefully add 0.1 mL of concentrated sulfuric acid or perchloric acid as a catalyst.

  • Mix the solution thoroughly until the DNPH is dissolved. This reagent should be prepared fresh daily.

Derivatization of this compound Standards
  • Prepare a series of intermediate this compound standards by diluting the 1000 µg/mL stock solution with acetonitrile. For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • In separate amber glass vials, add a known volume of each this compound intermediate standard.

  • Add a 2 to 3-fold molar excess of the DNPH derivatizing reagent to each vial.

  • Cap the vials tightly and heat at 60°C for 30 minutes using a heating block or water bath.

  • Allow the vials to cool to room temperature.

  • The resulting solutions contain the this compound-DNPH derivative.

Preparation of Working Calibration Standards
  • Prepare a series of working calibration standards by diluting the derivatized this compound solutions with acetonitrile. The final concentrations should bracket the expected concentration of the analyte in the samples.

  • A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Filter the final working standards through a 0.22 µm PTFE syringe filter into clean HPLC vials.

  • Store the prepared calibration standards at -20°C in the dark until analysis.[1][2] Under these conditions, the standards are expected to be stable for several weeks.

Data Presentation

The following table provides an example of a dilution scheme for the preparation of a five-point calibration curve.

Standard LevelConcentration of Intermediate this compound Standard (µg/mL)Volume of Intermediate Standard (µL)Final Volume after Derivatization and Dilution (mL)Final Concentration of this compound-DNPH (as this compound, µg/mL)
1101010.1
2105010.5
31001011.0
41005015.0
5100010110.0

HPLC Analysis

The prepared this compound-DNPH standards can be analyzed using a reversed-phase HPLC system with UV detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector Wavelength: Approximately 360 nm

  • Column Temperature: 30-40°C

Visualization of Experimental Workflow

Workflow cluster_prep Standard Preparation cluster_analysis Analysis stock Prepare 1000 µg/mL This compound Stock intermediate Prepare Intermediate Standards stock->intermediate Dilute derivatize Derivatize with DNPH intermediate->derivatize React working Prepare Working Calibration Standards derivatize->working Dilute hplc HPLC Analysis working->hplc Inject data Data Acquisition & Processing hplc->data

Caption: Workflow for the preparation and analysis of this compound standards.

Signaling Pathway of Derivatization

Derivatization This compound This compound R-CHO reaction This compound:f0->reaction dnph 2,4-Dinitrophenylhydrazine H₂N-NH-Ar(NO₂)₂ dnph:f0->reaction hydrazone This compound-DNPH Hydrazone R-CH=N-NH-Ar(NO₂)₂ h2o H₂O reaction->hydrazone:f0 reaction->h2o

Caption: Reaction of this compound with DNPH to form a hydrazone.

References

Application Notes and Protocols for Pentacosanal in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal, a 25-carbon saturated fatty aldehyde, is a long-chain aliphatic compound with emerging interest in biomedical research. While extensive research on this compound is still developing, studies on related long-chain fatty acids and alcohols, such as those found in policosanol, suggest potential biological activities, including anti-inflammatory and anticancer effects. These effects are often attributed to the modulation of key cellular signaling pathways. These application notes provide a generalized framework and detailed protocols for investigating the effects of this compound in cell culture, based on established methodologies for similar lipophilic compounds.

Mechanism of Action

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on research into structurally related long-chain fatty acids and alcohols, it is hypothesized that this compound may influence cellular processes by modulating critical signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][2][3]

Key potential signaling pathways that may be affected by this compound include:

  • NF-κB (Nuclear Factor kappa B) Signaling Pathway: This pathway is a crucial regulator of the inflammatory response. Inhibition of NF-κB signaling can lead to a reduction in the production of pro-inflammatory cytokines.[1][4]

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][5][6]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway plays a significant role in cell survival, growth, and proliferation.[5][6][7]

Further research is necessary to specifically delineate the signaling cascades directly impacted by this compound treatment in various cell types.

Data Presentation

The following tables provide a template for summarizing quantitative data from key experiments.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%) (Mean ± SD)IC50 (µM)
Example: Colon Cancer (HCT116) 0 (Control)48100 ± 4.2
104885.3 ± 3.1
254862.1 ± 5.5
504848.9 ± 2.8
1004821.7 ± 3.9
Example: Breast Cancer (MCF-7) 0 (Control)48100 ± 5.1
104891.2 ± 4.0
254875.4 ± 3.7
504855.8 ± 4.3
1004832.6 ± 2.9

Table 2: Effect of this compound on Protein Expression in HCT116 Cells

Target ProteinTreatmentIncubation Time (hours)Relative Protein Expression (Fold Change vs. Control)
p-NF-κB p65 Control241.00
This compound (50 µM)240.45
Bax Control241.00
This compound (50 µM)241.82
Bcl-2 Control241.00
This compound (50 µM)240.58

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Principle:

This compound is a lipophilic compound and requires an appropriate solvent for dissolution to ensure its bioavailability in cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the this compound is completely dissolved. A brief sonication or gentle warming may aid in dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]

Protocol 2: Cell Viability Assay (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[11]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Protein Expression

Principle:

Western blotting is a technique used to detect specific proteins in a cell lysate. This can be used to determine how this compound treatment affects the levels of key proteins in signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-NF-κB p65, Bax, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the viability assay.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Quantify the protein concentration using a BCA assay.[11]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Cell Viability Assay (MTT) incubate->viability protein Protein Expression (Western Blot) incubate->protein

General experimental workflow for this compound treatment.

nfkb_pathway cluster_nucleus This compound This compound ikb IκBα This compound->ikb Inhibits Degradation nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression

Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pi3k_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound mapk MAPK This compound->mapk Modulates pi3k PI3K This compound->pi3k Modulates proliferation_mapk Proliferation/ Differentiation mapk->proliferation_mapk akt Akt pi3k->akt survival Cell Survival akt->survival

Potential modulation of MAPK and PI3K/Akt pathways.

References

Application Notes and Protocols for In Vivo Administration of Pentacosanal in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal, a 25-carbon very long-chain saturated fatty acid, has garnered scientific interest for its potential biological activities. This document provides comprehensive application notes and detailed protocols for the in vivo administration of this compound in animal models. Given the limited specific literature on this compound administration, these guidelines also incorporate established methods for other very long-chain fatty acids and lipophilic compounds to ensure robust experimental design.

Physicochemical Properties of Pentacosanoic Acid:

PropertyValue
Molecular Formula C25H50O2[1][2]
Molecular Weight 382.7 g/mol [1][2]
Appearance Crystalline solid[3]
Solubility Practically insoluble in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4][5]

Formulation of this compound for In Vivo Administration

The lipophilic nature of this compound necessitates specialized formulation to enhance its bioavailability and ensure stability for in vivo research. The choice of the vehicle is paramount and is dictated by the intended route of administration.

Formulations for Oral Administration

For oral delivery, such as by gavage, this compound can be prepared as a suspension or in an oil-based vehicle.

Table 1: Oral Formulation Protocols for this compound

Formulation TypeComponentsProtocolAchievable SolubilityNotes
Aqueous Suspension DMSO, PEG300, Tween-80, Saline1. Dissolve this compound in DMSO. 2. Add PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Bring to the final volume with saline.≥ 0.5 mg/mL[4]It is recommended to prepare this formulation fresh on the day of use. Sonication can aid in achieving a homogenous suspension.
Oil-based Solution DMSO, Corn Oil1. Dissolve this compound in DMSO. 2. Add corn oil to the final desired volume and mix thoroughly.≥ 0.5 mg/mL[4]This formulation may be suitable for longer-term studies, provided it is stored appropriately to maintain stability.
Formulations for Parenteral Administration

For parenteral routes, including intraperitoneal (IP) or intravenous (IV) injections, a clear, sterile solution is preferable to mitigate the risk of embolism and ensure accurate, consistent dosing.

Table 2: Parenteral Formulation Protocol for this compound

Formulation TypeComponentsProtocolAchievable SolubilityNotes
Clear Solution DMSO, PEG300, Tween-80, Saline1. Create a stock solution by dissolving this compound in DMSO. 2. In a separate sterile tube, add the required volume of PEG300. 3. Add the DMSO stock solution to the PEG300 and mix. 4. Add Tween-80 and mix until uniform. 5. Add saline to the final volume and mix until the solution is clear.≥ 0.5 mg/mL[4][6]Ensure the final concentration of DMSO is minimized, particularly for use in sensitive animal models. This solution should be prepared fresh before each use.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the preparation and administration of this compound in commonly used animal models such as mice and rats.

Protocol for Oral Gavage Administration

Objective: To deliver a precise dose of this compound directly into the stomach of the animal.

Materials:

  • This compound

  • Vehicle (e.g., Corn oil with DMSO)

  • Analytical balance

  • Vortex mixer and/or bath sonicator

  • Appropriately sized, blunt-tipped oral gavage needles

  • Syringes

Procedure:

  • Preparation of the Dosing Solution:

    • Calculate the total amount of this compound and vehicle required based on the target dose (in mg/kg) and the standard dosing volume for the species (e.g., 5-10 mL/kg for mice).

    • Accurately weigh the required mass of this compound.

    • If using a co-solvent, first dissolve the this compound in a minimal volume of DMSO.

    • Add the primary vehicle (e.g., corn oil) to achieve the final desired concentration and volume.

    • Use a vortex mixer or sonicator to ensure the formation of a homogenous solution or suspension. It is best practice to prepare this formulation fresh daily.[4]

  • Animal Handling and Administration:

    • Gently yet firmly restrain the animal. For mice, this is typically achieved by scruffing the back of the neck.

    • To ensure correct placement in the stomach and avoid tracheal insertion, measure the gavage needle from the tip of the animal's snout to the last rib.

    • Carefully insert the gavage needle into the esophagus and gently advance it to the pre-measured depth.

    • Administer the this compound formulation in a slow and steady manner.

    • Smoothly withdraw the needle.

    • Closely monitor the animal post-administration for any signs of discomfort or adverse effects.

Protocol for Intraperitoneal (IP) Injection

Objective: To introduce this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound

  • Sterile vehicle suitable for parenteral administration (as detailed in Table 2)

  • Sterile vials, tubes, and other necessary labware

  • Syringes fitted with appropriate gauge needles (e.g., 25-27 gauge for mice)

Procedure:

  • Preparation of the Sterile Dosing Solution:

    • Under aseptic conditions (e.g., within a laminar flow hood), prepare the clear solution formulation as described in Table 2.

    • If the viscosity of the vehicle permits, the final solution can be filter-sterilized using a 0.22 µm syringe filter to ensure sterility.

  • Animal Handling and Administration:

    • Properly restrain the mouse or rat to expose the abdominal area.

    • Position the animal with its head tilted slightly downwards to allow the abdominal organs to shift away from the injection site.

    • Insert the needle into a lower abdominal quadrant, taking care to avoid the midline to prevent puncture of the bladder or major blood vessels.

    • Gently pull back on the syringe plunger (aspirate) to confirm that the needle has not entered a blood vessel or internal organ.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the animal to its housing.

    • Observe the animal for any immediate or delayed adverse reactions.

Visualization of Experimental Workflow

The following diagram provides a schematic representation of a typical experimental workflow for an in vivo study involving the administration of this compound.

experimental_workflow General Workflow for In Vivo Administration of this compound cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase formulation This compound Formulation (Suspension or Solution) dose_calc Dose Calculation (mg/kg) formulation->dose_calc Based on desired concentration administration Administration to Animal Model (e.g., Oral Gavage, IP Injection) dose_calc->administration animal_prep Animal Acclimatization & Grouping animal_prep->administration monitoring Monitoring (Clinical Signs, Body Weight) administration->monitoring sampling Biological Sampling (Blood, Tissues) monitoring->sampling analysis Downstream Analysis (e.g., Biomarker Analysis, Histopathology) sampling->analysis

Caption: A generalized workflow for in vivo studies involving this compound.

References

Application Notes and Protocols for the Detection of Pentacosanal in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C25H50O) is a very long-chain aliphatic aldehyde that may play a role in various physiological and pathological processes. Its detection and quantification in biological tissues are crucial for understanding its function, metabolism, and potential as a biomarker. This document provides detailed application notes and protocols for the analysis of this compound in biological matrices using modern analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer the necessary sensitivity and specificity for such analyses.

Data Presentation

Quantitative data for specific very long-chain aldehydes like this compound are not abundant in publicly available literature. The following table summarizes representative concentrations of other long-chain and reactive aldehydes in various biological tissues to provide a general reference for expected concentration ranges. It is important to note that the concentration of this compound may vary significantly depending on the tissue type, species, and physiological or pathological state.

Analyte ClassBiological MatrixTypical Concentration RangeMethod of Quantification
Reactive AldehydesBrain Tissuefmol to µM rangeLC-MS/MS
Total Fatty AldehydesRat BrainNot specifiedGC-MS
AcetaldehydeRat Mammary Tissue~5.1 nmol/gNot specified
MethylglyoxalHuman Colorectal Tumor215 - 587 µg/g proteinNot specified

Experimental Protocols

The analysis of long-chain aldehydes such as this compound in biological tissues presents analytical challenges due to their low volatility and potential for reactivity. Therefore, robust sample preparation and analytical methods are essential.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For long-chain aldehydes like this compound, derivatization is typically required to increase their volatility and thermal stability.[1]

1. Sample Preparation: Lipid Extraction

  • Objective: To extract lipids, including this compound, from the biological tissue.

  • Materials:

    • Biological tissue sample (e.g., brain, liver, adipose tissue)

    • Homogenizer

    • Chloroform/Methanol mixture (2:1, v/v)

    • 0.9% NaCl solution

    • Centrifuge

    • Nitrogen gas stream evaporator

  • Procedure:

    • Weigh approximately 100 mg of frozen tissue and homogenize it in 2 mL of ice-cold chloroform/methanol (2:1).

    • Add 0.5 mL of 0.9% NaCl solution and vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization

  • Objective: To convert this compound into a more volatile and thermally stable derivative for GC-MS analysis.

  • Materials:

    • Dried lipid extract from Step 1

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in pyridine)

    • Hexane

    • Heating block or water bath

  • Procedure:

    • Reconstitute the dried lipid extract in 100 µL of hexane.

    • Add 50 µL of PFBHA solution to the extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD or equivalent).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: Increase to 300°C at a rate of 20°C/min.

      • Hold at 300°C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition Mode:

      • Full Scan: m/z 50-600 for qualitative analysis and identification of the PFBHA-oxime derivative of this compound.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the this compound-PFBHA derivative.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound

LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile, and may not always require derivatization.[1]

1. Sample Preparation: Protein Precipitation and Extraction

  • Objective: To remove proteins and extract this compound from the biological sample.

  • Materials:

  • Procedure:

    • To 100 µL of tissue homogenate, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S micro or equivalent).

  • LC Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with 50% B, hold for 0.5 minutes.

      • Linearly increase to 100% B over 5 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Data Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for this compound would need to be determined by direct infusion of a standard.

Visualizations

Workflow for this compound Detection in Biological Tissues

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing tissue Biological Tissue Collection homogenize Homogenization tissue->homogenize extract Lipid Extraction (e.g., LLE) homogenize->extract derivatize Derivatization (for GC-MS) extract->derivatize lcms LC-MS/MS Analysis extract->lcms gcms GC-MS Analysis derivatize->gcms process Data Acquisition & Processing gcms->process lcms->process quantify Quantification process->quantify report Reporting quantify->report

Caption: General workflow for the detection of this compound in biological tissues.

Comparison of GC-MS and LC-MS for Long-Chain Aldehyde Analysis

comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS gcms_node Gas Chromatography-Mass Spectrometry gcms_adv Advantages: - High Resolution - Established Libraries - Cost-Effective gcms_node->gcms_adv Pros gcms_disadv Disadvantages: - Requires Volatility - Derivatization Often Needed - Thermal Degradation Risk gcms_node->gcms_disadv Cons lcms_node Liquid Chromatography-Tandem MS lcms_adv Advantages: - Broad Applicability - High Sensitivity & Specificity - No Derivatization Required lcms_node->lcms_adv Pros lcms_disadv Disadvantages: - Higher Cost - Matrix Effects - More Complex Method Dev. lcms_node->lcms_disadv Cons

Caption: Comparison of GC-MS and LC-MS/MS for long-chain aldehyde analysis.

References

Application Notes and Protocols for the Use of Pentacosanal as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in chromatographic analysis, the use of an internal standard (IS) is crucial for accurate and precise quantification of analytes. An internal standard is a compound of known concentration that is added to a sample, calibrator, and quality control material before sample processing. By comparing the analyte's response to the internal standard's response, variations that may occur during sample preparation and analysis can be compensated for, leading to more reliable results.

Pentacosanal (C25H50O), a long-chain fatty aldehyde, is a suitable candidate for use as an internal standard in specific gas chromatography (GC) applications, especially in the analysis of other long-chain aldehydes or lipids. Its long alkyl chain and polar aldehyde group give it physical and chemical properties that are similar to a range of lipid-soluble analytes. Because of its high molecular weight and low volatility, this compound is not naturally abundant in most biological samples, which is a key characteristic of a good internal standard.

These application notes provide a detailed protocol for the use of this compound as an internal standard in GC-Mass Spectrometry (GC-MS) for the quantification of long-chain fatty aldehydes in biological matrices.

Principle of Internal Standardization

The fundamental principle of the internal standard method is to add a fixed amount of a non-endogenous compound (the internal standard) to every sample, standard, and blank. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create a calibration curve. This ratio corrects for potential sample loss during preparation and inconsistencies in injection volume. The ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be present in the original sample.

Applications

This compound is particularly useful as an internal standard in the following applications:

  • Lipidomics: For the quantification of other long-chain fatty aldehydes or related lipid species in complex biological samples such as plasma, serum, and tissue homogenates.

  • Biomarker Discovery: In studies where long-chain aldehydes are potential biomarkers for disease, this compound can ensure accurate quantification for reliable comparisons between different sample groups.

  • Drug Development: For monitoring the levels of aldehyde-containing drug molecules or their metabolites in preclinical and clinical samples.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Analytes of interest (for calibration curve)

  • Solvents: Hexane, Dichloromethane, Acetonitrile (HPLC grade)

  • Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., hexane) at a concentration of 1 mg/mL. A working solution of 10 µg/mL can be prepared by diluting the stock solution.

  • Calibration Standards: Prepare a series of calibration standards containing the analytes of interest at known concentrations.

Sample Preparation and Derivatization

Due to the low volatility of long-chain aldehydes, a derivatization step is necessary to improve their chromatographic properties for GC analysis.[1][2] PFBHA is a common derivatizing agent that reacts with aldehydes to form more volatile and thermally stable oxime derivatives.[1]

  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma) and store them at -80°C until analysis.

  • Internal Standard Addition: To each sample, calibration standard, and blank, add a precise volume of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent like acetonitrile.

    • Add 50 µL of a 10 mg/mL PFBHA solution in acetonitrile.

    • Incubate the mixture at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are representative GC-MS conditions for the analysis of PFBHA-derivatized long-chain aldehydes. These may need to be optimized for your specific instrument and analytes.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-600
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Data Presentation

The following table provides representative quantitative data for the analysis of a hypothetical long-chain aldehyde analyte using this compound as an internal standard. The exact values will vary depending on the specific analyte and experimental conditions.

AnalyteRetention Time (min)Quantitation Ion (m/z)Internal Standard (this compound)Retention Time (min)Quantitation Ion (m/z)
Hexacosanal (C26)~22.5423.4 (M+)This compound (C25)~21.8409.4 (M+)
Octacosanal (C28)~24.0451.5 (M+)This compound (C25)~21.8409.4 (M+)

Calibration Curve Data (Representative)

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,000300,0000.05
578,000310,0000.25
10160,000305,0000.52
50850,000315,0002.70
1001,750,000308,0005.68

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is extract Lipid Extraction add_is->extract evaporate Solvent Evaporation extract->evaporate derivatize Derivatization (PFBHA) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms integrate Peak Integration gcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of long-chain aldehydes using this compound as an internal standard.

internal_standard_principle cluster_sample Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Result analyte Analyte (Unknown Amount) process Sample Prep & GC-MS Analysis (with potential for variation/loss) analyte->process is This compound (Known Amount) is->process ratio Ratio of Analyte Response to IS Response remains constant process->ratio quant Accurate Quantification ratio->quant

Caption: The principle of internal standardization for accurate quantification.

References

Formulation Strategies for Pentacosanal in Experimental Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C25H50O) is a long-chain saturated fatty aldehyde with a molecular weight of 366.66 g/mol .[1][2] Its significant hydrocarbon length renders it highly hydrophobic and practically insoluble in aqueous media, posing a considerable challenge for its formulation in experimental in vitro and in vivo assays.[3][4][5][6][7] Proper formulation is critical to ensure bioavailability, stability, and accurate, reproducible results in biological studies. This document provides detailed application notes and protocols for the formulation and experimental use of this compound, drawing upon established methods for hydrophobic compounds and analogous long-chain alkanes.

Data Presentation: Formulation Strategies for this compound

The selection of an appropriate formulation strategy for this compound is contingent on the specific experimental requirements, such as the desired concentration, the cell type under investigation, and the duration of the assay. Below is a summary of potential formulation approaches with their respective advantages and disadvantages.

Formulation StrategyKey Components & PrinciplesAdvantagesDisadvantagesRecommended Starting Concentration of Vehicle
Solvent-Based Dissolving this compound in a water-miscible organic solvent.Simple, rapid preparation; suitable for initial screening.Potential for solvent-induced cytotoxicity; risk of precipitation in aqueous media.DMSO: ≤ 0.5% (v/v)
Complexation Encapsulation of this compound within cyclodextrin (B1172386) molecules.Enhances aqueous solubility and stability; can reduce cytotoxicity.Requires optimization of the cyclodextrin type and ratio.N/A
Nanoparticle-Based Encapsulation within lipid-based (liposomes) or polymer-based nanoparticles.Improves solubility and stability; allows for targeted delivery and controlled release.More complex and time-consuming preparation; requires specialized equipment.N/A

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO), a common solvent for hydrophobic compounds in cell-based assays.

Materials:

  • This compound

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Analytical balance

  • Vortex mixer

  • Water bath

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Tightly cap the tube or vial.

  • Gently warm the mixture to 37°C in a water bath to aid dissolution.

  • Vortex the solution intermittently until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol describes the dilution of the this compound-DMSO stock solution into cell culture medium for experimental use.

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

  • In a sterile conical tube, perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your specific cell line, typically ≤ 0.5% (v/v).

  • Mix each dilution thoroughly by gentle pipetting or brief vortexing.

  • Add the final working solutions to your cell cultures.

  • Vehicle Control: It is essential to include a vehicle control in all experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound being tested.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

This protocol provides a general method to evaluate the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Adherent cells of choice

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (from Protocol 2)

  • Vehicle control (medium with DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Remove the medium and replace it with 100 µL of the prepared this compound working solutions at various concentrations. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 4 hours, or overnight. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow for this compound Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cell-Based Assay Stock Solution Prepare this compound Stock Solution (in DMSO) Working Solutions Prepare Serial Dilutions in Culture Medium Stock Solution->Working Solutions Cell Treatment Treat Cells with This compound Solutions Working Solutions->Cell Treatment Cell Seeding Seed Cells in 96-well Plate Cell Seeding->Cell Treatment Incubation Incubate for Desired Duration Cell Treatment->Incubation MTT Assay Perform MTT Assay Incubation->MTT Assay Data Analysis Measure Absorbance & Calculate Viability MTT Assay->Data Analysis

Caption: Workflow for preparing this compound solutions and assessing cytotoxicity.

Postulated Signaling Pathways Potentially Modulated by Lipophilic Compounds

While the specific signaling pathways modulated by this compound are yet to be elucidated, bioactive lipids and other hydrophobic molecules have been shown to influence key cellular signaling cascades implicated in processes such as cell proliferation, survival, and inflammation. The following diagram illustrates a simplified overview of two such pathways that are common targets in drug discovery.

Caption: Potential interaction of this compound with key signaling pathways.

References

Application Note: Analytical Methods for Pentacosanal in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pentacosanal (C₂₅H₅₀O) is a very-long-chain fatty aldehyde. The analysis of such molecules is critical in various fields, including biochemistry and biomarker discovery. However, quantifying this compound in complex biological and environmental matrices presents significant analytical challenges. These challenges include its low volatility, potential for instability, and typically low concentrations, which necessitate highly sensitive and specific analytical methods.[1][2] This document outlines detailed protocols for the extraction, derivatization, and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis The successful analysis of this compound from intricate samples relies on a multi-step workflow. This process begins with an efficient extraction of the analyte from the sample matrix, followed by a chemical derivatization step. Derivatization is crucial as it enhances the analyte's stability, improves its chromatographic properties (e.g., volatility for GC), and increases ionization efficiency for mass spectrometry detection.[2][3] Following derivatization, the analyte is separated and quantified using high-resolution chromatographic and mass spectrometric techniques.

Experimental Workflow for this compound Analysis

The general workflow for analyzing this compound in complex matrices involves several key stages, from sample preparation to final data analysis.

This compound Analysis Workflow start Complex Matrix Sample (e.g., Plasma, Urine, Tissue) prep_title Sample Preparation lle Liquid-Liquid Extraction (LLE) prep_title->lle spe Solid-Phase Extraction (SPE) prep_title->spe derivatization Derivatization lle->derivatization spe->derivatization analysis_title Chromatographic Analysis gcms GC-MS Analysis analysis_title->gcms lcms LC-MS/MS Analysis analysis_title->lcms end Data Analysis & Quantification gcms->end lcms->end

Caption: General experimental workflow for this compound analysis.

Protocol 1: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing semi-volatile compounds like long-chain aldehydes.[4] Derivatization is required to increase the volatility of this compound for GC analysis.[2] The most common derivatizing agent for aldehydes in GC-MS is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2][5]

I. Sample Preparation: Liquid-Liquid Extraction (LLE) This protocol is suitable for liquid samples such as plasma or urine.[4]

  • Sample Collection: Take a known volume (e.g., 1 mL) of the liquid sample. For quantitative analysis, add a suitable internal standard.

  • Solvent Addition: Add 3 volumes of a water-immiscible organic solvent in which this compound is soluble (e.g., hexane (B92381) or a 2:1 chloroform:methanol (B129727) mixture).

  • Extraction: Vortex the mixture vigorously for 3-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (containing the lipid extract) to a new, clean glass tube.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent like hexane for the derivatization step.[4]

II. Derivatization Protocol (PFBHA)

  • To the reconstituted extract, add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in pyridine.

  • Seal the vial and heat at 60-70°C for 60 minutes.

  • After cooling to room temperature, evaporate the solvent under nitrogen.

  • Reconstitute the derivatized sample in 100 µL of hexane for GC-MS injection.

III. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5MS (or equivalent) fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Data Acquisition:

    • Full Scan Mode: For qualitative analysis, scan from m/z 50-600.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the this compound-PFB oxime derivative.[4]

Protocol 2: LC-MS/MS Analysis of this compound

For analytes that are less volatile or thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3] Derivatization is employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.[1]

I. Sample Preparation: Solid-Phase Extraction (SPE) SPE is effective for cleaning up complex samples and concentrating the analyte.[7]

  • Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample (e.g., hydrolyzed tissue homogenate) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using 5 mL of a nonpolar solvent like ethyl acetate (B1210297) or hexane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

II. Derivatization Protocol (e.g., with 4-APEBA) Derivatization with novel agents can significantly improve detection in LC-MS/MS.[1]

  • Reconstitute the dried extract from SPE in a suitable buffer (e.g., pH 5.7).

  • Add the derivatization agent (e.g., 4-(2-(2-aminooxy)ethoxy)benzylamine, 4-APEBA) and a reducing agent.

  • Incubate the reaction mixture under optimized conditions (e.g., 10°C) as specified by the reagent manufacturer.[1]

  • Quench the reaction and prepare the sample for LC-MS/MS injection, which may involve a final clean-up or dilution step.

III. LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 50% B to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for the derivatized this compound must be determined by infusing a standard.

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively available in published literature, this table summarizes expected performance characteristics based on the analysis of analogous long-chain aldehydes and ketones in complex matrices.

ParameterGC-MS MethodLC-MS/MS MethodReference
Derivatization Agent PFBHADNPH, 4-APEBA, etc.[1][2][5]
Matrix Examples Brain tissue, Plasma, UrineUrine, Plasma[1][5]
Limit of Detection (LOD) Low picogram (pg) range on-column0.79 - 7.90 nmol L⁻¹ (for hexanal/heptanal)[2][4]
Limit of Quantification (LOQ) ~0.3 pg on-column (for similar ketones)Typically 3-5x LOD[4]
Linearity (R²) > 0.99> 0.99[8]
Recovery (%) 85 - 115%Variable, dependent on matrix and prep[4]
Precision (RSD%) < 15%< 15%[4]

References

Application Notes and Protocols for the Derivatization of Pentacosanal for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentacosanal, a 25-carbon saturated long-chain aliphatic aldehyde, is a molecule of interest in various biological and industrial contexts. Due to its low volatility and potential for low concentrations in complex matrices, direct analysis of this compound can be challenging. Chemical derivatization is a crucial strategy to enhance its detectability by analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides detailed application notes and protocols for the derivatization of this compound to improve its chromatographic properties and ionization efficiency, thereby enabling sensitive and reliable quantification.

Derivatization Strategies for this compound

The primary goal of derivatization is to convert the aldehyde functional group into a derivative that is more volatile, thermally stable, and/or more readily ionized.[1][2] For this compound, two main strategies are widely employed, tailored for either GC-MS or LC-MS analysis.

1. For Gas Chromatography-Mass Spectrometry (GC-MS): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This is a reference method for the analysis of aldehydes by GC, particularly with electron-capture detection (GC-ECD) or negative ion chemical ionization mass spectrometry (GC-MS-NICI).[3] The PFBHA reagent reacts with the carbonyl group of this compound to form a stable pentafluorobenzyl oxime (PFBO) derivative.[4] This derivative exhibits excellent chromatographic properties and can be detected with high sensitivity.[5] The pentafluorobenzyl group is highly electronegative, making the derivative particularly suitable for sensitive detection by NICI-MS.[6]

2. For Liquid Chromatography-Mass Spectrometry (LC-MS): Hydrazine-Based Derivatization

For LC-MS analysis, derivatization aims to introduce a readily ionizable tag to the this compound molecule, significantly enhancing its signal in the mass spectrometer.[7] Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansyl hydrazine (B178648) are commonly used.[7][8] These reagents react with the aldehyde to form hydrazones, which can be efficiently ionized by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[9][10]

Quantitative Data Summary

The following table summarizes the reported quantitative improvements achieved through the derivatization of long-chain aldehydes, which are applicable to this compound.

Derivatization ReagentAnalytical PlatformAnalyteLimit of Detection (LOD)Linear RangeReference
PFBHAGC-MS-NICILong-chain fatty aldehydes0.5 pmolTwo orders of magnitude[5][6]
2,4-Bis(diethylamino)-6-hydrazino-1,3,5-triazineHPLC-MRMFatty aldehydes0.1 - 1 pg/mLNot specified[11]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol is adapted from methods for long-chain aldehyde analysis.[5][6] A critical preparatory step for samples from biological lipid extracts is the removal of plasmalogens to prevent the artificial generation of aldehydes during the derivatization process.[5][6]

Materials:

  • This compound standard

  • Sample containing this compound (e.g., lipid extract)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (B92270)

  • Hexane (B92381) or Dichloromethane (B109758) (DCM)

  • Sodium sulfate (B86663) (anhydrous)

  • Silicic acid for column chromatography

  • Chloroform

  • Methanol

  • Vials for reaction and storage

  • Nitrogen gas stream for evaporation

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Lipid Extract Sample silica Silicic Acid Column Chromatography start->silica elute Elute with Chloroform silica->elute collect Collect Aldehyde Fraction elute->collect dry Dry under Nitrogen collect->dry reconstitute Reconstitute in Pyridine dry->reconstitute add_pfbha Add PFBHA Solution reconstitute->add_pfbha react Incubate (e.g., 35°C for 2h) add_pfbha->react extract_hex Extract with Hexane/DCM react->extract_hex wash Wash with Acid (optional) extract_hex->wash dry_extract Dry over Sodium Sulfate wash->dry_extract evaporate Evaporate to Dryness dry_extract->evaporate reconstitute_final Reconstitute in Hexane evaporate->reconstitute_final gcms Inject into GC-MS (NICI) reconstitute_final->gcms

Caption: PFBHA derivatization workflow for GC-MS analysis.

Procedure:

  • Sample Preparation (for lipid extracts):

    • Pack a small glass column with silicic acid slurry in chloroform.

    • Load the lipid extract onto the column.

    • Elute the neutral lipids, including aldehydes, with chloroform. Plasmalogens will be retained.[5]

    • Collect the eluate and evaporate the solvent under a stream of nitrogen.

  • Derivatization Reaction:

    • Dissolve the dried sample or this compound standard in a small volume of pyridine.

    • Prepare a fresh solution of PFBHA in pyridine (e.g., 15 mg/mL).

    • Add the PFBHA solution to the sample.

    • Incubate the reaction mixture. Reaction times can vary, with some protocols suggesting 35°C for 2 hours, while others recommend longer times (≥ 24 hours) for complete reaction.[12]

    • After incubation, cool the reaction mixture to room temperature.

  • Extraction of the PFBHA-Oxime Derivative:

    • Add hexane or dichloromethane (DCM) to the reaction vial and vortex. DCM may provide higher and more reproducible yields.[12]

    • Optionally, wash the organic phase with a dilute acid (e.g., 0.2 N sulfuric acid) to remove excess pyridine.[12]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen. Caution: Avoid complete dryness for extended periods as derivatives can degrade.[12]

  • GC-MS Analysis:

    • Reconstitute the dried derivative in a small, precise volume of hexane.

    • Inject an aliquot into the GC-MS system.

    • Use a non-polar capillary column (e.g., HP-5ms).

    • Operate the mass spectrometer in Negative Ion Chemical Ionization (NICI) mode for the highest sensitivity. Monitor for the characteristic ions of the this compound-PFBO derivative.

Protocol 2: DNPH Derivatization of this compound for LC-MS Analysis

This protocol is a general method for carbonyl compounds and can be adapted for this compound.[8][9]

Materials:

  • This compound standard

  • Sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Sulfuric acid or hydrochloric acid (as catalyst)

  • Water, HPLC grade

  • Vials for reaction

  • Syringe filters (0.22 µm)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample/Standard in ACN add_dnph Add Acidified DNPH Solution start->add_dnph react Incubate (e.g., Room Temp) add_dnph->react filter Filter through 0.22 µm filter react->filter lcms Inject into LC-MS (ESI/APCI) filter->lcms

Caption: DNPH derivatization workflow for LC-MS analysis.

Procedure:

  • Preparation of DNPH Reagent:

    • Caution: DNPH is reactive and should be handled with care.[13]

    • Prepare a saturated solution of DNPH in acetonitrile.

    • Acidify the solution with a small amount of concentrated sulfuric or hydrochloric acid. This acts as a catalyst.

  • Derivatization Reaction:

    • Dissolve the sample or this compound standard in acetonitrile.

    • Add an excess of the acidified DNPH reagent to the sample solution.

    • Allow the reaction to proceed at room temperature. The reaction time can vary, so optimization may be required. The formation of the hydrazone derivative is often indicated by a color change or the formation of a precipitate.

  • Sample Preparation for LC-MS:

    • After the reaction is complete, the mixture can often be directly analyzed after dilution and filtration.

    • Dilute the reaction mixture with the initial mobile phase of the LC method.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • LC-MS Analysis:

    • Inject the filtered sample into the LC-MS system.

    • Use a reversed-phase column (e.g., C18).

    • The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid to aid ionization.

    • Operate the mass spectrometer in either positive or negative ion mode with ESI or APCI. The choice of ionization mode will depend on the specific derivative and may require optimization. Monitor for the protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion of the this compound-DNPH derivative.

Signaling Pathway Context

While this compound itself is not a classical signaling molecule, long-chain aldehydes are known to be involved in processes like lipid peroxidation and oxidative stress. Aldehydes generated during lipid peroxidation can form adducts with proteins and DNA, leading to cellular damage. The diagram below illustrates a simplified logical relationship where the accurate detection of this compound can be a biomarker for cellular stress.

G ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation ROS->LPO Lipid Membrane Lipids Lipid->LPO This compound This compound Formation LPO->this compound Derivatization Derivatization for Enhanced Detection This compound->Derivatization Detection Sensitive Quantification (GC-MS / LC-MS) Derivatization->Detection Biomarker Biomarker of Oxidative Stress Detection->Biomarker

Caption: this compound as a biomarker of oxidative stress.

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive quantification in complex samples. For GC-MS analysis, PFBHA derivatization offers excellent sensitivity, especially with NICI detection. For LC-MS, hydrazine-based reagents like DNPH provide robust derivatization, enabling high-sensitivity analysis through ESI or APCI. The choice of method will depend on the available instrumentation, the sample matrix, and the specific research question. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement these techniques.

References

Application Notes and Protocols for Investigating the Cellular Functions of Pentacosanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C25H50O) is a long-chain saturated fatty aldehyde. While the biological roles of long-chain fatty aldehydes, in general, are known to include involvement in lipid metabolism, cellular signaling, and membrane composition, the specific functions of this compound remain largely uncharacterized.[1][2] These molecules can serve as intermediates in the conversion between fatty acids and fatty alcohols and are generated through various metabolic pathways.[1][2] Emerging evidence suggests that fatty aldehydes may act as signaling molecules, potentially modulating pathways such as the Transforming Growth Factor-β (TGF-β) signaling pathway.[3]

These application notes provide a comprehensive experimental framework to investigate the putative functions of this compound, focusing on its potential roles in cell signaling, viability, and apoptosis. Detailed protocols for key cellular and biochemical assays are provided to enable researchers to systematically explore the biological activities of this molecule.

Hypothesized Functions of this compound

Based on the known roles of similar long-chain fatty aldehydes, the following functions of this compound are hypothesized:

  • Modulation of Cellular Signaling Pathways: this compound may act as a signaling molecule, influencing key pathways that regulate inflammation, cell proliferation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades.

  • Induction of Apoptosis and Regulation of Cell Viability: As reactive aldehydes can be cytotoxic, this compound may induce apoptosis or affect cell viability, particularly at higher concentrations.

  • Alteration of Cellular Lipid Composition: As a component of lipid metabolism, this compound could influence the cellular lipid profile, potentially impacting membrane structure and function.

Experimental Design and Protocols

To investigate the hypothesized functions of this compound, a series of cell-based assays are proposed. The following sections detail the protocols for these experiments.

Assessment of this compound's Effect on Cell Viability (MTT Assay)

This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[4][5]

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or a cell line relevant to the research question) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the respective concentration of this compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation:

This compound Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198.7 ± 4.997.5 ± 5.196.3 ± 5.5
196.2 ± 5.594.1 ± 4.792.8 ± 6.3
1085.4 ± 6.178.9 ± 5.970.1 ± 7.2
5062.1 ± 7.351.3 ± 6.840.5 ± 8.1
10045.8 ± 8.030.7 ± 7.522.4 ± 6.9

Data are presented as mean ± standard deviation from three independent experiments.

Investigation of Apoptosis Induction

To determine if the observed decrease in cell viability is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[1][7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.[1]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on MTT assay results, e.g., 10, 50, 100 µM) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (10 µM)88.7 ± 3.48.1 ± 1.53.2 ± 0.9
This compound (50 µM)60.3 ± 4.525.4 ± 3.214.3 ± 2.8
This compound (100 µM)35.1 ± 5.142.8 ± 4.722.1 ± 3.9
Staurosporine (1 µM)15.6 ± 3.865.9 ± 5.218.5 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

To further confirm apoptosis, a caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound as described above. Lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Activity Assay: Add the cell lysate to a 96-well plate along with the caspase-3 substrate (e.g., DEVD-pNA).[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[11]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the vehicle control.

Data Presentation:

TreatmentCaspase-3 Activity (Fold Change)
Vehicle Control1.0 ± 0.1
This compound (10 µM)1.8 ± 0.2
This compound (50 µM)4.5 ± 0.4
This compound (100 µM)8.2 ± 0.7
Staurosporine (1 µM)12.5 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Analysis of Cell Signaling Pathway Modulation

To investigate if this compound modulates inflammatory signaling pathways, the activation of the MAPK and NF-κB pathways can be examined.

This protocol assesses the phosphorylation status of key MAPK proteins (ERK, JNK, and p38).

Protocol:

  • Cell Treatment: Seed cells and treat with this compound at non-toxic concentrations (e.g., 1, 10 µM) for various time points (e.g., 15, 30, 60 minutes). A known activator of the MAPK pathway (e.g., LPS) can be used as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-ERK/Total ERK (Fold Change)p-JNK/Total JNK (Fold Change)p-p38/Total p38 (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.1
This compound (10 µM)2.5 ± 0.31.2 ± 0.23.1 ± 0.4
LPS (1 µg/mL)5.2 ± 0.64.8 ± 0.56.5 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments after 30 minutes of treatment.

This assay measures the activation of the NF-κB transcription factor.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 1, 10 µM) for 6-24 hours. A known NF-κB activator (e.g., TNF-α) should be used as a positive control.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Express the results as a fold change in NF-κB activity relative to the vehicle control.

Data Presentation:

TreatmentNF-κB Luciferase Activity (Fold Change)
Vehicle Control1.0 ± 0.2
This compound (10 µM)3.8 ± 0.5
TNF-α (10 ng/mL)15.2 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G This compound This compound CellSurfaceReceptor Cell Surface Receptor (Hypothesized) This compound->CellSurfaceReceptor Binds MAPKKK MAPKKK CellSurfaceReceptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression Induces

Caption: Hypothesized MAPK signaling pathway activation by this compound.

G Start Start: Seed Cells Treat Treat with This compound Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDSPAGE SDS-PAGE Lyse->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detect Detect Signal SecondaryAb->Detect Analyze Analyze Data Detect->Analyze

Caption: Experimental workflow for Western blot analysis.

G Start Start: Seed Cells Treat Treat with This compound Start->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate (4h) AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data Read->Analyze

References

Application Note & Protocol: Solid-Phase Microextraction (SPME) for Pentacosanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal (C25H50O) is a long-chain aliphatic aldehyde that plays a role in various biological systems and is a component of certain natural waxes. Accurate and sensitive quantification of this compound is essential for research in fields such as biochemistry, natural product chemistry, and the development of therapeutics. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that, when coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful tool for the analysis of semi-volatile organic compounds like this compound.[1][2] This application note details the protocols for the analysis of this compound using SPME-GC-MS.

Due to the limited volatility of long-chain aldehydes, this note will focus on a headspace SPME method at an elevated temperature. Direct immersion SPME may also be a viable option, though carryover and fiber fouling could be potential issues. For enhanced sensitivity and improved chromatography, an optional on-fiber derivatization step is also described.[2][3]

Analytical Approach

The recommended approach involves the extraction of this compound from the sample matrix using headspace SPME, followed by thermal desorption in the GC inlet and subsequent separation, identification, and quantification by GC-MS. The workflow is designed to be robust and sensitive for the analysis of this long-chain aldehyde.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Vial Transfer to Headspace Vial Sample->Vial Incubate Incubate and Agitate (Elevated Temperature) Vial->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

SPME-GC-MS workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the SPME-GC-MS analysis of this compound. These values are based on the analysis of analogous long-chain hydrocarbons and aldehydes, as direct quantitative data for this compound using SPME is not extensively published.[4][5][6]

ParameterExpected ValueNotes
Linearity (r²) > 0.99Over a defined concentration range.
Limit of Detection (LOD) 0.5 - 20 µg/LDependent on the sample matrix and instrument sensitivity.
Limit of Quantification (LOQ) 1.5 - 60 µg/LTypically 3 times the LOD.
Recovery 80 - 110%Should be assessed by spiking experiments in the sample matrix.
Precision (RSD%) < 15%Repeatability and intermediate precision should be evaluated.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Appropriate solvent for standard preparation (e.g., hexane (B92381) or dichloromethane)

  • SPME fiber assembly: 100 µm Polydimethylsiloxane (PDMS) fiber is recommended for non-polar, semi-volatile compounds.[4]

  • Manual or automated SPME holder

  • 20 mL headspace vials with PTFE/silicone septa

  • Heating block or water bath with agitation capabilities

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • (Optional for derivatization) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

Protocol 1: Headspace SPME-GC-MS of this compound

This protocol details the direct headspace SPME analysis of this compound.

  • Sample Preparation:

    • For liquid samples, transfer a known volume (e.g., 5 mL) into a 20 mL headspace vial.

    • For solid samples, place a known weight (e.g., 1-2 g) into a 20 mL headspace vial.

    • For calibration standards, prepare a series of dilutions of the this compound standard in a suitable matrix-matched solvent and transfer to headspace vials.

    • If using an internal standard, spike the sample at this stage.

  • SPME Extraction:

    • Place the sealed headspace vial in a heating block or water bath set to a temperature between 80°C and 120°C. Higher temperatures increase the vapor pressure of this compound.

    • Allow the sample to equilibrate for 10-15 minutes with gentle agitation.

    • Expose the 100 µm PDMS SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) while maintaining the temperature and agitation. The optimal extraction time and temperature should be determined experimentally.

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated GC injection port.

    • Desorb the analytes from the fiber by exposing it in the injector for 3-5 minutes at a temperature of 250-280°C.

    • Start the GC-MS data acquisition upon injection.

Protocol 2: On-Fiber Derivatization Headspace SPME-GC-MS

This protocol is for the derivatization of this compound with PFBHA on the SPME fiber to improve its volatility and chromatographic properties.[7][8]

  • PFBHA Loading onto SPME Fiber:

    • Prepare a solution of PFBHA in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 10-20 mg/mL.

    • Place this solution in a sealed vial and expose the SPME fiber to the headspace for 10-20 minutes at a slightly elevated temperature (e.g., 40-60°C) to load the derivatizing agent onto the fiber coating.

  • Sample Preparation:

    • Prepare the sample in a headspace vial as described in Protocol 1. Adjusting the sample pH to a slightly acidic or basic condition may be necessary to optimize the derivatization reaction, depending on the matrix.

  • SPME Extraction and Derivatization:

    • Place the sample vial in the heating block (80°C - 120°C) and allow it to equilibrate.

    • Expose the PFBHA-loaded SPME fiber to the sample headspace for 30-60 minutes with agitation. The derivatization reaction will occur on the fiber.

  • GC-MS Analysis:

    • Proceed with the GC-MS analysis as described in Protocol 1. The desorption temperature should be sufficient to desorb the this compound-PFBHA derivative (e.g., 270-300°C).

Recommended GC-MS Conditions

The following are general starting conditions and may require optimization for your specific instrument and application.

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 250-300°C
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Program Initial: 100°C, hold for 2 minRamp: 10-15°C/min to 300°CHold: 5-10 min at 300°C
MS Transfer Line 280-300°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500
Data Acquisition Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Logical Relationships in SPME Parameter Optimization

Optimizing the SPME process is critical for achieving high sensitivity and reproducibility. The interplay of various parameters should be considered.

SPME_Optimization Fiber SPME Fiber Choice (e.g., 100µm PDMS) Sensitivity Sensitivity Fiber->Sensitivity Temp Extraction Temperature Time Extraction Time Temp->Time Higher temp may shorten required time Temp->Sensitivity Increases volatility Reproducibility Reproducibility Temp->Reproducibility Needs strict control Time->Sensitivity Approaches equilibrium Time->Reproducibility Needs consistency Agitation Agitation/Stirring Agitation->Sensitivity Speeds mass transfer Agitation->Reproducibility Needs to be constant Matrix Sample Matrix Effects (pH, Salt) Matrix->Sensitivity Affects partitioning

References

Application of Pentacosanal in Semiochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the semiochemical activity of pentacosanal is limited in publicly available scientific literature. The following application notes and protocols are based on research conducted on structurally related long-chain hydrocarbons, particularly n-pentacosane, and established methodologies in the field of chemical ecology. The quantitative data presented is adapted from studies on analogous compounds and should be considered illustrative.

Introduction to this compound as a Putative Semiochemical

This compound (C₂₅H₅₀O) is a long-chain aliphatic aldehyde. While research has more extensively focused on its corresponding alkane, n-pentacosane, the structural and biosynthetic relationship suggests that this compound holds significant potential as a semiochemical in insect communication. Long-chain aldehydes are known to function as pheromones in various insect species.

Based on studies of n-pentacosane in the tea weevil, Myllocerinus aurolineatus, this compound is hypothesized to function as both a contact pheromone and a volatile short-range attractant .[1][2]

  • Contact Pheromone: As a component of cuticular hydrocarbons (CHCs), this compound may play a role in mate recognition upon physical contact.

  • Volatile Attractant: Due to its volatility, this compound could act as a short-range attractant, guiding insects towards a potential mate or host.

Data Presentation: Hypothetical and Analogous Quantitative Data

The following tables summarize quantitative data from behavioral and electrophysiological assays on n-pentacosane and other relevant semiochemicals. This data serves as a reference for the potential efficacy of this compound.

Table 1: Behavioral Response of Myllocerinus aurolineatus to n-Pentacosane in Laboratory Bioassays

Bioassay TypeTest CompoundConcentration/DoseResponse MetricResult
Y-Tube Olfactometern-Pentacosane10 µg% Attraction72.5%
Arena Bioassayn-Pentacosane10 µ g/dummy Mating AttemptsSignificantly higher than control

Data adapted from studies on n-pentacosane in the tea weevil, Myllocerinus aurolineatus.[1][2]

Table 2: Electroantennography (EAG) Response to Long-Chain Hydrocarbons

Insect SpeciesTest CompoundConcentrationMean EAG Response (mV) ± SE
Myllocerinus aurolineatus (Tea Weevil)n-Pentacosane10 µg/µlData not available
Chrysoperla carneaPentacosane100 mg/l2.16 ± 0.04

EAG data is often species-specific. The response of C. carnea is provided as a representative example of an insect's antennal sensitivity to a 25-carbon chain hydrocarbon.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the oxidation of its corresponding primary alcohol, 1-pentacosanol (B1220752). The Dess-Martin periodinane (DMP) oxidation is a mild and selective method suitable for this conversion.[3][4][5][6]

Protocol: Dess-Martin Oxidation of 1-Pentacosanol

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-pentacosanol (1 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂).

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude this compound by column chromatography on silica (B1680970) gel.

An alternative method is the Swern oxidation , which also provides a mild conversion of primary alcohols to aldehydes.[7][8][9][10][11]

Protocol: Swern Oxidation of 1-Pentacosanol

  • Activator Preparation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in dry dichloromethane at -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add dimethyl sulfoxide (B87167) (DMSO) (2.5 equivalents) to the oxalyl chloride solution.

  • Alcohol Addition: After stirring for a few minutes, add a solution of 1-pentacosanol (1 equivalent) in dichloromethane.

  • Base Addition: Stir for 15-20 minutes, then add triethylamine (B128534) (5 equivalents).

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.

  • Extraction and Purification: Perform an aqueous work-up, extract the product with dichloromethane, and purify by column chromatography.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

Protocol: EAG Analysis of this compound

  • Antenna Preparation: Excise an antenna from a live insect (e.g., M. aurolineatus) at the base. Mount the antenna between two glass capillary electrodes filled with a saline solution.

  • Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).

  • Stimulus Delivery: Load a known amount of the this compound solution onto a filter paper strip and place it inside a Pasteur pipette. Deliver a puff of air through the pipette over the antennal preparation.

  • Data Recording: Record the depolarization of the antenna using an EAG system. A solvent-only puff should be used as a control.

Behavioral Bioassays

This assay assesses the preference of an insect for a particular odor.

Protocol: Y-Tube Olfactometer

  • Apparatus Setup: A Y-shaped glass tube with a central arm and two side arms. Purified and humidified air is passed through each arm.

  • Odor Source: Place a filter paper treated with a known concentration of this compound in one arm. The other arm contains a filter paper with the solvent only (control).

  • Insect Release: Release a single insect at the base of the central arm.

  • Observation: Record which arm the insect chooses and the time taken to make the choice. A choice is typically recorded when the insect moves a set distance into one of the arms.

  • Data Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the this compound-treated arm.

This assay evaluates the behavioral response of an insect to a chemical upon contact.

Protocol: Arena Bioassay

  • Preparation of Dummies: Create small, inert models (dummies) resembling the general size and shape of the insect being tested (e.g., glass beads or small pieces of cork).

  • Treatment: Treat the dummies with a solution of this compound in a volatile solvent. A control group of dummies should be treated with the solvent only.

  • Experimental Arena: Place a treated or control dummy in the center of a petri dish or a similar small arena.

  • Insect Introduction: Introduce a single insect (typically a male if testing a female pheromone) into the arena.

  • Behavioral Observation: Record specific behaviors such as the number of contacts with the dummy, duration of contact, and any mating-like behaviors (e.g., mounting, genital extension).

  • Data Analysis: Compare the behavioral responses towards the this compound-treated dummies and the control dummies using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Visualizations

semiochemical_research_workflow cluster_identification Identification cluster_synthesis Synthesis & Confirmation cluster_bioassays Bioassays Observation Observation Extraction Extraction Observation->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Chemical Synthesis Chemical Synthesis GC-MS Analysis->Chemical Synthesis Purity Analysis Purity Analysis Chemical Synthesis->Purity Analysis EAG EAG Purity Analysis->EAG Behavioral Assays Behavioral Assays EAG->Behavioral Assays Field Trials Field Trials Behavioral Assays->Field Trials

Caption: A generalized workflow for semiochemical research.

y_tube_olfactometer cluster_setup Y-Tube Olfactometer Setup Airflow Source Airflow Source Odor Source (this compound) Odor Source (this compound) Airflow Source->Odor Source (this compound) Control (Solvent) Control (Solvent) Airflow Source->Control (Solvent) Y-Tube Y-Tube Odor Source (this compound)->Y-Tube Control (Solvent)->Y-Tube Insect Release Point Y-Tube->Insect Release Point

Caption: Diagram of a Y-tube olfactometer experimental setup.

hypothetical_signaling_pathway This compound This compound Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) This compound->Odorant Binding Protein (OBP) Binds to Odorant Receptor (OR) Odorant Receptor (OR) Odorant Binding Protein (OBP)->Odorant Receptor (OR) Transports to Ion Channel Opening Ion Channel Opening Odorant Receptor (OR)->Ion Channel Opening Activates Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Signal to Brain Signal to Brain Neuron Depolarization->Signal to Brain Behavioral Response Behavioral Response Signal to Brain->Behavioral Response

Caption: Hypothetical signaling pathway for this compound perception.

References

Troubleshooting & Optimization

Technical Support Center: Pentacosanal Extraction from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of pentacosanal from biomass. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from biomass?

A1: The main challenges include:

  • Low Concentration : this compound is often a minor component within the complex lipid profile of biomass, making high-yield extraction difficult.[1]

  • Matrix Complexity : Co-extraction of interfering compounds such as pigments (e.g., chlorophyll), other lipids, and hydrocarbons is a major issue. These co-extractants can complicate purification and interfere with quantification.[1]

  • Analyte Stability : While this compound is relatively stable, harsh extraction conditions like very high temperatures can potentially lead to degradation.[1]

  • Matrix Effects in Analysis : During quantification by methods like Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile components from the matrix can accumulate in the GC inlet, which may affect the accuracy and reproducibility of the results.[1]

Q2: Which solvent is best for extracting this compound?

A2: this compound is a long-chain aldehyde and is nonpolar. Therefore, nonpolar solvents are the most effective for its extraction. n-Hexane is widely recommended and considered an excellent choice.[1][2] Other suitable options include dichloromethane (B109758) or mixtures like hexane-dichloromethane.[2][3] Using a solvent that is too polar will result in poor solubilization and low yield.[1]

Q3: How does temperature affect the extraction yield?

A3: Increasing the extraction temperature generally increases the solubility of compounds like this compound and can improve extraction rates and yields.[4] However, excessively high temperatures can risk thermal degradation of the target analyte or co-extract unwanted impurities.[4][5] For many methods, a moderately elevated temperature (e.g., 30-60°C) provides a good balance between efficiency and stability.[6][7] For techniques like Accelerated Solvent Extraction (ASE), temperatures can be higher (e.g., 100°C) because the pressurized system keeps the solvent liquid, enhancing its extraction power.[4]

Q4: My extract is full of impurities like chlorophyll (B73375). How can I improve its purity?

A4: High impurity levels are a common problem. Consider these solutions:

  • Optimize Solvent Choice : Ensure you are using a highly nonpolar solvent like n-hexane, which will minimize the co-extraction of more polar impurities.

  • Pre-Extraction Wash : A brief wash of the biomass with a more polar solvent, such as acetone (B3395972) or ethanol, can remove some surface impurities before the main extraction with a non-polar solvent.[7]

  • Post-Extraction Cleanup : Use a cleanup step after extraction. Solid-Phase Extraction (SPE) with a nonpolar sorbent like C18 is highly effective for removing polar interferences.[1][2] Column chromatography with silica (B1680970) gel can also be used to separate this compound from other compounds.[8]

Q5: Should I grind my biomass into a fine powder before extraction?

A5: It depends on the location of the target compound. This compound is often a component of epicuticular wax on the surface of plant materials.

  • For Surface Waxes : Grinding the material can release a large amount of intracellular contents (like chlorophyll and polar lipids), increasing the impurity of your extract.[7] For surface waxes, using whole or coarsely cut leaves may be preferable.[7]

  • For Internal Lipids : If this compound is distributed within the biomass tissue, grinding it into a fine powder is essential to increase the surface area and allow for efficient solvent penetration.[1][2]

Troubleshooting Guide

This section addresses common problems encountered during the extraction of this compound.

Issue 1: Low or No Recovery of this compound

Low yield is the most frequent issue. Use the following decision tree to diagnose the potential cause.

G start Low this compound Yield prep Was biomass properly prepared (dried)? start->prep solvent Is the extraction solvent nonpolar (e.g., n-hexane)? prep->solvent Yes sol_prep Solution: Thoroughly dry biomass to constant weight. prep->sol_prep No params Were extraction parameters (time, temp) sufficient? solvent->params Yes sol_solvent Solution: Use a nonpolar solvent like n-hexane. solvent->sol_solvent No workup Was analyte lost during workup (e.g., solvent evaporation)? params->workup Yes sol_params Solution: Increase extraction time, agitation, or temperature (e.g., Soxhlet >8h). params->sol_params No sol_workup Solution: Use gentle evaporation (rotary evaporator at <40°C or nitrogen stream). workup->sol_workup Yes end Yield should improve. Consider post-extraction cleanup (SPE). workup->end No

Fig. 1: Troubleshooting Decision Tree for Low this compound Yield
Issue 2: Extract is Highly Pigmented (e.g., Green)

A highly colored extract indicates significant co-extraction of pigments like chlorophyll.

  • Potential Cause : The solvent used may have been too polar, or the extraction method (e.g., grinding followed by vigorous extraction) was too disruptive to the plant cells.[7]

  • Recommended Solution :

    • Modify Sample Prep : If targeting surface waxes, avoid grinding the biomass.[7]

    • Use a More Selective Solvent : Stick to highly nonpolar solvents like n-hexane.

    • Implement a Cleanup Step : After extraction, pass the crude extract through a Solid-Phase Extraction (SPE) C18 cartridge to retain the nonpolar this compound while allowing more polar pigments to be washed away.[2] Alternatively, column chromatography can be employed.[8]

Issue 3: Poor Results in Solid-Phase Extraction (SPE) Cleanup

If you are losing your analyte during the SPE cleanup step, analyze the fractions from each step (load, wash, and elution) to determine where the loss is occurring.[2]

IssuePotential CauseRecommended Solution
Analyte in Load Fraction Sorbent polarity mismatch. For nonpolar this compound, a nonpolar (reversed-phase) sorbent like C18 is required.Use a nonpolar sorbent (e.g., C18). Ensure the sample is loaded in a solvent that is weak enough to permit binding.[2]
Analyte in Wash Fraction The wash solvent is too nonpolar (strong), causing it to elute the analyte along with the impurities.Use a more polar wash solvent (e.g., a higher percentage of water or methanol (B129727) in the wash solution).[2]
Analyte Retained on Sorbent The elution solvent is too polar (weak) to displace the nonpolar analyte from the nonpolar sorbent.Use a stronger, more nonpolar elution solvent like hexane (B92381) or dichloromethane. Increase the volume of the elution solvent.[2]
Table 1: Troubleshooting for Solid-Phase Extraction (SPE)

Data Presentation

Solvent Selection and Extraction Efficiency

The choice of solvent is critical for extracting nonpolar compounds like this compound. The efficiency of various solvents is often compared based on the yield of total lipids or specific n-alkanes from biomass.

Extraction MethodSolvent(s)Target Biomass/MatrixRelative Efficiency/YieldReference
Soxhletn-HexanePlant MaterialHigh (Exhaustive extraction for nonpolar lipids)[2]
SoxhletPentane or DichloromethaneSoilLess effective than modern methods for some matrices
ASEAcetone–Toluene (1:1)SoilHigh recovery for a range of polarities
UltrasonicAcetone–TolueneSoilGood recovery
SFECO₂ with 10% PentaneSoilBest for low contamination, high humic acid soil
Solvent ExtractionEthanol (50-60%)Lonicera japonicaOptimal for polyphenols (demonstrates polarity principle)[9]
Table 2: Comparison of Solvents and Methods for Extracting Lipophilic Compounds
Effect of Temperature on Extraction

Temperature is a key parameter to optimize.[10] Increasing temperature can enhance solvent properties and extraction speed but may risk degradation.[4]

Extraction MethodAnalyte/MatrixTemperature (°C)ObservationReference
Pressurized Liquid ExtractionBioactives from Fucus vesiculosus170-200Highest overall extraction yield[11]
Pressurized Liquid ExtractionBioactives from Fucus vesiculosus190Maximum extraction yield (25.99%)[11]
Solvent ExtractionPhenolic compounds60Optimal for phenolic extraction in one study[6]
ASEDichloropropene (DCP)100101% recovery, no degradation observed[4]
ASEDichloropropene (DCP)150Recovery dropped to 77% due to thermal degradation[4]
Table 3: Influence of Temperature on Extraction Yield and Analyte Stability

Experimental Protocols

General Workflow for Extraction and Analysis

The overall process for isolating and quantifying this compound from biomass follows several key steps, from initial preparation to final analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis biomass Biomass Collection drying Drying (e.g., 60°C or freeze-drying) biomass->drying grinding Grinding / Coarse Cutting drying->grinding extraction Solvent Extraction (e.g., Soxhlet, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude Crude Extract concentration->crude cleanup Cleanup (SPE or Column Chromatography) crude->cleanup pure_fraction Purified Fraction cleanup->pure_fraction analysis Quantification (GC-MS) pure_fraction->analysis data Data Interpretation analysis->data

Fig. 2: General Experimental Workflow for this compound Extraction
Protocol 1: Soxhlet Extraction

This method is effective for the exhaustive extraction of nonpolar lipids from solid samples.[2]

Materials:

  • Dried and powdered biomass (10-20 g)

  • n-Hexane (approx. 250-300 mL)

  • Cellulose (B213188) extraction thimble

  • Soxhlet extractor apparatus with round-bottom flask, condenser, and heating mantle

  • Boiling chips

  • Rotary evaporator

Procedure:

  • Sample Preparation : Dry the biomass at 60°C until a constant weight is achieved. Grind the dried material into a fine powder to maximize the surface area for extraction.[2]

  • Loading : Place the powdered sample into a cellulose extraction thimble and position the thimble within the main chamber of the Soxhlet extractor.[2]

  • Solvent Addition : Fill the round-bottom flask to approximately two-thirds of its volume with n-hexane. Add a few boiling chips to ensure smooth boiling.[2]

  • Extraction : Assemble the apparatus and heat the solvent to a gentle reflux. Allow the extraction to proceed for a minimum of 8-12 hours, ensuring at least 10-15 siphon cycles.[2]

  • Concentration : After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to the desired volume using a rotary evaporator at a temperature below 40°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a faster alternative to Soxhlet, using ultrasonic waves to accelerate solvent penetration and extraction.[7]

Materials:

  • Dried, coarsely cut biomass (5 g)

  • n-Hexane (100 mL)

  • Glass beaker or flask (250 mL)

  • Ultrasonic bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation : Place 5 g of the prepared biomass into a 250 mL beaker.

  • Solvent Addition : Add 100 mL of n-hexane to the beaker.

  • Sonication : Place the beaker in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

  • Parameters : Set the sonication frequency (e.g., 20-40 kHz) and power. Run the extraction for 30-60 minutes at a controlled temperature (e.g., 30-40°C) to prevent thermal degradation.[7]

  • Post-Extraction : After sonication, filter the mixture to separate the extract from the solid biomass. Wash the solid residue with a small amount of fresh solvent to ensure complete recovery.[1]

  • Concentration : Combine the filtrates and reduce the solvent volume using a rotary evaporator or a gentle stream of nitrogen.[1]

Protocol 3: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry is the gold standard for identifying and quantifying hydrocarbons like this compound.[12][13]

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD)[12]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[12]

GC-MS Conditions (Typical):

  • Inlet Temperature : 280°C

  • Injection Volume : 1 µL (splitless)

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min

  • Oven Program : Initial temperature of 150°C held for 2 minutes, then ramp to 300°C at 10°C/min, and hold at 300°C for 10 minutes.

  • MS Transfer Line : 290°C

  • Ion Source : 230°C

  • Data Acquisition : Full Scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[3]

Quantification:

  • For accurate quantification, a calibration curve must be prepared using certified standards of this compound at known concentrations.[3]

  • An internal standard (e.g., a deuterated alkane not present in the sample) should be added to all samples and standards to correct for variations in injection volume and matrix effects.[1]

References

Technical Support Center: Troubleshooting Pentacosanal Instability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentacosanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability and degradation of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy and/or a precipitate has formed. What is the likely cause and how can I resolve this?

A1: Cloudiness or precipitation typically indicates that the this compound has either come out of solution due to poor solubility or has degraded and polymerized. This compound, a long-chain fatty aldehyde, has limited solubility in many common solvents.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using a suitable organic solvent. This compound is soluble in non-polar organic solvents like hexane (B92381) and chloroform. For cell culture experiments, a stock solution in an anhydrous solvent like DMSO or ethanol (B145695) is recommended, which can then be diluted into your aqueous buffer.

  • Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent. Try preparing a more dilute solution.

  • Temperature: Solubility can be temperature-dependent. Ensure the solvent is at room temperature during dissolution. Gentle warming can aid dissolution, but be cautious as excessive heat can accelerate degradation.

  • Proper Dissolution Technique: When preparing aqueous dilutions from a stock solution (e.g., in DMSO), add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.

Q2: I am observing a loss of biological activity in my experiments involving this compound over time. Could this be due to degradation?

A2: Yes, a gradual loss of activity is a strong indicator of this compound degradation. Fatty aldehydes are susceptible to several degradation pathways that can render them inactive.

Common Causes of Instability:

  • Oxidation: The aldehyde functional group is prone to oxidation, converting it to the corresponding carboxylic acid (pentacosanoic acid). This is a primary degradation pathway, especially in the presence of oxygen.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under certain pH and temperature conditions, leading to the formation of inactive oligomers and polymers.

  • pH-Mediated Reactions: this compound is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline environments can catalyze degradation reactions.

  • Photodegradation: Exposure to light, especially UV light, can promote degradation.

  • Temperature: Elevated temperatures significantly accelerate the rate of all degradation reactions.

Q3: What are the best practices for preparing and storing this compound solutions to minimize degradation?

A3: Proper handling and storage are critical for maintaining the integrity of your this compound solutions.

Best Practices:

  • Solvent Quality: Use high-purity, anhydrous solvents. For stock solutions, anhydrous DMSO or ethanol are common choices.

  • Inert Atmosphere: To prevent oxidation, it is recommended to prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Purging the solvent with an inert gas before dissolving the this compound can also be beneficial.

  • Storage Conditions:

    • Stock Solutions: Store concentrated stock solutions in a non-polar organic solvent or anhydrous DMSO at -20°C or -80°C for long-term storage.

    • Aliquoting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Fresh is Best: Prepare fresh working dilutions from your stock solution immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible Experimental Results

Potential Cause Troubleshooting/Solution
Degradation of this compound in Solution Prepare fresh working solutions for each experiment from a properly stored stock solution. Minimize the time between solution preparation and use. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution.
Inaccurate Concentration of Stock Solution Use a calibrated analytical balance to accurately weigh the this compound. Ensure complete dissolution in the solvent before making further dilutions.
Pipetting Errors Use calibrated pipettes, especially when dealing with small volumes of concentrated stock solutions.
Adsorption to Labware This compound, being hydrophobic, may adsorb to the surface of certain plastics. Use low-adhesion polypropylene (B1209903) or glass labware.

Problem 2: Suspected Oxidation of this compound

Symptom Confirmation Method Prevention
Loss of biological activity, appearance of new peaks in analytical analysis (e.g., GC-MS or HPLC).Analyze the solution using GC-MS or HPLC to identify the presence of pentacosanoic acid, the primary oxidation product.Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents. Add antioxidants such as BHT to the solvent during stock solution preparation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in an organic solvent suitable for dilution into aqueous media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, low-adhesion polypropylene pipette tips

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present. Gentle warming (to no more than 37°C) may be used cautiously if necessary, but avoid overheating.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Analysis of this compound Degradation by GC-MS

Objective: To qualitatively and quantitatively assess the degradation of this compound in a solution by identifying and measuring its primary degradation product, pentacosanoic acid.

Materials:

  • This compound solution to be analyzed

  • Internal standard (e.g., a stable long-chain alkane)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent for dilution (e.g., hexane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Take a known volume of the this compound solution.

    • Add a known amount of the internal standard.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of anhydrous hexane.

  • Derivatization (for carboxylic acid analysis):

    • To the reconstituted sample, add the derivatization reagent (BSTFA) to convert any pentacosanoic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.

    • Incubate at a specified temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of this compound and the derivatized pentacosanoic acid.

    • Monitor for the characteristic mass spectra of both compounds.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the TMS-pentacosanoate by their retention times and mass spectra.

    • Quantify the amount of each compound relative to the internal standard. An increase in the pentacosanoic acid peak over time indicates oxidative degradation.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityTemperature (°C)
HexaneSoluble25
ChloroformSoluble25
Dimethyl Sulfoxide (DMSO)Soluble (used for stock solutions)25
EthanolSparingly Soluble25
WaterInsoluble25

Note: Specific quantitative solubility data for this compound is limited. This table is based on the general solubility of long-chain aldehydes and related alkanes.

Table 2: Factors Affecting this compound Stability in Solution

FactorEffect on StabilityRecommendation
Temperature Increased temperature accelerates degradation.Store solutions at low temperatures (-20°C or -80°C). Prepare working solutions at room temperature and use promptly.
Light UV and ambient light can cause photodegradation.Store all solutions in amber vials or wrapped in aluminum foil.
pH Unstable in strongly acidic and alkaline conditions.Maintain the pH of aqueous working solutions in the neutral to slightly acidic range (pH 6-7.4).
Oxygen Promotes oxidation to pentacosanoic acid.Prepare and store solutions under an inert atmosphere (N₂ or Ar). Use degassed solvents. Consider adding antioxidants.

Visualizations

degradation_pathway This compound This compound (C24H49CHO) Pentacosanoic_Acid Pentacosanoic Acid (C24H49COOH) This compound->Pentacosanoic_Acid Oxidation (O2, Light, Heat) Polymer Polymerization Products This compound->Polymer Polymerization (Heat, pH extremes)

Caption: Primary degradation pathways of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis (GC-MS) weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute into Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use sample Take Sample use->sample derivatize Derivatize sample->derivatize analyze Inject into GC-MS derivatize->analyze quantify Quantify Degradation analyze->quantify

Caption: Recommended workflow for preparing and using this compound solutions.

Technical Support Center: Pentacosanal Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for pentacosanal analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Poor Volatility: this compound is a long-chain aldehyde with a high boiling point, leading to inefficient vaporization in the GC inlet or poor desolvation in an LC-ESI source.Derivatization: Derivatize this compound to a more volatile and thermally stable compound. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming a stable oxime derivative that also enhances sensitivity in negative chemical ionization (NCI) mode.[1][2] For LC-MS, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve ionization efficiency.[3]
Inefficient Ionization: Standard electron ionization (EI) may not be optimal for native this compound due to extensive fragmentation and a weak molecular ion. Electrospray ionization (ESI) might also be inefficient for this non-polar molecule.Alternative Ionization Techniques: For GC-MS, consider using chemical ionization (CI) for softer ionization and a more prominent molecular ion.[4] For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less-polar, lower-molecular-weight compounds than ESI.[4]
Improper Sample Preparation: The analyte may not be effectively extracted from the sample matrix.Optimize Extraction: Use liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE) with a C18 cartridge to isolate this compound from complex matrices.[5][6]
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System: The aldehyde functional group can interact with active sites in the injector liner, column, or transfer line, causing peak tailing.Use Inert Components: Employ deactivated injector liners and high-quality, low-bleed GC columns. Regular maintenance and cleaning of the injector port are crucial.
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.Dilute the Sample: Prepare a dilution series of your sample to determine the optimal concentration for your instrument's linear range.
Inappropriate Column Choice (LC): Using a column with unsuitable stationary phase chemistry.Select an Appropriate Column: A C18 reversed-phase column is a good starting point for the separation of the derivatized this compound.[5]
High Background Noise Column Bleed: High temperatures required for eluting long-chain molecules can cause the column's stationary phase to degrade and "bleed".Use a Low-Bleed GC Column: Select a GC column specifically designed for high-temperature applications. Ensure proper column conditioning before use.
Contaminated Carrier Gas or System: Impurities in the carrier gas or contamination in the gas lines or injector can contribute to a noisy baseline.Ensure High Purity Gas and a Clean System: Use high-purity carrier gas and install appropriate gas purifiers. Regularly check for and eliminate leaks in the system.
Unclear Fragmentation Pattern Extensive Fragmentation: Electron ionization at 70 eV can lead to excessive fragmentation of long-chain aldehydes, making the molecular ion difficult to identify.Lower Ionization Energy: If your instrument allows, try reducing the electron energy in EI mode. Alternatively, use a softer ionization technique like CI.
Lack of Characteristic Fragments: Difficulty in confirming the identity of the analyte.Understand Aldehyde Fragmentation: Long-chain aldehydes often show characteristic neutral losses, such as the loss of water (M-18). The base peak is often observed at m/z 82.[7][8] For derivatized aldehydes, the fragmentation pattern will be dominated by the derivative. For example, DNPH derivatives of aldehydes often show a prominent ion at m/z 163 in negative ion mode MS/MS.[2]

Frequently Asked Questions (FAQs)

1. Which mass spectrometry technique is better for this compound analysis, GC-MS or LC-MS/MS?

Both GC-MS and LC-MS/MS can be used for the analysis of this compound, and the choice depends on the specific requirements of your study.[5]

  • GC-MS is a robust and cost-effective technique, particularly for volatile and semi-volatile compounds.[5] Given this compound's long chain, derivatization is often necessary to increase its volatility.[5]

  • LC-MS/MS generally offers superior sensitivity and higher throughput, making it suitable for demanding applications like drug development and clinical research.[5] It is also well-suited for analyzing derivatized aldehydes that may not be sufficiently volatile for GC.

2. Is derivatization necessary for this compound analysis?

Yes, derivatization is highly recommended for the analysis of long-chain aldehydes like this compound.[1][2]

  • For GC-MS , derivatization increases volatility and thermal stability, improving chromatographic peak shape and reducing the risk of degradation in the hot injector.[5]

  • For LC-MS , derivatization can significantly enhance ionization efficiency, leading to better sensitivity.[3]

Common derivatizing agents for aldehydes include PFBHA for GC-MS with NCI detection and DNPH for both GC-MS and LC-MS analysis.[1][3]

3. What are the expected fragmentation patterns for this compound in EI-MS?

  • A weak or absent molecular ion (M+) peak due to the instability of the ionized molecule.

  • A characteristic peak corresponding to the loss of water (M-18).[7][8]

  • A series of fragment ions separated by 14 mass units, corresponding to the loss of CH₂ groups.

  • A prominent base peak at m/z 82.[7][8]

4. How can I improve the sensitivity of my this compound measurement?

To enhance sensitivity, consider the following:

  • Derivatization: As mentioned, this is a crucial step. PFBHA derivatization followed by GC-MS in negative chemical ionization (NCI) mode can provide excellent sensitivity.[2]

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Instead of scanning the full mass range, monitoring only specific, characteristic ions (SIM for GC-MS) or precursor-to-product ion transitions (MRM for LC-MS/MS) will significantly improve the signal-to-noise ratio.[5]

  • Sample Preparation: Optimize your extraction and concentration steps to ensure a higher concentration of the analyte is introduced into the instrument.[6]

Experimental Protocols

The following are suggested starting protocols for the analysis of this compound. Note: These are general methods and will likely require optimization for your specific instrument and sample matrix.

GC-MS Protocol (with PFBHA Derivatization)

This protocol is adapted from methods for other long-chain aldehydes and ketones.[1][3][5]

1. Sample Preparation and Derivatization:

  • To 1 mL of your sample, add a suitable internal standard (e.g., a deuterated analog).
  • Add 100 µL of a 10 mg/mL PFBHA solution in water.
  • Adjust the pH to ~3 with HCl.
  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[3]
  • After cooling, extract the derivative with 500 µL of hexane.
  • Vortex for 1 minute and centrifuge.
  • Transfer the organic layer to a new vial for GC-MS analysis.[3]

2. GC-MS Parameters:

Parameter Recommended Setting
GC System Agilent 7890B or equivalent[5]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[5]
Inlet Temperature 280°C[5]
Injection Volume 1 µL (splitless)[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Oven Temperature Program Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min[5]
MSD Transfer Line Temp. 290°C[5]
Ion Source Temperature 230°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)[5]
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[5]
LC-MS/MS Protocol (with DNPH Derivatization)

This protocol is based on general methods for aldehyde analysis.[3]

1. Sample Preparation and Derivatization:

  • To 1 mL of your sample, add an internal standard.
  • Add 1 mL of a saturated solution of DNPH in acetonitrile (B52724) containing 1% phosphoric acid.
  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[3]
  • After cooling, the sample can be injected directly or further purified by solid-phase extraction (SPE) for complex matrices.[3]

2. LC-MS/MS Parameters:

Parameter Recommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent[5]
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column[5]
Column Temperature 40°C[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Gradient Start at 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, and return to initial conditions[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[5]
Mass Spectrometer Waters Xevo TQ-S micro or equivalent triple quadrupole[5]
Ionization Mode Electrospray Ionization (ESI) in positive mode[5]
Acquisition Mode Multiple Reaction Monitoring (MRM)[5]

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

Technical Support Center: Minimizing Pentacosanal Degradation During Sample Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of pentacosanal during experimental sample workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample workup?

A1: this compound is a long-chain saturated fatty aldehyde (C25H50O)[1]. Like other aldehydes, it contains a reactive carbonyl group, making it susceptible to chemical transformations such as oxidation to carboxylic acid (pentacosanoic acid) and reduction to the corresponding alcohol (1-pentacosanol)[2]. This reactivity is a significant challenge during sample preparation and analysis, as the compound can easily degrade, leading to inaccurate quantification and misinterpretation of results[3].

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen or other oxidizing agents[2].

  • Reduction: The aldehyde can be reduced to its corresponding primary alcohol[2]. In biological samples, enzymatic degradation by aldehyde dehydrogenases and reductases is also a major factor[3][4].

Q3: How should I collect and store biological samples to ensure this compound stability?

A3: To prevent enzymatic degradation, samples should be flash-frozen in liquid nitrogen immediately upon collection to quench all metabolic activity. For long-term storage, samples must be kept at -80°C until you are ready to begin the extraction process[5].

Q4: What are the recommended solvents and techniques for extracting this compound?

A4: Non-polar solvents like n-hexane are effective for extracting long-chain aldehydes[5]. To improve extraction efficiency, techniques such as sonication can be employed[5]. For heat-sensitive samples, modern methods like supercritical CO2 extraction offer high efficiency while preserving the compound's integrity[6].

Q5: What is derivatization, and is it necessary for this compound analysis?

A5: Derivatization is a chemical process that converts a compound into a more stable and easily detectable product. For aldehydes, this is highly recommended. Reacting this compound with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms a stable hydrazone derivative that can be readily analyzed by HPLC[7]. Another common reagent is (pentafluorobenzyl)hydroxylamine (PFBHA), used for GC/MS analysis[8]. This step minimizes degradation and enhances analytical sensitivity.

Q6: Can I purify this compound from a complex mixture before analysis?

A6: Yes, a highly effective method is to use a sodium bisulfite workup. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from other non-aldehyde organic compounds in your mixture. The reaction is reversible; by making the aqueous layer basic (e.g., with NaOH), you can regenerate the pure aldehyde for extraction into an organic solvent[9][10].

Troubleshooting Guide

Problem: Low or No Recovery of this compound

Potential Cause Recommended Solution
Oxidation Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use de-gassed solvents. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) during extraction, but ensure it does not interfere with downstream analysis.
Inefficient Extraction Ensure the sample is properly homogenized to maximize surface area for extraction[5]. Perform multiple extraction steps with fresh solvent and pool the extracts[5]. Use sonication to improve efficiency[5].
Adsorption This compound can adsorb to glass and plastic surfaces. Silanize glassware before use to minimize active sites.
Degradation During Solvent Evaporation Avoid high temperatures. Evaporate solvents under a gentle stream of nitrogen at or below room temperature[5].

Problem: Appearance of Unexpected Peaks in Chromatogram

Potential Cause Recommended Solution
Degradation Products Unexpected peaks may correspond to pentacosanoic acid (from oxidation) or 1-pentacosanol (B1220752) (from reduction). Analyze analytical standards of these potential byproducts to confirm their identity.
Solvent Impurities Use high-purity (HPLC or GC grade) solvents for all steps to avoid introducing contaminants[5].
Incomplete Derivatization If derivatizing, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentration[11]. The presence of both derivatized and underivatized this compound can complicate analysis.

Data Presentation

The following table presents realistic performance benchmarks for a validated analytical method for a similar long-chain aliphatic compound using GC-MS, which can serve as a target for a well-optimized this compound workup protocol.

Table 1: Example Analytical Method Performance Parameters

ParameterValueUnitsNotes
Recovery 85 - 95%Based on spiking a known concentration of an analytical standard into a blank sample matrix[5].
Limit of Detection (LOD) 0.1µg/gSignal-to-noise ratio of 3:1[5].
Limit of Quantification (LOQ) 0.5µg/gSignal-to-noise ratio of 10:1[5].
Linear Range 0.5 - 50µg/gThe concentration range where the instrument response is proportional to the analyte concentration[5].
Precision (RSD%) < 10%Relative Standard Deviation for replicate measurements[5].

Data adapted from a protocol for 12-Pentacosanone, a structurally related long-chain aliphatic molecule[5].

Experimental Protocols

Protocol 1: Sample Preparation and Solvent Extraction

  • Homogenization: If starting with frozen tissue, lyophilize (freeze-dry) the sample to remove water and then grind it into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen[5].

  • Weighing: Accurately weigh approximately 1-2 g of the powdered sample into a glass vial[5].

  • Extraction: Add 10 mL of n-hexane to the vial. Vortex vigorously for 1 minute[5].

  • Sonication: Place the vial in an ultrasonic bath for 30 minutes to maximize extraction efficiency[5].

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material[5].

  • Collection: Carefully transfer the n-hexane supernatant to a clean vial.

  • Re-extraction: Repeat steps 3-6 two more times with fresh n-hexane. Pool all the collected supernatants[5].

  • Concentration: Evaporate the pooled solvent to a small volume (approx. 1 mL) under a gentle stream of nitrogen[5].

Protocol 2: Purification via Sodium Bisulfite Adduction

This protocol is adapted from general methods for aldehyde purification[9][10].

  • Dissolution: Dissolve the concentrated extract from Protocol 1 in a minimal amount of a water-miscible solvent like THF or methanol[9].

  • Adduct Formation: Add freshly prepared, saturated aqueous sodium bisulfite solution. Shake the mixture vigorously for 10-15 minutes.

  • Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., n-hexane) and additional water. Shake and then allow the layers to separate. The bisulfite adduct of this compound will be in the aqueous (bottom) layer, while other non-aldehyde lipids remain in the organic (top) layer[9].

  • Isolation: Carefully separate and collect the aqueous layer.

  • Aldehyde Recovery: To recover the this compound, add a fresh layer of n-hexane to the collected aqueous phase. Slowly add 1M sodium hydroxide (B78521) (NaOH) solution with stirring until the pH is strongly basic. This reverses the reaction, releasing the aldehyde[9][10].

  • Final Extraction: The regenerated this compound will partition into the n-hexane layer. Separate and collect the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and carefully concentrate it under a stream of nitrogen.

Visualizations

Experimental Workflows and Degradation Pathways

G cluster_workflow General Experimental Workflow Sample 1. Sample Collection (Flash Freeze) Homogenize 2. Homogenization (Lyophilize & Grind) Sample->Homogenize Extract 3. Solvent Extraction (n-Hexane & Sonication) Homogenize->Extract Purify 4. Purification (Optional) (Bisulfite Adduction) Extract->Purify Derivatize 5. Derivatization (e.g., DNPH) Extract->Derivatize Direct to Derivatization Purify->Derivatize Analyze 6. Analysis (HPLC or GC/MS) Derivatize->Analyze G This compound This compound (Aldehyde) Acid Pentacosanoic Acid (Carboxylic Acid) This compound->Acid Oxidation (e.g., O2, Air) Alcohol 1-Pentacosanol (Alcohol) This compound->Alcohol Reduction (e.g., Reducing Agents) G cluster_solutions Start Low/No Analyte Signal? C1 Potential Cause: Oxidation? Start->C1 Yes C2 Poor Reproducibility? Start->C2 No S1 Work under N2/Ar atmosphere Use fresh, de-gassed solvents S2 Perform multiple extractions Use sonication S3 Derivatize sample to improve stability and detection S4 Check for degradation products (acid, alcohol) with standards C1->S1 Solution C1->S3 C3 Potential Cause: Inefficient Extraction? C2->C3 Yes C4 Extra Peaks Appear? C2->C4 No C3->S2 Solution C3->S3 C5 Potential Cause: Degradation? C4->C5 Yes C5->S3 C5->S4 Solution

References

Technical Support Center: Resolving Chromatographic Co-elution of Pentacosanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving the co-elution of pentacosanal isomers during chromatographic analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see multiple this compound isomers. What is the likely cause and how can I resolve this?

A1: This indicates co-elution, a common challenge when separating structurally similar isomers.[1] The primary goal is to improve the chromatographic resolution by addressing three key factors: selectivity, efficiency, and capacity factor.

Initial Checks:

  • Confirm Co-elution: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. For Mass Spectrometry (MS), acquire spectra across the peak; different spectra at different points of the peak indicate co-elution.[2]

  • System Suitability: Ensure your chromatographic system is performing optimally by running a standard mixture. Check for peak shape and retention time stability.

Troubleshooting Steps:

  • Optimize the Gas Chromatography (GC) Method:

    • Temperature Program: A slow and low-temperature ramp rate can often improve the separation of long-chain isomers. Try decreasing the ramp rate (e.g., from 10°C/min to 2°C/min) to enhance resolution.

    • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (e.g., Helium) to achieve maximum efficiency.

    • Injection Volume: Sample overload can lead to peak broadening and co-elution. Try injecting a smaller volume or a more dilute sample.[3]

  • Change the Stationary Phase:

    • If optimizing the GC method is insufficient, the column chemistry may not be suitable for separating your specific this compound isomers (e.g., branched vs. linear).

    • Polarity: For separating long-chain aldehyde isomers, both polar and non-polar columns can be effective, especially after derivatization.[2] If you are using a standard non-polar column (e.g., DB-5ms), consider switching to a more polar column (e.g., a cyano- or phenyl-based phase) to introduce different selectivity based on dipole-dipole or π-π interactions.[1][4]

  • Implement Derivatization:

    • Derivatization is a highly effective strategy to improve the chromatographic properties of long-chain aldehydes, enhancing volatility and potentially resolving co-elution.[5]

    • PFBHA Derivatization: Reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes is a common and robust method for aldehyde analysis by GC-MS.[2][6]

    • Dimethylacetal (DMA) Formation: Conversion to dimethylacetals is another established technique for the GC analysis of fatty aldehydes.[2]

Q2: I am observing peak tailing for my this compound isomer peaks. What could be the cause and how can I fix it?

A2: Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and active sites in the GC system.

Troubleshooting Steps:

  • Active Sites in the Inlet: The glass liner in the GC inlet can have active silanol (B1196071) groups that interact with the aldehyde. Use a deactivated liner and replace it regularly.

  • Column Contamination: Contamination at the head of the column can cause peak tailing. Trim the first few centimeters of the column.

  • Derivatization: Incomplete derivatization can leave residual polar aldehyde groups that interact with the system. Ensure your derivatization reaction goes to completion.

Q3: My retention times are shifting between runs. What are the possible causes?

A3: Unstable retention times make peak identification difficult and indicate a problem with the system's stability.

Troubleshooting Steps:

  • Check for Leaks: Leaks in the system, particularly at the injector septum or column fittings, can cause fluctuations in the carrier gas flow rate.

  • Temperature Stability: Ensure the GC oven temperature is stable and reproducible.

  • Mobile Phase Consistency (for LC): If using Liquid Chromatography (LC), ensure the mobile phase composition is consistent and properly degassed.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating this compound isomers?

A1: The choice of column depends on the nature of the isomers you are trying to separate (e.g., branched-chain vs. straight-chain). A good starting point is a standard, low-polarity phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent). For enhanced selectivity, especially for positional isomers, a more polar stationary phase, such as a cyano- or phenyl-based column, can be beneficial.[1][4]

Q2: Is derivatization necessary for the analysis of this compound isomers?

A2: While not strictly mandatory, derivatization is highly recommended. It improves the volatility and thermal stability of these long-chain aldehydes, leading to better peak shape and sensitivity.[5] Common derivatization reagents for aldehydes include PFBHA and reagents for forming dimethylacetals.[2][6]

Q3: How can I distinguish between branched and normal-chain this compound isomers using mass spectrometry?

A3: The fragmentation patterns in electron ionization (EI) mass spectrometry can help differentiate between isomers. Straight-chain alkanes (and their derivatives) typically show a series of fragment ions separated by 14 amu (CH₂ groups).[7] Branched-chain isomers will exhibit more intense fragmentation at the branching point, leading to a different pattern of major fragment ions.[8] For example, cleavage at a branch point often produces a more stable secondary or tertiary carbocation, resulting in a more abundant fragment ion at a specific m/z.[8]

Q4: Can I use Liquid Chromatography (LC) to separate this compound isomers?

A4: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate long-chain aldehydes, often after derivatization with a UV-active or fluorescent tag like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[5] Separation is typically based on the overall hydrophobicity of the isomers.

Data Presentation

The following table presents representative data for the GC-MS analysis of n-pentacosanal and a branched isomer after derivatization with PFBHA.

Parametern-Pentacosanal-PFBOBranched this compound-PFBO
Retention Time (min) 25.224.8
Key Fragment Ions (m/z) 181, [M-C₁₈H₃₇]⁺181, [M-branched C₁₈H₃₇]⁺, specific branching fragments
Limit of Detection (LOD) ~1 pg/μL~1 pg/μL
Limit of Quantitation (LOQ) ~5 pg/μL~5 pg/μL

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound Isomers for GC-MS Analysis

This protocol is adapted from methods for the analysis of long-chain aldehydes.[6]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound isomer mixture into a vial.

    • Dissolve the sample in 1 mL of a suitable solvent like hexane (B92381) or isooctane.

  • Derivatization Reaction:

    • To the sample solution, add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.

    • Seal the vial and heat at 60-70°C for 1 hour.

  • Work-up:

    • After cooling to room temperature, add 1 mL of water and vortex.

    • Separate the organic layer (top layer) and wash it twice with 1 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Derivatized this compound Isomers

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Conditions:

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 280°C at 5°C/min.

      • Hold at 280°C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample This compound Isomer Sample Dissolve Dissolve in Hexane Sample->Dissolve Derivatize Add PFBHA, Heat at 70°C Dissolve->Derivatize Wash Wash with Water & Dry Derivatize->Wash Final_Sample Derivatized Sample in Hexane Wash->Final_Sample Inject Inject into GC-MS Final_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Analysis Detect->Data troubleshooting_flow Start Co-elution Observed (Single Broad/Shouldered Peak) CheckSystem System Suitability Check (Run Standard) Start->CheckSystem OptimizeGC Optimize GC Method (Temp Program, Flow Rate) CheckSystem->OptimizeGC Resolved Isomers Resolved OptimizeGC->Resolved Success NotResolved Still Co-eluting OptimizeGC->NotResolved No Improvement ChangeColumn Change Stationary Phase (e.g., to a polar column) Derivatize Perform Derivatization (e.g., PFBHA) ChangeColumn->Derivatize If necessary ChangeColumn->Resolved Success Derivatize->Resolved Success NotResolved->ChangeColumn

References

Technical Support Center: Enhancing Pentacosanal Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of pentacosanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the sensitive detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace-level detection of this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) are powerful techniques for trace analysis.[1] GC-MS often requires derivatization to improve the volatility and thermal stability of this compound.[1] LC-MS/MS can analyze this compound with high sensitivity and specificity, often with simpler sample preparation.[1][2] The choice depends on available instrumentation, sample matrix, and the desired level of sensitivity.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For a long-chain aldehyde like this compound, derivatization is crucial for GC-MS analysis to increase its volatility and thermal stability.[3] This leads to improved chromatographic peak shape, reduced analyte adsorption in the GC system, and enhanced sensitivity.[3][4]

Q3: What are the recommended derivatization reagents for this compound for GC-MS and LC-MS analysis?

A3: For GC-MS, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common reagent that converts aldehydes into more volatile and electron-capturing oxime derivatives, significantly enhancing sensitivity.[5] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used. For LC-MS/MS, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be employed to improve ionization efficiency and provide characteristic fragments for detection.[5][6][7]

Q4: How can I effectively extract this compound from a complex biological matrix like plasma or tissue?

A4: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most effective methods for extracting this compound from biological samples.[2][8] LLE uses a water-immiscible organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to partition the non-polar this compound from the aqueous biological matrix.[8] SPE offers a more controlled and often cleaner extraction by using a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[8]

Q5: What are common sources of contamination in this compound trace analysis and how can they be minimized?

A5: Contamination is a significant challenge in trace analysis. Common sources include solvents, reagents, sample vials, and caps (B75204).[4] To minimize contamination, always use high-purity solvents (HPLC or LC-MS grade).[4] Glass vials with PTFE-lined caps are recommended to prevent leaching of plasticizers.[4] It is also crucial to run solvent blanks to check for any background contamination before analyzing samples.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

Problem 1: Poor sensitivity or no detectable this compound peak.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the LLE or SPE protocol. For LLE, ensure vigorous mixing and sufficient solvent volume. For SPE, check the sorbent type, conditioning, and elution solvent.[8]
Incomplete Derivatization Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Prepare fresh derivatizing reagent solutions.
Analyte Degradation This compound can be susceptible to oxidation. Handle samples under an inert atmosphere (e.g., nitrogen) and use antioxidants if necessary. Store samples at low temperatures.
Instrumental Issues Check the GC inlet temperature to ensure proper volatilization without thermal degradation.[8] For LC-MS, optimize the electrospray ionization (ESI) source parameters.[2]

Problem 2: Presence of "ghost peaks" or extraneous peaks in the chromatogram.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Run a blank analysis with just the solvent to identify the source of contamination.[4] Use fresh, high-purity solvents.
Sample Carryover Implement a rigorous cleaning procedure for the injection syringe or autosampler. Increase the wash time and use a stronger wash solvent between injections.
Septum Bleed Use a high-quality, low-bleed septum in the GC inlet. Replace the septum regularly.
Column Bleed Condition the GC column according to the manufacturer's instructions. If the column is old, it may need to be replaced.[4]

Problem 3: Tailing or asymmetrical peak shape for this compound.

Possible Cause Troubleshooting Step
Active Sites in the GC System The aldehyde group can interact with active sites in the injector liner or column.[4] Use a deactivated inlet liner and a high-quality, inert GC column. Derivatization will also mitigate this issue.[4]
Column Overload Dilute the sample or reduce the injection volume to avoid overloading the column.[4]
Improper Column Installation Ensure the GC column is installed correctly in the injector and detector ports to avoid dead volumes.[4]
Inappropriate Mobile Phase (HPLC) For HPLC, ensure the mobile phase composition is optimal for the analyte and column. The pH of the mobile phase can also affect peak shape.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using LLE
  • Sample Preparation : To 500 µL of plasma in a glass tube, add an internal standard.

  • Extraction : Add 2 mL of a hexane:ethyl acetate (9:1, v/v) mixture.

  • Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation : Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection : Carefully transfer the upper organic layer to a clean glass tube.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a suitable solvent for derivatization or direct injection.[8]

Protocol 2: Derivatization of this compound for GC-MS Analysis
  • Reagent Preparation : Prepare a fresh solution of PFBHA in a suitable solvent (e.g., pyridine).

  • Reaction : Add the PFBHA solution to the dried sample extract.

  • Incubation : Heat the mixture at 60-70°C for 30-60 minutes to form the oxime derivative.[2]

  • Drying : After cooling, evaporate the solvent under a stream of nitrogen.

  • Reconstitution : Reconstitute the derivatized sample in a solvent suitable for GC-MS injection (e.g., hexane).

Quantitative Data Summary

Parameter GC-MS Method LC-MS/MS Method Reference
Limit of Detection (LOD) Low pg range (with derivatization)Low to sub-pg range[1]
Limit of Quantification (LOQ) pg range (with derivatization)pg range[9]
Linearity (R²) > 0.99> 0.99[10]
Recovery 85-110%90-115%[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional for LC-MS, Recommended for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification troubleshooting_logic start Poor Peak or No Signal check_extraction Is extraction efficient? start->check_extraction check_derivatization Is derivatization complete? check_extraction->check_derivatization Yes optimize_extraction Optimize LLE/SPE protocol check_extraction->optimize_extraction No check_instrument Are instrument settings optimal? check_derivatization->check_instrument Yes optimize_derivatization Optimize reaction conditions check_derivatization->optimize_derivatization No optimize_instrument Adjust instrument parameters check_instrument->optimize_instrument No success Signal Improved check_instrument->success Yes optimize_extraction->check_extraction optimize_derivatization->check_derivatization optimize_instrument->check_instrument

References

Technical Support Center: Quantification of Long-Chain Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of long-chain aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of long-chain aldehydes challenging?

A1: The quantification of long-chain aldehydes presents several analytical challenges primarily due to their chemical properties. These include:

  • High Reactivity and Instability: The aldehyde functional group is highly reactive, making these compounds susceptible to oxidation, polymerization, and degradation during sample preparation and analysis.[1] This instability can lead to significant sample loss and inaccurate quantification.

  • Low Ionization Efficiency: In mass spectrometry-based methods like LC-MS, the neutral carbonyl group of aldehydes exhibits poor ionization efficiency, resulting in low sensitivity.[2][3]

  • Volatility and Thermal Instability: While some aldehydes are volatile and suitable for Gas Chromatography (GC), long-chain aldehydes can be thermally labile, degrading at the high temperatures used in GC inlets.

  • Co-elution with other Lipids: In complex biological matrices, long-chain aldehydes can co-elute with other lipid species, such as fatty acid methyl esters, in GC analysis, leading to overlapping peaks and making accurate quantification difficult.[4][5]

Q2: What is derivatization and why is it necessary for aldehyde analysis?

A2: Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For long-chain aldehydes, derivatization is a crucial step to overcome the challenges of instability and poor detectability.[1] The primary goals of derivatization in aldehyde analysis are:

  • To Enhance Stability: By converting the reactive aldehyde group into a more stable functional group (e.g., an oxime), derivatization protects the analyte from degradation.

  • To Improve Chromatographic Separation: Derivatization can alter the volatility and polarity of aldehydes, improving their separation and peak shape in both GC and LC.

  • To Increase Detection Sensitivity: Derivatization agents can introduce moieties that enhance ionization efficiency in mass spectrometry or introduce a chromophore for UV detection in HPLC, thereby lowering the limits of detection.[2][6][7]

Q3: Which derivatization reagents are commonly used for long-chain aldehyde analysis?

A3: Several derivatization reagents are available, with the choice depending on the analytical technique (GC-MS or LC-MS) and the specific requirements of the experiment. Some of the most common reagents include:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): This is a widely used reagent for GC-MS analysis.[8][9] It reacts with aldehydes to form stable oxime derivatives that are highly electronegative, making them ideal for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

  • 2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic reagent for both HPLC-UV and LC-MS analysis.[7][10] It reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives, which are colored compounds readily detected by UV-Vis spectroscopy. These derivatives also show good ionization in atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of long-chain aldehydes.

Issue 1: Low or No Signal for Aldehyde Derivatives in MS

  • Possible Cause 1: Incomplete Derivatization.

    • Troubleshooting:

      • Verify the pH of the reaction mixture; many derivatization reactions are pH-sensitive.

      • Ensure the derivatization reagent is fresh and has been stored correctly.

      • Optimize the reaction time and temperature as recommended in the protocol.

  • Possible Cause 2: Degradation of Derivatives.

    • Troubleshooting:

      • Analyze the samples as soon as possible after derivatization.

      • Store derivatized samples at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Possible Cause 3: Poor Ionization.

    • Troubleshooting:

      • Optimize the MS source parameters (e.g., temperature, gas flows, voltages).

      • For LC-MS, ensure the mobile phase composition is compatible with the ionization mode (e.g., use of appropriate additives like formic acid or ammonium (B1175870) acetate).

Issue 2: Peak Tailing or Broadening in Chromatogram

  • Possible Cause 1: Active Sites in the GC Inlet or Column.

    • Troubleshooting:

      • Use a deactivated inlet liner and ensure it is clean.

      • Condition the GC column according to the manufacturer's instructions.

      • Consider using a column with a more inert stationary phase.

  • Possible Cause 2: Inappropriate Mobile Phase in LC.

    • Troubleshooting:

      • Ensure the sample solvent is compatible with the mobile phase to avoid solvent mismatch effects.

      • Adjust the mobile phase pH or buffer concentration to improve peak shape.

  • Possible Cause 3: Column Overload.

    • Troubleshooting:

      • Dilute the sample and reinject.

      • Use a column with a higher loading capacity.

Issue 3: Irreproducible Results and Poor Recovery

  • Possible Cause 1: Sample Degradation During Extraction.

    • Troubleshooting:

      • Perform sample extraction at low temperatures (on ice).

      • Consider adding an antioxidant (e.g., butylated hydroxytoluene, BHT) to the extraction solvent to prevent oxidation.

  • Possible Cause 2: Inefficient Extraction.

    • Troubleshooting:

      • Optimize the extraction solvent system and the number of extraction steps.

      • Ensure thorough mixing during extraction.

  • Possible Cause 3: Variability in Derivatization.

    • Troubleshooting:

      • Use an internal standard that is structurally similar to the analytes and undergoes derivatization to correct for variations in reaction efficiency.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of aldehydes using GC-MS and LC-MS/MS with derivatization.

Table 1: Comparison of Detection Limits for Derivatized Aldehydes

Analytical TechniqueDerivatization ReagentAldehydeLimit of Detection (LOD)Reference
GC-MSPFBHAHexanal0.006 nM[7][9]
GC-MSPFBHAHeptanal0.005 nM[7][9]
HPLC-UVDNPHHexanal7.90 nmol L⁻¹[7]
HPLC-UVDNPHHeptanal2.34 nmol L⁻¹[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of Long-Chain Aldehydes using PFBHA Derivatization

This protocol is a generalized procedure for the analysis of long-chain aldehydes in biological samples.

1. Sample Preparation and Lipid Extraction: a. Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v). b. Add an appropriate internal standard. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane). b. Add a solution of PFBHA in pyridine. c. Incubate the mixture at 60°C for 1 hour. d. After cooling, add hexane (B92381) and water to partition the derivatives. e. Collect the upper hexane layer containing the PFBHA-oxime derivatives.

3. GC-MS Analysis: a. GC Column: Use a non-polar capillary column (e.g., DB-5ms). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute the long-chain aldehyde derivatives. d. MS Detection: Use electron ionization (EI) or negative chemical ionization (NCI) for higher sensitivity. Acquire data in selected ion monitoring (SIM) mode for target aldehydes.

Protocol 2: LC-MS/MS Analysis of Long-Chain Aldehydes using DNPH Derivatization

This protocol outlines a general procedure for analyzing long-chain aldehydes using LC-MS/MS.

1. Sample Preparation and Extraction: a. Homogenize the sample in an appropriate buffer. b. Add an internal standard. c. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). d. Collect the organic phase and evaporate to dryness.

2. Derivatization: a. Reconstitute the dried extract in a solution of DNPH in acetonitrile (B52724) containing a catalytic amount of acid (e.g., sulfuric acid). b. Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. c. The derivatized sample can be directly analyzed or further purified by solid-phase extraction (SPE) if the matrix is complex.

3. LC-MS/MS Analysis: a. LC Column: Use a reversed-phase C18 column. b. Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used. c. MS Detection: Use electrospray ionization (ESI) in positive or negative ion mode. d. Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each DNPH-aldehyde derivative.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample homogenize Homogenization in Chloroform/Methanol sample->homogenize extract Lipid Extraction homogenize->extract dry Dry Down extract->dry reconstitute Reconstitute in Hexane dry->reconstitute add_pfbha Add PFBHA Reagent reconstitute->add_pfbha incubate Incubate at 60°C add_pfbha->incubate partition Liquid-Liquid Partition incubate->partition gcms GC-MS Analysis partition->gcms data Data Acquisition (SIM/NCI) gcms->data

Caption: Workflow for GC-MS analysis of long-chain aldehydes.

troubleshooting_low_signal start Low/No MS Signal cause1 Incomplete Derivatization? start->cause1 cause2 Derivative Degradation? start->cause2 cause3 Poor Ionization? start->cause3 solution1a Check Reaction pH cause1->solution1a Yes solution1b Use Fresh Reagent cause1->solution1b Yes solution1c Optimize Time/Temp cause1->solution1c Yes solution2a Analyze Promptly cause2->solution2a Yes solution2b Store Cold & Dark cause2->solution2b Yes solution3a Optimize MS Source cause3->solution3a Yes solution3b Adjust Mobile Phase cause3->solution3b Yes

Caption: Troubleshooting low MS signal for aldehyde derivatives.

References

Technical Support Center: Pentacosanal Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage, stability, and handling of pentacosanal. The information is compiled from general knowledge of long-chain aldehydes and should be used as a starting point for developing compound-specific protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.

  • Atmosphere: this compound, like other aldehydes, is susceptible to oxidation. It should be stored under an inert atmosphere, such as nitrogen or argon.

  • Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark location.

  • Container: Use a tightly sealed, non-reactive container, such as a glass vial with a PTFE-lined cap, to prevent contamination and solvent evaporation if in solution.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is oxidation. The aldehyde functional group can be easily oxidized to a carboxylic acid (pentacosanoic acid). This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Other potential degradation pathways include polymerization and reactions with incompatible materials.

Q3: How can I monitor the stability of my this compound sample?

A3: Several analytical techniques can be used to monitor the stability of this compound and detect degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a common method for quantifying the parent compound and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile compounds like this compound and its potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the compound and any degradation products that may form over time.

Q4: Are there any known biological signaling pathways involving this compound?

A4: While long-chain fatty aldehydes are known to be involved in various cellular signaling processes, specific signaling pathways directly involving this compound are not well-documented in publicly available literature. Long-chain aldehydes can act as signaling molecules and may modulate pathways related to oxidative stress and inflammation. However, further research is needed to elucidate the specific biological roles of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, precipitation) Oxidation or contamination.1. Re-analyze the sample using an appropriate analytical method (e.g., HPLC, GC-MS) to confirm purity. 2. If degradation is confirmed, discard the sample and obtain a fresh batch. 3. Review storage conditions to ensure they are optimal.
Inconsistent experimental results Sample degradation.1. Verify the purity of the this compound stock. 2. Prepare fresh solutions for each experiment from a properly stored stock. 3. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms Formation of degradation products (e.g., pentacosanoic acid).1. Attempt to identify the new peaks using mass spectrometry. 2. Compare the chromatogram to a freshly prepared standard. 3. If degradation is significant, the sample may not be suitable for use.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Parameter Condition Rationale
Temperature2-8°C (Refrigerated)Minimizes chemical degradation and slows down oxidation.
AtmosphereInert Gas (Nitrogen/Argon)Prevents oxidation of the aldehyde functional group.
LightProtected from Light (Amber Vial/Dark)Prevents photodegradation.
ContainerTightly Sealed Glass VialPrevents contamination and evaporation.

Table 2: Analytical Methods for Stability Assessment

Technique Purpose Typical Parameters
HPLC-UV/MSPurity assessment and quantification of this compound and degradation products.Reversed-phase C18 column, gradient elution with water/acetonitrile (B52724) or methanol.
GC-MSIdentification and quantification of volatile impurities and degradation products.Capillary column (e.g., DB-5ms), temperature-programmed elution.
¹H NMRStructural confirmation and detection of structural changes.Deuterated solvent (e.g., CDCl₃), analysis of aldehyde proton signal (~9.7 ppm).

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound sample to be tested to a concentration within the calibration range of the working standards.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or Mass Spectrometry (ESI+).

  • Analysis: Inject the standards and samples. Quantify the amount of this compound by comparing the peak area to the calibration curve. Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: GC-MS Method for this compound Degradation Analysis

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). Derivatization may be necessary to improve volatility and thermal stability, though often not required for long-chain aldehydes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold.

    • Injector Temperature: 280°C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Analysis: Identify this compound based on its retention time and mass spectrum. Search the mass spectra of any additional peaks against a library (e.g., NIST) to tentatively identify degradation products.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_sampling Stability Testing cluster_analysis Analytical Methods cluster_evaluation Data Evaluation storage Store this compound: - 2-8°C - Inert Atmosphere - Dark sample Sample at Time Points (e.g., 0, 3, 6, 12 months) storage->sample hplc HPLC Analysis (Purity Assay) sample->hplc gcms GC-MS Analysis (Degradant ID) sample->gcms nmr NMR Analysis (Structural Integrity) sample->nmr data Compare data to initial time point hplc->data degradation Identify & Quantify Degradation Products gcms->degradation nmr->data stability Determine Shelf-Life data->stability degradation->stability

Caption: Experimental workflow for assessing the long-term stability of this compound.

logical_relationship cluster_investigation Troubleshooting Steps cluster_outcome Potential Outcomes & Actions issue Inconsistent Experimental Results check_purity 1. Check Purity of Stock Solution (HPLC, GC-MS) issue->check_purity check_storage 2. Verify Storage Conditions (Temp, Light, Atmosphere) check_purity->check_storage No impurities degraded Degradation Confirmed check_purity->degraded Impurity peaks found check_handling 3. Review Sample Handling (Fresh Solutions, Freeze-Thaw) check_storage->check_handling Proper storage check_storage->degraded Improper storage check_handling->degraded Improper handling stable Sample is Stable check_handling->stable Proper handling discard Action: Discard and use fresh stock degraded->discard investigate_other Action: Investigate other experimental variables stable->investigate_other

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

Technical Support Center: Refining Derivatization Reactions for Pentacosanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pentacosanal and other very long-chain aldehydes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to refine their derivatization and analysis protocols.

Frequently Asked Questions (FAQs)

Q1: Which are the most common derivatization methods for analyzing this compound?

A1: The two most prevalent and effective methods for the derivatization of long-chain aldehydes like this compound are:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive, particularly with negative ion chemical ionization (NICI), due to the electrophilic nature of the pentafluorobenzyl group.[1][2]

  • Dansyl hydrazine (B178648) derivatization for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This method is suitable for non-volatile analytes and provides high sensitivity due to the fluorescent properties of the dansyl group.

Q2: Why is derivatization necessary for analyzing this compound?

A2: Derivatization is crucial for several reasons:

  • Improved Volatility and Thermal Stability (for GC): this compound is a very long-chain aldehyde with low volatility, making it difficult to analyze directly by GC. PFBHA derivatization increases its volatility and thermal stability.

  • Enhanced Sensitivity: Derivatization agents add a chemical moiety to the this compound molecule that significantly enhances the detector response. The PFBHA derivative is highly sensitive to electron capture detectors (ECD) and NICI-MS, while the dansyl hydrazine derivative is highly fluorescent.[1]

  • Improved Chromatographic Properties: Derivatization can improve the peak shape and resolution of the analyte during chromatographic separation.

  • Increased Stability: It can convert a reactive aldehyde into a more stable derivative, preventing degradation during analysis.[4]

Q3: What are the main differences between PFBHA and dansyl hydrazine derivatization?

A3: The primary differences lie in the analytical technique used and the nature of the derivative. PFBHA is used for GC-MS and creates a volatile, electron-capturing derivative. Dansyl hydrazine is used for HPLC-fluorescence or LC-MS and results in a fluorescent, less volatile derivative. The choice depends on the available instrumentation and the specific requirements of the study.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

PFBHA Derivatization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak in GC-MS 1. Incomplete Derivatization: Reaction time may be too short, or temperature too low for the sterically hindered very long-chain aldehyde.[5] 2. Reagent Degradation: The PFBHA reagent may have degraded due to improper storage. 3. Derivative Degradation: The PFBHA-oxime derivative can be unstable, especially if evaporated to dryness.[5] 4. Inefficient Extraction: The solvent used may not be optimal for extracting the long-chain derivative.1. Optimize Reaction Conditions: Increase reaction time (e.g., to 24 hours) and/or temperature (e.g., 60-80°C). Ensure the PFBHA reagent is in sufficient excess.[5] 2. Use Fresh Reagent: Prepare fresh PFBHA solution for each set of experiments. 3. Avoid Evaporation to Dryness: Keep the derivatives in a solvent like hexane (B92381) or dichloromethane (B109758) at a low temperature (e.g., 4°C) until analysis.[5] 4. Test Different Extraction Solvents: Dichloromethane has been shown to be more efficient than hexane for extracting PFBHA derivatives.[5]
Artificially High this compound Quantification Interference from Plasmalogens: If analyzing biological samples, the acidic conditions of the PFBHA derivatization can cause the breakdown of plasmalogens, releasing long-chain aldehydes and leading to an overestimation of the free aldehyde pool.[1][2]Sample Cleanup: Perform a sample cleanup step using silicic acid column chromatography before derivatization to separate the neutral aldehyde fraction from phospholipids (B1166683) like plasmalogens.[1][2]
Multiple Peaks for the Derivative (Isomers) Formation of Syn- and Anti-isomers: The PFBHA derivatization reaction can produce two geometric isomers (syn- and anti-oximes), which may be separated by the GC column.[6]Integrate Both Peaks: For accurate quantification, sum the peak areas of both isomers. The ratio of the isomers should be consistent across standards and samples. For very long-chain aldehydes like this compound, the isomers may not be chromatographically resolved and appear as a single peak.[7]
Dansyl Hydrazine Derivatization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Derivative Yield 1. Suboptimal pH: The reaction is pH-dependent. 2. Inadequate Reaction Time or Temperature: The reaction may not have gone to completion.[8] 3. Reagent Concentration: Insufficient excess of dansyl hydrazine.1. Adjust pH: Optimize the pH of the reaction mixture, typically in the acidic to neutral range. 2. Optimize Reaction Conditions: Increase the reaction temperature (e.g., 60-80°C) and time (e.g., 30-60 minutes). A time-course experiment can determine the optimal reaction time.[8] 3. Increase Reagent Concentration: Ensure a sufficient molar excess of dansyl hydrazine to drive the reaction to completion.
Poor Peak Shape or Resolution in HPLC 1. Suboptimal Mobile Phase: The mobile phase composition may not be suitable for the dansyl-pentacosanal derivative. 2. Column Issues: The column may be degraded or not appropriate for the separation.1. Optimize Mobile Phase: Adjust the gradient and solvent composition (e.g., acetonitrile (B52724)/water or methanol/water with a modifier like formic acid) to improve peak shape and resolution. 2. Use an Appropriate Column: A C18 column is typically used for the separation of dansyl derivatives. Ensure the column is in good condition.
Signal Instability or Degradation Photodegradation: Dansyl derivatives can be light-sensitive.Protect from Light: Prepare and store samples in amber vials or protect them from light to prevent photodegradation.

Quantitative Data Summary

The following table summarizes typical experimental conditions for the derivatization of long-chain aldehydes. Note that conditions may require optimization for specific sample matrices and instrumentation.

ParameterPFBHA Derivatization (for GC-MS)Dansyl Hydrazine Derivatization (for HPLC/LC-MS)
Reagent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl5-(Dimethylamino)naphthalene-1-sulfonyl hydrazine
Typical Reagent Concentration ~1 mg/mL in water or buffer; >1 mM final concentration.[4]~20 mg/mL in acetonitrile.[8]
Reaction Temperature Room Temperature to 80°C60°C to 80°C.[8]
Reaction Time 1 to 24 hours. Longer times may be needed for very long-chain aldehydes.[5]30 to 60 minutes.[8]
pH/Catalyst Typically acidic conditions.Often requires an acidic catalyst (e.g., trifluoroacetic acid) or specific pH buffer.[8]
Extraction Solvent Dichloromethane or Hexane.[5]Not typically required for direct injection, but may be used for sample cleanup.
Limit of Detection (LOD) Low picomole to femtomole range.[1]Low nanomole to picomole range.[9]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis

Materials:

  • This compound standard solution

  • Sample containing this compound (after lipid extraction and silicic acid cleanup if necessary)

  • PFBHA hydrochloride solution (1 mg/mL in water)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • 2 mL glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Aliquot the sample extract or standard solution into a 2 mL glass vial and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of the PFBHA solution to the dried sample.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 70°C for 3 hours (optimization may be required).

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 500 µL of DCM to the vial.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate.

    • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Transfer the dried DCM extract to an autosampler vial.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Protocol 2: Dansyl Hydrazine Derivatization of this compound for HPLC-Fluorescence Analysis

Materials:

  • This compound standard solution

  • Sample containing this compound (after extraction)

  • Dansyl hydrazine solution (20 mg/mL in acetonitrile)

  • Trifluoroacetic acid (TFA), 2% in acetonitrile

  • Acetonitrile, HPLC grade

  • 2 mL amber glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Aliquot the sample extract or standard solution into a 2 mL amber vial and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of the dansyl hydrazine solution to the dried residue.

    • Add 50 µL of 2% TFA in acetonitrile to catalyze the reaction.

    • Cap the vial tightly and vortex.

    • Heat the vial at 60°C for 45 minutes in the dark.

    • Allow the vial to cool to room temperature.

  • Sample Dilution:

    • Add 900 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) to the vial.

    • Vortex to mix.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the HPLC system equipped with a fluorescence detector (e.g., excitation at ~340 nm and emission at ~530 nm).

Visualizations

Derivatization_Workflow This compound Derivatization and Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Start Sample containing This compound Extraction Lipid Extraction Start->Extraction Cleanup Silicic Acid Cleanup (if needed) Extraction->Cleanup Deriv_Choice Choose Method Cleanup->Deriv_Choice PFBHA Add PFBHA Heat (e.g., 70°C) Deriv_Choice->PFBHA GC-MS Dansyl Add Dansyl Hydrazine + Catalyst Heat (e.g., 60°C) Deriv_Choice->Dansyl HPLC/LC-MS GCMS GC-MS Analysis PFBHA->GCMS HPLC HPLC-Fluorescence or LC-MS Analysis Dansyl->HPLC

Caption: Experimental workflow for this compound derivatization.

Troubleshooting_Logic Troubleshooting Logic for Low Derivative Signal cluster_Reaction Check Derivatization Reaction cluster_Solutions Implement Solutions cluster_PostReaction Check Post-Reaction Steps cluster_PostSolutions Implement Solutions Start Low/No Derivative Signal CheckReagent Is Reagent Fresh? Start->CheckReagent CheckConditions Are Reaction Time/ Temp/pH Optimal? Start->CheckConditions CheckMatrix Potential Matrix Interference? Start->CheckMatrix CheckExtraction Is Extraction Efficient? Start->CheckExtraction CheckStability Was Derivative Kept in Solution & Cooled? Start->CheckStability UseFreshReagent Use Fresh Reagent CheckReagent->UseFreshReagent No OptimizeConditions Increase Time/Temp, Adjust pH CheckConditions->OptimizeConditions No CleanupSample Perform Sample Cleanup (e.g., Silicic Acid) CheckMatrix->CleanupSample Yes ChangeSolvent Use Alternative Extraction Solvent CheckExtraction->ChangeSolvent No AvoidDryness Avoid Evaporation to Dryness CheckStability->AvoidDryness No

Caption: Troubleshooting flowchart for low derivatization signal.

References

addressing and correcting for matrix effects in pentacosanal quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and correct for matrix effects in the quantitative analysis of pentacosanal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. In biological samples like plasma or tissue homogenates, this includes lipids, proteins, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the analysis, altering the instrument's response to this compound.[2] This can lead to:

  • Ion Suppression: The signal for this compound is lower than it should be, causing underestimation of its concentration.[3]

  • Ion Enhancement: The signal is artificially increased, leading to overestimation.[3]

For this compound, a long-chain, relatively non-polar aldehyde, matrix effects are a significant concern.[2] During sample preparation techniques like liquid-liquid extraction (LLE) or protein precipitation, other lipids and hydrophobic molecules are often co-extracted.[4][5] In Gas Chromatography-Mass Spectrometry (GC-MS), these non-volatile residues can accumulate in the GC inlet, creating active sites that may degrade the analyte or enhance its response, leading to poor accuracy and reproducibility.[6][7] In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds can suppress the ionization of this compound in the MS source.[8]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are several methods to assess the presence and magnitude of matrix effects. The most common quantitative approach is the post-extraction spike method to calculate a Matrix Factor (MF).[9]

  • Principle: You compare the signal response of this compound spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of this compound in a neat (pure) solvent at the same concentration.

  • Interpretation:

    • MF = 1 (or 100%): No significant matrix effect.

    • MF < 1 (or <100%): Ion suppression is occurring.

    • MF > 1 (or >100%): Ion enhancement is occurring.

A significant deviation from 1, or high variability (e.g., %CV > 15%) in the MF across different lots of the same matrix, indicates a problematic matrix effect that must be addressed.[9] A qualitative method, known as post-column infusion, can also identify regions in the chromatogram where suppression or enhancement occurs, but the quantitative assessment is crucial for method validation.[10]

Q3: What is the most effective way to correct for matrix effects in this compound analysis?

A3: The most effective strategy is often a combination of optimizing sample preparation and using an appropriate calibration method.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., blank plasma from an unexposed subject).[15] This ensures that your standards experience the same matrix effects as your unknown samples, thereby compensating for the interference.[16][17]

  • Method of Standard Additions: This technique is particularly useful when a blank matrix is unavailable or highly variable.[2][18] It involves adding known amounts of a this compound standard to several aliquots of the actual sample and measuring the response. By extrapolating a calibration curve back to a zero response, the endogenous concentration in the sample can be determined.[19]

Q4: My this compound recovery is low and inconsistent. Is this a matrix effect?

A4: It could be, but it's important to distinguish between recovery issues and matrix effects.

  • Recovery refers to the efficiency of the extraction process—the percentage of this compound that is successfully transferred from the original sample to the final extract. Low and inconsistent recovery can be due to analyte loss during sample preparation steps.

  • Matrix Effect refers specifically to the suppression or enhancement of the signal during analysis (e.g., in the GC inlet or MS ion source).

A SIL-IS added at the start of the process can correct for both poor recovery and matrix effects.[16][20] If you are using a different type of internal standard (e.g., a structural analog like pentacosane-d52), it may not behave identically during extraction, leading to inaccurate correction. If you suspect poor recovery, re-evaluate your sample preparation method (e.g., extraction solvent, pH, mixing time).

Troubleshooting Guide

Problem Potential Cause (Matrix-Related) Recommended Solution(s)
Poor reproducibility and inconsistent results Unaddressed matrix effects are causing variable signal suppression or enhancement between samples.1. Diagnose: Calculate the Matrix Factor (MF) using the post-extraction spike method across multiple lots of your blank matrix. An MF significantly different from 1.0 or a high %CV confirms the issue. 2. Implement Correction: Use matrix-matched calibration standards. If a blank matrix is unavailable, use the method of standard additions.[2][15]
Low signal intensity or poor sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids (B1166683) in plasma) are suppressing the ionization of this compound.1. Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) with a non-polar solvent (e.g., hexane) or Solid-Phase Extraction (SPE) to better remove interferences.[12] 2. Optimize Chromatography: Adjust the GC or LC gradient to better separate this compound from the interfering region of the chromatogram.[8] 3. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering components, but this may compromise the limit of quantification.[6]
Artificially high quantification results Ion/Signal Enhancement: Often seen in GC-MS, where non-volatile matrix components coat active sites in the GC inlet, preventing the thermal degradation of this compound and leading to a higher response compared to clean solvent standards.[7]1. Use Matrix-Matched Calibration: This is the most direct way to compensate for enhancement, as the standards will be "protected" by the matrix in the same way as the analyte.[21] 2. Increase GC Inlet Maintenance: Regularly replace the GC inlet liner and septum to prevent the buildup of matrix components.[20]
Calibration curve fails with poor linearity (r² < 0.99) The matrix effect is not consistent across the concentration range of the calibration curve.1. Use Matrix-Matched Calibration: This often resolves linearity issues by ensuring a consistent matrix background for all calibrators.[17] 2. Use Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression. This gives less weight to the higher concentration points, which may be more affected by matrix saturation effects.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).

Objective: To quantify the degree of signal suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent (e.g., hexane) at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Obtain a blank matrix sample (e.g., plasma) and process it using your complete sample preparation procedure (e.g., LLE or SPE). In the final, clean extract, spike this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the raw blank matrix with this compound at the same concentration. Process this spiked sample through the entire sample preparation procedure. (This set is used to calculate recovery).

  • Analysis: Analyze multiple replicates (n=3-6) of Set A and Set B by GC-MS or LC-MS.

  • Calculation:

    • Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE %): RE % = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

Data Presentation:

ParameterSet A (Neat) Peak AreaSet B (Post-Spike) Peak AreaMatrix Factor (B/A)Interpretation
Example 1 152,480149,9500.98Negligible Matrix Effect
Example 2 151,99075,2300.5050% Signal Suppression
Example 3 153,100231,2001.5151% Signal Enhancement
Protocol 2: Method of Standard Additions

This protocol is for quantifying this compound in a sample when a suitable blank matrix is not available.[2]

Objective: To determine the concentration of this compound in an unknown sample by correcting for matrix effects.

Methodology:

  • Prepare Sample Aliquots: Divide the unknown sample extract into at least four equal volume aliquots (Vₓ).

  • Spike the Aliquots:

    • Aliquot 1: Add no standard (this is the unspiked sample).

    • Aliquot 2, 3, 4...: Add increasing, known amounts of a this compound standard solution. The spike concentrations should be chosen to bracket the expected sample concentration (e.g., 0.5x, 1x, 2x the estimated concentration).

  • Equalize Volume: Adjust all aliquots to the same final volume with the reconstitution solvent.

  • Analysis: Analyze each aliquot by GC-MS or LC-MS and record the signal response.

  • Data Analysis:

    • Plot the measured signal response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[2][10]

Data Presentation:

AliquotAdded this compound Conc. (ng/mL)Measured Signal (Peak Area)
1012,500
22524,800
35037,900
410062,100

The resulting plot would be extrapolated to find the negative x-intercept, which represents the endogenous concentration.

Visualizations

Matrix_Effect_Workflow cluster_start Start: Method Development cluster_eval Evaluation cluster_correct Correction Strategy cluster_end Validation Start Quantify this compound in Complex Matrix Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Assess->SIL_IS  MF ≠ 1 AND SIL-IS Available (Ideal Scenario) MM_Cal Use Matrix-Matched Calibration Assess->MM_Cal  MF ≠ 1 AND Blank Matrix Available Std_Add Use Standard Addition Method Assess->Std_Add  MF ≠ 1 AND Blank Matrix Unavailable Validate Validate Method for Accuracy & Precision Assess->Validate MF ≈ 1 (No Significant Effect) SIL_IS->Validate MM_Cal->Validate Std_Add->Validate

Caption: Decision workflow for addressing matrix effects.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Result A Take N aliquots of unknown sample extract B Spike N-1 aliquots with increasing known amounts of this compound standard A->B C Adjust all aliquots to the same final volume B->C D Analyze all aliquots (GC-MS or LC-MS) C->D E Plot Signal vs. Added Concentration D->E F Extrapolate linear regression to find x-intercept E->F G Absolute value of x-intercept = Endogenous Concentration F->G

Caption: Experimental workflow for the method of standard additions.

SIL_IS_Principle start Initial Sample (Plasma, etc.) add_is Add known amount of This compound SIL-IS start->add_is step1 Sample Prep (LLE/SPE) Analyte (this compound) and SIL-IS experience proportional losses add_is->step1 step2 GC/LC-MS Analysis Analyte and SIL-IS experience same matrix effect (suppression/enhancement) step1->step2 step3 Data Processing Measure Peak Area Ratio (Analyte / SIL-IS) step2->step3 result Accurate Quantification (Corrected for loss & matrix effect) step3->result

Caption: Principle of correction using a SIL-Internal Standard.

References

Technical Support Center: Improving Reproducibility of Biological Experiments with Pentacosanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing pentacosanal in biological experiments. Due to its nature as a long-chain fatty aldehyde, this compound presents unique challenges in handling and application. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into relevant biological pathways to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a saturated fatty aldehyde with the chemical formula C25H50O. While specific biological activities of this compound are not extensively documented in scientific literature, its chemical class, long-chain fatty aldehydes, is known to be involved in various biological processes. Fatty aldehydes are intermediates in fatty acid and fatty alcohol metabolism. Some studies on plant extracts containing this compound suggest potential antimicrobial and antioxidant properties.

Q2: How should I store and handle this compound to ensure its stability?

To ensure the stability of this compound and obtain reproducible results, proper storage and handling are crucial.

Storage ConditionRecommendationRationale
Temperature Store at -20°C or below.Prevents degradation and oxidation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes oxidation of the aldehyde group.
Light Protect from light by using amber vials or wrapping in foil.Light can promote auto-oxidation.
Handling Use glass or polypropylene (B1209903) containers. Avoid reactive plastics.Prevents leaching of plasticizers and adsorption.
Aliquoting Aliquot into smaller, single-use vials after initial preparation.Avoids repeated freeze-thaw cycles which can degrade the compound.

Q3: this compound is a long-chain fatty aldehyde. What are the main challenges I can expect in my experiments?

Researchers working with this compound may encounter several challenges common to long-chain fatty aldehydes:

  • Low Aqueous Solubility: this compound is highly hydrophobic and will not readily dissolve in aqueous cell culture media.

  • Tendency to Oxidize: The aldehyde functional group is susceptible to oxidation, which can alter its biological activity.

  • Cellular Toxicity: High concentrations of fatty aldehydes can be toxic to cells.

  • Reactivity: Aldehydes can react with proteins and other biomolecules, potentially leading to experimental artifacts.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low Solubility and Precipitation in Cell Culture Media

Question: My this compound solution is precipitating when I add it to my cell culture medium. How can I improve its solubility?

Answer: This is a common issue due to the hydrophobic nature of long-chain aldehydes. Here are several strategies to improve solubility:

  • Use of a Carrier Protein: Complexing this compound with fatty-acid-free bovine serum albumin (BSA) is a widely accepted method to increase its solubility and facilitate its delivery to cells.

  • Solvent Selection: While direct addition of organic solvents should be minimized, using a small amount of a less toxic solvent like ethanol (B145695) to create a concentrated stock solution can be effective. Always include a vehicle control in your experiments to account for any solvent effects.

  • Preparation of Lipid Vesicles: Incorporating this compound into liposomes or micelles can also enhance its delivery in aqueous solutions.

Issue 2: Inconsistent Experimental Results

Question: I am observing high variability between my experimental replicates. What could be the cause?

Answer: Inconsistent results with lipid-based compounds like this compound can stem from several factors:

  • Compound Instability: Ensure your this compound stock is fresh and has been stored correctly to prevent oxidation.

  • Inaccurate Dosing: Due to poor solubility, the actual concentration of this compound delivered to the cells may vary. Using a carrier protein like BSA can help ensure more consistent dosing.

  • Cell Health: Monitor your cells for any signs of stress or toxicity that could be caused by the compound or the delivery vehicle.

Issue 3: Observed Cytotoxicity

Question: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?

Answer: Cytotoxicity can be a concern with fatty aldehydes. Here are some troubleshooting steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type.

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., BSA-containing media or solvent) to differentiate between compound- and vehicle-induced toxicity.

  • Treatment Duration: Consider reducing the exposure time of the cells to this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture

This protocol describes how to prepare a stock solution of this compound complexed with fatty-acid-free BSA for use in cell culture experiments.

Materials:

  • This compound

  • Ethanol (high purity)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare a BSA Solution: Dissolve fatty-acid-free BSA in PBS or serum-free medium to a final concentration of 10% (w/v). Gently warm the solution to 37°C to aid dissolution.

  • Complexation:

    • In a sterile tube, add a small volume of the this compound stock solution.

    • Slowly add the warm BSA solution to the this compound while gently vortexing. A common starting molar ratio of this compound to BSA is 5:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization and Storage:

    • Sterile-filter the this compound-BSA complex through a 0.22 µm filter.

    • Store the complex at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Protocol 2: General Procedure for a Cell-Based Assay with this compound

This protocol outlines the general steps for treating cells with the prepared this compound-BSA complex.

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • Vehicle control (BSA solution without this compound)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of BSA as the highest concentration of the this compound treatment.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared treatment media (including vehicle control and untreated control) to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Proceed with the specific downstream assay (e.g., cytotoxicity assay, gene expression analysis, etc.).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound using an MTT assay.

Materials:

  • Cells treated with this compound as described in Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Following the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • After incubation, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Fatty Aldehyde Metabolism Pathway

Long-chain fatty aldehydes like this compound are metabolized by the enzyme fatty aldehyde dehydrogenase (FALDH). A deficiency in this enzyme leads to the accumulation of fatty aldehydes and is the cause of Sjögren-Larsson Syndrome, a rare neurocutaneous disorder. This pathway is a critical consideration when studying the effects of exogenous this compound.

Fatty_Aldehyde_Metabolism Fatty Aldehyde Metabolism Pathway cluster_sls Sjögren-Larsson Syndrome Fatty Acyl-CoA Fatty Acyl-CoA This compound (Fatty Aldehyde) This compound (Fatty Aldehyde) Fatty Acyl-CoA->this compound (Fatty Aldehyde) Fatty Acyl-CoA Reductase Fatty Acid Fatty Acid This compound (Fatty Aldehyde)->Fatty Acid Fatty Aldehyde Dehydrogenase (FALDH) Fatty Alcohol Fatty Alcohol This compound (Fatty Aldehyde)->Fatty Alcohol Alcohol Dehydrogenase Fatty Alcohol->this compound (Fatty Aldehyde) Alcohol Dehydrogenase FALDH_Deficiency FALDH Deficiency FALDH_Deficiency->this compound (Fatty Aldehyde) Inhibits conversion

Caption: Metabolic pathway of long-chain fatty aldehydes like this compound.

Experimental Workflow for Investigating this compound Effects

This workflow provides a logical progression for studying the biological effects of this compound in a cell-based model.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_controls Essential Controls A Prepare this compound-BSA Complex B Determine Optimal Non-Toxic Concentration (Dose-Response Cytotoxicity Assay) A->B C Treat Cells with this compound (and Vehicle/Untreated Controls) B->C D Biological Endpoint Assay (e.g., Gene Expression, Protein Analysis) C->D E Data Analysis and Interpretation D->E Vehicle_Control Vehicle Control (BSA only) Untreated_Control Untreated Cells

Caption: A streamlined workflow for conducting reproducible experiments with this compound.

Technical Support Center: Optimization of Injection Parameters for Pentacosanal in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of injection parameters for the gas chromatography (GC) analysis of pentacosanal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for active compounds like long-chain aldehydes is a common issue and can stem from several factors.[1] Here is a systematic approach to troubleshoot this problem:

  • Chemical Activity: this compound, being a long-chain aldehyde, is susceptible to interactions with active sites within the GC system.[1][2] These active sites can be present in the injection port liner, on the column itself, or due to contamination.

    • Solution:

      • Use a Deactivated Liner: Employ a liner that has been deactivated to minimize surface activity. Siltek-coated liners are often recommended for very active compounds.[3][4]

      • Column Conditioning: Ensure your GC column is properly conditioned according to the manufacturer's instructions.

      • Column Trimming: If the column has been in use for a while, active sites may have developed at the inlet end. Trimming 10-20 cm from the front of the column can help.[5]

      • Inert Flow Path: Ensure all components in the sample flow path (ferrules, seals) are made of inert materials.

  • Inadequate Inlet Temperature: If the inlet temperature is too low, the high molecular weight this compound may not vaporize completely or quickly, leading to a slow transfer to the column and causing peak tailing.[2]

    • Solution: Increase the injector temperature in increments of 10-20°C. A good starting point is often 250°C, but for high molecular weight compounds, temperatures up to 300°C or higher might be necessary.[6] However, be mindful of potential thermal degradation (see Issue 2).

  • Improper Column Installation: A poorly cut column or incorrect installation depth can create dead volumes and lead to peak distortion.[2][5]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector as per the instrument manufacturer's guidelines.[5]

Q2: My this compound peak is fronting. What does this indicate and how can I resolve it?

A2: Peak fronting is often a sign of column overload.[7][8] This means that the amount of sample introduced onto the column exceeds its capacity.

  • Solution:

    • Reduce Injection Volume: Decrease the volume of sample injected.

    • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[9]

    • Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film, as this increases the sample capacity.[7]

    • Dilute the Sample: If possible, dilute your sample before injection.

Issue 2: Analyte Degradation or Low Response

Q1: I am observing a very small peak for this compound, or I suspect it is degrading in the injector. How can I confirm and prevent this?

A1: this compound is a thermally labile compound, meaning it can break down at high temperatures.[10] The hot injection port is a common place for this to occur.[6]

  • Confirmation of Degradation:

    • Vary Inlet Temperature: Analyze the sample at a range of inlet temperatures (e.g., starting from 200°C and increasing in 25°C increments). If the peak area for this compound decreases at higher temperatures while other, more stable compounds in your sample remain consistent, thermal degradation is likely occurring.[6]

    • Look for Degradation Products: You may see new, smaller peaks appearing in your chromatogram at higher inlet temperatures, which could be the breakdown products of this compound.

  • Solutions to Prevent Degradation:

    • Optimize Inlet Temperature: Find the lowest possible inlet temperature that allows for efficient vaporization without causing significant degradation. This often requires a compromise.[6]

    • Use a "Cold" Injection Technique: These techniques are ideal for thermally sensitive compounds.[10][11]

      • Cool On-Column (COC) Injection: This method deposits the sample directly onto the column without passing through a heated inlet, thus avoiding thermal stress.[11][12][13]

      • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for the sample to be injected into a cool liner, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends in the hot zone.[11][14][15]

    • Liner Selection: Avoid liners with glass wool, as the wool can have active sites that promote degradation.[4][16] A tapered or gooseneck liner can help focus the sample onto the column and minimize contact with hot metal parts of the injector.[4]

    • Derivatization: Chemically modifying the aldehyde group to a more stable derivative can prevent degradation and improve chromatographic performance.[17][18] Silylation is a common derivatization technique.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best injection technique for this compound analysis?

A1: The choice of injection technique depends on the concentration of this compound in your sample and its thermal stability.

  • Splitless Injection: This is a good choice for trace-level analysis as it transfers the entire sample to the column, maximizing sensitivity.[19][20] However, the slower sample transfer can increase the risk of thermal degradation for labile compounds like this compound.[11]

  • Split Injection: If your sample is concentrated, a split injection is preferred to avoid column overload.[19][20] The higher flow rates in the inlet also lead to a faster transfer of the sample to the column, which can minimize degradation.[9]

  • Cool On-Column (COC) Injection: This is often the ideal technique for thermally labile and high molecular weight compounds like this compound as it eliminates the risk of thermal degradation in the injector.[10][12][13]

  • Programmed Temperature Vaporization (PTV): PTV offers great flexibility and is well-suited for thermally sensitive compounds. It can be operated in various modes, including a "cold splitless" mode that minimizes thermal stress on the analyte.[14][15]

Q2: How do I select the right liner for this compound analysis?

A2: Liner selection is crucial for achieving good peak shape and preventing analyte loss.

  • Inertness: The most important factor is to use a highly inert liner to prevent adsorption of the active aldehyde group. Deactivated liners, such as those with a Siltek coating, are highly recommended.[3][4]

  • Geometry: A tapered or gooseneck design can be beneficial as it helps to focus the sample onto the column, reducing contact with potentially active metal surfaces in the injector.[4]

  • Wool: It is generally advisable to use a liner without glass wool. While wool can aid in vaporization, it also provides a large surface area with potential active sites that can cause adsorption or degradation of this compound.[4][16]

Q3: Should I consider derivatizing this compound before GC analysis?

A3: Derivatization can be a very effective strategy if you are facing issues with peak tailing, low response, or thermal degradation.[17][18] By converting the polar aldehyde group into a less polar and more thermally stable derivative (e.g., a silyl (B83357) ether), you can significantly improve the chromatographic results.[17] However, derivatization adds an extra step to your sample preparation and requires careful optimization of the reaction conditions.

Data Presentation

Table 1: Recommended Starting GC Injection Parameters for this compound

ParameterSplitless InjectionCool On-Column InjectionPTV (Cold Splitless)
Inlet Temperature 250 - 300 °C (start at 250°C and optimize)[6]Oven trackingInitial: 40-60°C, then ramp to 280-320°C[15]
Injection Volume 1 µL1 µL1 - 5 µL (or higher for large volume injection)[14]
Liner Type Deactivated, single taper[4]On-column specific linerDeactivated, baffled or straight[15]
Splitless Hold Time 0.75 - 1.5 min[21]N/ADependent on solvent and flow rate[15]
Septum Purge On after splitless hold timeN/AOn after transfer to column

Experimental Protocols

Optimized Splitless Injection Protocol for this compound

  • Injector Configuration:

    • Install a deactivated, single-taper glass liner in the split/splitless injector.[4]

    • Set the injector temperature to 250°C.[6]

    • Set the carrier gas (Helium or Hydrogen) flow rate to achieve an optimal linear velocity for your column.

    • Set the splitless hold time to 1.0 minute.[21]

    • Set the septum purge flow to 3 mL/min, to activate after the splitless hold time.

  • Sample Injection:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane, isooctane).

    • Inject 1 µL of the sample using a fast injection speed.

  • Optimization:

    • Analyze the peak shape and response of this compound.

    • If peak tailing is observed, consider increasing the injector temperature in 10°C increments up to 300°C, while monitoring for signs of degradation.[6]

    • If the response is low and degradation is suspected, consider switching to a Cool On-Column or PTV injection method.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor this compound Peak Shape issue Identify Peak Anomaly start->issue tailing Peak Tailing issue->tailing Tailing fronting Peak Fronting issue->fronting Fronting cause_tailing Potential Causes: 1. Chemical Activity 2. Low Inlet Temp 3. Poor Column Installation tailing->cause_tailing cause_fronting Potential Cause: Column Overload fronting->cause_fronting solution_tailing1 Use Deactivated Liner & Condition/Trim Column cause_tailing->solution_tailing1 solution_tailing2 Increase Inlet Temperature cause_tailing->solution_tailing2 solution_tailing3 Re-install Column Correctly cause_tailing->solution_tailing3 solution_fronting1 Reduce Injection Volume cause_fronting->solution_fronting1 solution_fronting2 Increase Split Ratio or Dilute Sample cause_fronting->solution_fronting2 end End: Optimized Peak Shape solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_fronting1->end solution_fronting2->end

Caption: Troubleshooting workflow for poor peak shape of this compound.

Injection_Technique_Selection start Start: Select Injection Technique for this compound concentration Assess Analyte Concentration start->concentration trace Trace Levels concentration->trace high_conc High Concentration concentration->high_conc thermal_stability Consider Thermal Stability trace->thermal_stability high_conc->thermal_stability labile Thermally Labile thermal_stability->labile stable Thermally Stable thermal_stability->stable coc_ptv Cool On-Column or PTV labile->coc_ptv Recommended splitless Splitless Injection stable->splitless If Trace split Split Injection stable->split If High Conc.

Caption: Decision tree for selecting the appropriate GC injection technique.

References

purification challenges for high-purity pentacosanal isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity pentacosanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this long-chain aldehyde.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound to high purity?

The primary challenges in purifying this compound (C25 aldehyde) stem from its physical and chemical properties:

  • Waxy Nature and High Melting Point: As a long-chain aliphatic aldehyde, this compound is a waxy solid at room temperature, which can make it difficult to handle. It may solidify in chromatography columns or tubing if the temperature is not adequately controlled.

  • Solubility: this compound is nonpolar, making it insoluble in polar solvents like water but soluble in many organic solvents.[1] Finding an ideal single solvent for recrystallization can be challenging, as it needs to have high solubility at elevated temperatures and low solubility at room temperature.

  • Chemical Stability: Aldehydes are susceptible to oxidation to carboxylic acids and can also be prone to polymerization.[1] Exposure to air and high temperatures for extended periods should be minimized.

  • Co-eluting Impurities: When isolated from natural sources, this compound is often found in complex mixtures with other lipids of similar polarity, such as fatty alcohols, fatty acids, and wax esters, making chromatographic separation difficult.[2][3]

Q2: What are the most common methods for purifying crude this compound?

The most effective methods for purifying this compound include:

  • Recrystallization: This is a primary technique for purifying solid organic compounds. It relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.[4]

  • Column Chromatography: Silica gel column chromatography is often used to separate this compound from other compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final polishing steps to achieve very high purity.[5][6]

  • Bisulfite Adduct Formation: This classical chemical method involves reacting the aldehyde with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with an acid or base.[7]

Q3: What are the typical impurities found in crude this compound samples?

Impurities in this compound can originate from both natural sources and synthetic processes.

  • From Natural Sources (e.g., plant waxes, insect cuticles):

    • Other long-chain aldehydes: Homologous aldehydes with different chain lengths (e.g., C23, C27 aldehydes).

    • Long-chain fatty alcohols: Pentacosanol and other fatty alcohols.

    • Long-chain fatty acids: Corresponding carboxylic acids.

    • Wax esters: Esters of long-chain fatty acids and long-chain fatty alcohols.[2]

    • Hydrocarbons: Long-chain alkanes.[3]

  • From Synthetic Routes (e.g., oxidation of pentacosanol):

    • Unreacted starting material: Residual pentacosanol.

    • Over-oxidation product: Pentacosanoic acid.

    • Byproducts from reagents: Impurities derived from the oxidizing agents or other reagents used in the synthesis.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID) or coupled with a Mass Spectrometer (GC-MS), is a powerful technique for assessing the purity of volatile or semi-volatile compounds like this compound. It can separate this compound from closely related impurities and provide quantitative data.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used, often after derivatization of the aldehyde group with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[5][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural confirmation and detect impurities with different chemical structures.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Section 2: Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
This compound does not dissolve in the hot solvent. - The solvent is not appropriate for this compound. - Insufficient solvent has been added.- Select a more suitable solvent (see Table 1 for suggestions). - Add more hot solvent in small increments until the solid dissolves.[4]
No crystals form upon cooling. - Too much solvent was used, and the solution is not saturated. - The cooling process is too slow, or the temperature is not low enough.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - After cooling to room temperature, place the flask in an ice bath to induce crystallization.[11]
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of this compound. - The solution is supersaturated. - The presence of significant impurities.- Choose a solvent with a lower boiling point. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Try a two-solvent recrystallization method.[11]
Low recovery of purified this compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent that was not cold, leading to dissolution. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the washing solvent is ice-cold. - Use a pre-warmed funnel and flask for hot filtration to prevent crystallization.
Chromatography Troubleshooting (Silica Gel Column)
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities. - The solvent system (mobile phase) is not optimized. - The column is overloaded with the sample.- Adjust the polarity of the solvent system. Start with a nonpolar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or dichloromethane. - Reduce the amount of crude sample loaded onto the column.
This compound elutes too quickly with the solvent front. - The mobile phase is too polar.- Use a less polar solvent system (e.g., increase the proportion of hexane).
This compound does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., by adding more ethyl acetate).
Streaking or tailing of the this compound band. - The sample is not fully soluble in the mobile phase. - The column is not packed uniformly.- Ensure the sample is fully dissolved before loading. - Repack the column carefully to ensure a uniform stationary phase.

Section 3: Data Presentation

Table 1: Qualitative Solubility of Long-Chain Aldehydes in Common Organic Solvents

Solvent Polarity Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
Water HighInsolubleInsolubleUnsuitable
Methanol HighSparingly SolubleSolublePotentially suitable (as anti-solvent)
Ethanol (B145695) HighSparingly SolubleSolublePotentially suitable
Acetone MediumSolubleVery SolublePotentially suitable
Ethyl Acetate MediumSolubleVery SolubleMay require a co-solvent
Dichloromethane MediumSolubleVery SolubleMay require a co-solvent
Hexane LowSparingly SolubleSolublePotentially suitable
Toluene LowSolubleVery SolubleMay require a co-solvent

Section 4: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. A common choice for long-chain aliphatic compounds is a nonpolar solvent like hexane or a slightly more polar solvent like ethanol or acetone.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.

  • Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by GC-FID

This protocol outlines a general method for the analysis of this compound purity using Gas Chromatography with a Flame Ionization Detector.

  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Instrument Conditions (Example):

    • Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280 °C.

    • Detector Temperature (FID): 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 10 °C/min.

      • Final hold: 300 °C for 10 minutes.

    • Injection Volume: 1 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative peak area of the this compound peak compared to the total area of all peaks.

Section 5: Visualizations

experimental_workflow cluster_extraction Crude this compound cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product crude_sample Crude this compound Sample recrystallization Recrystallization crude_sample->recrystallization Primary Purification column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification (Optional) gc_analysis GC-FID/MS Analysis recrystallization->gc_analysis hplc_analysis HPLC-UV Analysis recrystallization->hplc_analysis nmr_analysis NMR Spectroscopy recrystallization->nmr_analysis column_chromatography->gc_analysis column_chromatography->hplc_analysis column_chromatography->nmr_analysis pure_this compound High-Purity this compound gc_analysis->pure_this compound Purity > 99% hplc_analysis->pure_this compound Purity > 99% nmr_analysis->pure_this compound Structure Confirmed

Caption: General experimental workflow for the isolation and purity analysis of this compound.

troubleshooting_logic start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield successful_crystallization Pure Crystals Obtained start->successful_crystallization solution1 Concentrate Solution (Evaporate Solvent) no_crystals->solution1 Too much solvent? solution2 Cool to Lower Temperature (Ice Bath) no_crystals->solution2 Not cold enough? solution3 Change Solvent/ Use Solvent Pair oiling_out->solution3 Incompatible solvent? solution4 Use Minimum Hot Solvent low_yield->solution4 Too much solvent? solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Validation & Comparative

A Comparative Analysis of Pentacosanal and Other Long-Chain Fatty Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of pentacosanal (C25), a very-long-chain fatty aldehyde, with other prominent long-chain fatty aldehydes, including hexadecanal (B134135) (C16) and octadecanal (B32862) (C18). This document synthesizes physicochemical properties, biological activities, and known signaling pathways to offer a valuable resource for research and drug development. While direct comparative studies involving this compound are limited, this guide collates available data to facilitate a clearer understanding of its potential role in biological systems.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological characteristics of this compound, hexadecanal, and octadecanal. The data has been compiled from various sources to provide a comparative overview.

Table 1: Comparative Physicochemical Properties of Selected Fatty Aldehydes

PropertyThis compound (C25)Hexadecanal (C16)Octadecanal (C18)
Molecular Formula C25H50O[1][2]C16H32OC18H36O[3]
Molecular Weight ( g/mol ) 366.67[1]240.42268.48
Boiling Point (°C) 387.5 at 760 mmHg[1]~305 (Predicted)~338 (Predicted)
Flash Point (°C) 198.4[1]>113>113
Density (g/cm³) 0.836[1]~0.83~0.83
LogP (Octanol/Water Partition Coefficient) 11.9[1]7.18.1
Hydrogen Bond Donor Count 0[1]00
Hydrogen Bond Acceptor Count 1[1]11

Table 2: Comparative Biological Activities of Selected Fatty Aldehydes

Biological ActivityThis compound (C25)Hexadecanal (C16)Octadecanal (C18)
Known Biological Role Component of some organisms like Solanum tuberosum and Aplysina lacunosa[4].Insect pheromone component[4], signaling molecule.Insect pheromone component[3], signaling molecule.
Cytotoxicity Data not available.Induces apoptosis in various cell lines[5].Implicated in cytotoxicity through adduct formation.
Signaling Pathway Modulation Not yet elucidated.Activates p38-MAPK and JNK signaling pathways[5].Modulates cellular signaling.
Metabolism Oxidized to pentacosanoic acid by Fatty Aldehyde Dehydrogenase (FALDH).Oxidized to hexadecanoic acid by FALDH.Oxidized to octadecanoic acid by FALDH.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of fatty aldehydes. Below are representative experimental protocols for their analysis and the assessment of their biological activity.

Protocol 1: Quantification of Long-Chain Fatty Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the sensitive quantification of long-chain fatty aldehydes in biological samples.[6][7]

1. Lipid Extraction:

  • Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v).
  • Add water to induce phase separation.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization:

  • To enhance volatility and detection, derivatize the aldehyde functional group. A common agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
  • Dissolve the dried lipid extract in an appropriate solvent (e.g., toluene).
  • Add the PFBHA solution and incubate at 60-80°C for 30-60 minutes to form PFB-oxime derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar capillary column (e.g., DB-5ms).
  • Injector Temperature: 250-280°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute the long-chain derivatives.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFBHA derivatives.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the specific fatty aldehyde PFB-oximes to enhance sensitivity and selectivity.

4. Quantification:

  • Generate a standard curve using known concentrations of authentic fatty aldehyde standards that have undergone the same extraction and derivatization process.
  • Calculate the concentration of the fatty aldehydes in the samples based on the standard curve.

Protocol 2: Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay

This assay measures the activity of FALDH, the primary enzyme responsible for the oxidation of long-chain fatty aldehydes.[8]

1. Reagent Preparation:

  • Assay Buffer: 100 mM sodium pyrophosphate buffer, pH 8.0.
  • Substrate: A long-chain fatty aldehyde (e.g., hexadecanal) dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
  • Cofactor: 10 mM NAD+.
  • Enzyme Source: Cell or tissue lysate, or purified FALDH.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, NAD+, and the enzyme source.
  • Initiate the reaction by adding the fatty aldehyde substrate.
  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
  • The reaction measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm using a microplate reader.

3. Data Analysis:

  • Calculate the rate of NADH production from the linear portion of the absorbance curve.
  • Determine the specific activity of FALDH (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of NADH.

Mandatory Visualization

Signaling Pathways of Long-Chain Fatty Aldehydes

Long-chain fatty aldehydes, such as hexadecanal and trans-2-hexadecenal, have been shown to modulate cellular signaling, primarily through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 pathways.[5] While the specific signaling cascade for this compound has not been elucidated, it is hypothesized to follow a similar mechanism.

Fatty_Aldehyde_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Fatty Aldehydes Fatty Aldehydes ROS Production ROS Production Fatty Aldehydes->ROS Production Induces ASK1 ASK1 ROS Production->ASK1 Activates MKK4/7 MKK4/7 ASK1->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates p38 p38 MKK4/7->p38 Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Induces Inflammation Inflammation p38->Inflammation Mediates c-Jun->Apoptosis Leads to Gene Expression Gene Expression c-Jun->Gene Expression Regulates

Caption: Generalized signaling pathway for long-chain fatty aldehydes.

Experimental Workflow for Fatty Aldehyde Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of fatty aldehydes from a biological sample using GC-MS.

GCMS_Workflow Sample_Collection Biological Sample Collection (Tissue, Cells, etc.) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample_Collection->Lipid_Extraction Derivatization Aldehyde Derivatization (e.g., with PFBHA) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for GC-MS analysis of fatty aldehydes.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Natural Pentacosanal

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Pentacosanal is a 25-carbon long-chain aliphatic aldehyde found as a constituent in various natural plant waxes.[1] While scientific literature often reports the biological activities of crude plant extracts containing this compound, data on the isolated natural compound is scarce. Similarly, though synthetic routes to long-chain aldehydes exist, dedicated studies on the bioactivity of synthetic this compound are limited. This guide provides a comparative overview based on available data for natural extracts rich in this compound and related synthetic long-chain alkanes, which serve as a proxy. It details common experimental protocols for evaluating biological activity and explores potential signaling pathways. This document aims to provide a foundational resource for researchers, acknowledging the current data gap and highlighting the need for direct comparative studies.

Introduction to this compound

This compound (C₂₅H₅₀O) is a saturated long-chain aldehyde. In nature, it is typically found as a component of the epicuticular wax of plants, where it plays a role in protecting the plant from environmental stressors.[1] Natural this compound is extracted from these plant sources, often as part of a complex mixture of lipids, alkanes, and other secondary metabolites.

From a chemical standpoint, this compound can also be produced through organic synthesis. General methods for creating long-chain aldehydes may involve the oxidation of the corresponding primary alcohol (1-pentacosanol) or the reduction of a pentacosanoic acid derivative.[2][3]

The core challenge in comparing the biological activity of natural versus synthetic this compound lies in this distinction:

  • Natural this compound: Typically evaluated as part of a whole plant extract. The observed biological activity may result from this compound itself, other compounds in the extract, or a synergistic interaction between multiple components.[4]

  • Synthetic this compound: Can be produced as a highly purified compound. This allows for the precise evaluation of its intrinsic biological activity without confounding variables from other plant metabolites.

This guide will synthesize the available data, presenting findings from natural extracts containing this compound and using data from closely related synthetic long-chain alkanes as a reference for the potential activity of synthetic this compound.

Data Presentation: Biological Activity

Table 1: Reported Biological Activity of Natural Plant Extracts Containing Pentacosane (B166384)

Plant Source/ExtractBiological ActivityAssayResult/ObservationCitations
Pedicularis condensata Essential OilAntimicrobialAgar-well diffusionModerate activity against Bacillus cereus, E. coli, and Salmonella typhimurium at 1000 ppm.[5]
Pedicularis condensata Essential OilAntioxidantDPPH Radical Scavenging10.90% inhibition.[5]
Tithonia diversifolia Leaf ExtractAntioxidantDPPH Radical ScavengingIC₅₀ value of 120.264 µg/ml for the whole extract.[6]
Ajuga chamaepitys subsp. laevigata ExtractPheromonalBehavioral AssayIdentified as a volatile pheromone that induces avoidance in aphid parasitoids.[7]
Shepherdia argentea Leaf ExtractAntimicrobialNot SpecifiedListed as having potential antibacterial activity.[5]

Note: The results above reflect the activity of the entire extract, which contains a mixture of compounds, including pentacosane as identified by GC-MS analysis.[5][6][7] The specific contribution of pentacosane to the observed activity is not determined in these studies.

Table 2: Reported Biological Activity of Synthetic Long-Chain Alkanes (Proxy Data)

CompoundBiological ActivityAssay/ModelResult/ObservationCitations
Pentadecane (C₁₅H₃₂)AntileishmanialLeishmania infantum promastigotesIC₅₀ = 65.3 µM[8]
Pentadecane (C₁₅H₃₂)AntileishmanialLeishmania infantum amastigotesIC₅₀ = 60.5 µM[8]
Pentadecane (C₁₅H₃₂)CytotoxicityDH82 and U937 cell linesNegligible cytotoxic effect.[8]
Pentadecanal (C₁₅H₃₀O)AntimicrobialMIC against Listeria monocytogenesMIC = 0.6 mg/mL[9]

Note: This data is for shorter-chain alkanes and aldehydes and serves as a potential indicator for the types of bioactivity that could be investigated for pure synthetic this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological activities. Below are protocols for key experiments commonly cited in the evaluation of natural and synthetic compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the test compound (natural extract or synthetic this compound) in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions (e.g., 10, 50, 100, 200 µg/mL).

  • Reaction: Add 0.1 mL of each sample dilution to 3 mL of the methanolic DPPH solution. A blank is prepared using 0.1 mL of the solvent instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (A₀ - A₁) / A₀ ] × 100 Where A₀ is the absorbance of the blank, and A₁ is the absorbance of the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.[10]

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is used to screen for antimicrobial activity by measuring the zone of growth inhibition.

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Bore wells (e.g., 6-8 mm in diameter) into the agar using a sterile cork borer.

  • Sample Application: Add a fixed volume (e.g., 50-100 µL) of the test compound at a known concentration into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included on each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[3]

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or other cancer cell lines) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere for 24 hours.[11][12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only).[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.[14]

Visualization of Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for comparing natural and synthetic compounds and potential molecular pathways that this compound could modulate based on its chemical nature as a long-chain lipophilic molecule.

G cluster_0 Source Material cluster_1 Preparation cluster_2 Test Compound cluster_3 Biological Evaluation cluster_4 Analysis Natural Plant Material Extraction Solvent Extraction & Purification Natural->Extraction Synthetic Chemical Precursors Synthesis Organic Synthesis Synthetic->Synthesis NaturalP Natural this compound (Often in Extract) Extraction->NaturalP SyntheticP Synthetic this compound (High Purity) Synthesis->SyntheticP Activity Antioxidant, Antimicrobial, Cytotoxic Assays NaturalP->Activity SyntheticP->Activity Data Data Comparison (IC50, MIC, etc.) Activity->Data

Caption: Generalized workflow for validating the biological activity of natural versus synthetic compounds.

Potential Signaling Pathways

Long-chain fatty acids and related lipophilic molecules have been shown to modulate key inflammatory and cell survival pathways.[15][16] While not demonstrated specifically for this compound, the NF-κB and PI3K/Akt pathways are plausible targets for investigation.

NFkB_Pathway cluster_outside cluster_membrane cluster_inside cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-p50-p65 (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB p50_p65 p50-p65 (Active NF-κB) IkB_NFkB->p50_p65 Releases IkB_p IκB (Phosphorylated) IkB_NFkB->IkB_p p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocates Proteasome Proteasome Degradation IkB_p->Proteasome DNA DNA p50_p65_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Caption: The canonical NF-κB signaling pathway, a potential target for lipophilic anti-inflammatory agents.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_A Akt (Active) Akt->Akt_A Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt_A->Downstream Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway, critical for cell survival and a target in cancer therapy.

Conclusion and Future Directions

This guide consolidates the currently available, though limited, information on the biological activity of this compound. The data strongly indicates that natural plant extracts containing this compound exhibit promising antioxidant and antimicrobial properties. However, the precise contribution of this compound to these effects remains unquantified due to the chemical complexity of the extracts.

The primary distinction between natural and synthetic this compound lies in purity and context. A synthetic approach offers a single, purified molecule, enabling a precise assessment of its intrinsic activity and mechanism of action. In contrast, natural extracts provide a combination of compounds that may work synergistically to produce a biological effect.

There is a clear need for further research to bridge the existing knowledge gap. Future studies should focus on:

  • Isolation and Testing: Purifying this compound from natural sources and conducting bioassays on the isolated compound.

  • Synthesis and Evaluation: Performing the chemical synthesis of this compound and evaluating its biological activity in the same assays used for natural extracts.

  • Direct Comparison: Conducting head-to-head studies of highly purified natural versus synthetic this compound to definitively compare their efficacy and validate their biological potential as therapeutic agents.

References

Cross-Validation of LC-MS and GC-MS for Pentacosanal Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of long-chain aldehydes like pentacosanal is crucial for various applications, including biomarker discovery, metabolic studies, and quality control in pharmaceutical formulations. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to aid in method selection and cross-validation.

Principle of Techniques

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It separates compounds based on their volatility and interaction with a stationary phase within a gaseous mobile phase.[1] Due to the low volatility of long-chain aldehydes like this compound, a derivatization step is typically required to increase their volatility and thermal stability.[2]

In contrast, LC-MS separates compounds in a liquid mobile phase, making it suitable for a wider range of molecules, including non-volatile and thermally labile compounds.[1] While derivatization is not always necessary, it can be employed to enhance ionization efficiency and, consequently, the sensitivity of the analysis.[2]

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and LC-MS in the context of long-chain aldehyde analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Linearity (R²) > 0.999[3]> 0.99[1]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) Low picogram (pg) range on-column[3]Low ng/L to µg/L levels[1]LC-MS/MS can achieve higher sensitivity, reaching sub-ng/mL to pg/mL levels.[2]
Limit of Quantification (LOQ) Approximately 0.3 pg on-column for similar compounds[3]Typically in the low µg/L to ng/L range[1]The choice of derivatization agent and sample matrix significantly impacts the LOQ for both techniques.
Precision (%RSD) < 15% for intra- and inter-day precision[1]< 15% for intra- and inter-day precision[1]Matrix effects can influence precision in LC-MS/MS and need to be addressed.
Accuracy (% Recovery) 85 - 115%[3]80 - 120%[1]Stable isotope-labeled internal standards are recommended for both techniques to improve accuracy.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Analysis of this compound (with PFBHA Derivatization)

This method involves the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a more volatile oxime derivative.

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution, add an appropriate internal standard (e.g., a deuterated long-chain aldehyde).

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.[1]

  • Adjust the pH to 3 with HCl.[1]

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[1]

  • After cooling, perform a liquid-liquid extraction with 500 µL of hexane.[1]

  • Vortex the mixture for 1 minute and centrifuge at 5000 rpm for 5 minutes.[1]

  • Carefully transfer the organic (hexane) layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Volume: 1 µL (splitless mode).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 70°C held for 3 minutes, ramped to 100°C at 5°C/min, then ramped to 246°C at 120°C/min and held for 3 minutes.[4]

  • MS System: Agilent 5977B MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230°C.[4]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target ions of the this compound-PFBHA derivative to enhance sensitivity.[1]

LC-MS/MS Analysis of this compound (with DNPH Derivatization)

This method utilizes 2,4-Dinitrophenylhydrazine (DNPH) to derivatize this compound, forming a hydrazone that is readily ionizable by electrospray ionization (ESI).

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add 1 mL of a saturated solution of DNPH in acetonitrile (B52724) containing 1% phosphoric acid.[1]

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[1]

  • The sample is then ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.[2]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.[2]

  • Column Temperature: 40°C.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: Start at 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the this compound-DNPH derivative and the internal standard.[2]

Mandatory Visualizations

To visually represent the logical flow of the cross-validation process and the analytical workflows, the following diagrams were generated using Graphviz.

cross_validation_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow cluster_comparison Data Comparison & Validation Sample Sample Collection Extraction Lipid Extraction Sample->Extraction Deriv_GC Derivatization (PFBHA) Extraction->Deriv_GC Deriv_LC Derivatization (DNPH) Extraction->Deriv_LC GCMS_Analysis GC-MS Analysis Deriv_GC->GCMS_Analysis Data_GC Data Acquisition (SIM) GCMS_Analysis->Data_GC Quant_GC Quantification (GC-MS) Data_GC->Quant_GC LCMS_Analysis LC-MS/MS Analysis Deriv_LC->LCMS_Analysis Data_LC Data Acquisition (MRM) LCMS_Analysis->Data_LC Quant_LC Quantification (LC-MS/MS) Data_LC->Quant_LC Compare Compare Results (Accuracy, Precision, etc.) Quant_GC->Compare Quant_LC->Compare

Caption: Cross-validation workflow for this compound analysis.

analytical_workflows cluster_gcms_flow GC-MS Analysis Workflow cluster_lcms_flow LC-MS/MS Analysis Workflow Sample_GC Sample Deriv_GC PFBHA Derivatization Sample_GC->Deriv_GC Inject_GC GC Injection Deriv_GC->Inject_GC Sep_GC Chromatographic Separation Inject_GC->Sep_GC Ion_GC Electron Ionization (EI) Sep_GC->Ion_GC Detect_GC Mass Detection (SIM) Ion_GC->Detect_GC Sample_LC Sample Deriv_LC DNPH Derivatization Sample_LC->Deriv_LC Inject_LC LC Injection Deriv_LC->Inject_LC Sep_LC Chromatographic Separation Inject_LC->Sep_LC Ion_LC Electrospray Ionization (ESI) Sep_LC->Ion_LC Detect_LC Tandem MS Detection (MRM) Ion_LC->Detect_LC

Caption: Experimental workflows for GC-MS and LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. LC-MS/MS generally offers superior sensitivity, making it the method of choice for applications requiring the detection of trace levels of the analyte.[2] However, GC-MS remains a robust and cost-effective alternative, particularly when sub-nanogram per milliliter sensitivity is not a primary requirement.[2] The choice of technique should be guided by the specific analytical requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. For comprehensive and highly reliable data, a cross-validation approach utilizing both GC-MS and LC-MS/MS is recommended.[1]

References

Pentacosanal: A Comparative Efficacy Analysis Against Known Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bioactive potential of pentacosanal in comparison to established compounds. This document provides a detailed analysis of available experimental data, methodologies, and insights into relevant signaling pathways.

This compound, a 25-carbon saturated fatty aldehyde, is a naturally occurring compound found in a variety of organisms. While research into its specific bioactivities is an emerging field, the broader class of long-chain aldehydes has garnered scientific interest for their potential roles in cellular signaling and physiological processes. This guide aims to provide a comparative perspective on the efficacy of this compound by contrasting its known or inferred properties with those of well-characterized bioactive compounds: the flavonoid quercetin (B1663063), the polyphenol curcumin (B1669340), and the stilbenoid resveratrol (B1683913).

Due to the limited availability of direct quantitative bioactivity data for this compound in the public domain, this comparison draws upon the general characteristics of long-chain aldehydes and available data for structurally related molecules. This approach provides a foundational understanding for future research and highlights the potential areas of investigation for this compound's therapeutic applications.

Comparative Efficacy: A Quantitative Overview

To facilitate a clear comparison, the following table summarizes the reported bioactivities of quercetin, curcumin, and resveratrol in terms of their half-maximal inhibitory concentration (IC50) values from various in vitro assays. The absence of specific data for this compound underscores the nascent stage of its investigation.

Bioactive CompoundBioactivityAssay SystemIC50 Value
Quercetin Anti-inflammatoryRAW 264.7 macrophages (LPS-induced nitric oxide production)Significant inhibition at concentrations up to 50 µM
AntioxidantABTS radical scavenging assay1.89 ± 0.33 µg/mL[1]
Curcumin AnticancerMCF-7 breast cancer cells (cell viability)12 µg/mL (48h)
AnticancerMCF-7 breast cancer cells (cell viability)20 µM (48h)[2]
AnticancerMCF-7 breast cancer cells (cell viability)44.61 µM (24h)[3]
Resveratrol AntioxidantDPPH radical scavenging assay0.131 mM[4]
AntioxidantABTS radical scavenging assay2.86 µg/mL[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the bioactivities of compounds like this compound and the established bioactive molecules presented in this guide.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, quercetin) and the cells are pre-incubated for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.

Anticancer Activity Assay: MTT Cell Viability Assay
  • Cell Culture: A human cancer cell line (e.g., MCF-7 breast cancer cells) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, curcumin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the test compound (e.g., this compound, resveratrol) are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The signaling pathways modulated by polyphenols like quercetin and curcumin are well-documented and often involve the inhibition of pro-inflammatory transcription factors such as NF-κB and the modulation of pathways like MAPK and PI3K/Akt.

For long-chain aldehydes like this compound, the mechanism of action is likely to be different. Research suggests that these molecules can interact with cellular membranes and form adducts with proteins, thereby influencing various signaling cascades. A plausible signaling pathway for long-chain aldehydes involves their interaction with membrane receptors or intracellular proteins, leading to the modulation of downstream signaling pathways that regulate inflammation, cell proliferation, and oxidative stress.

Below are diagrams generated using Graphviz to visualize a potential signaling pathway for long-chain aldehydes and a typical experimental workflow for evaluating bioactive compounds.

logical_relationship cluster_this compound This compound Interaction cluster_cellular_effects Cellular Effects This compound This compound Membrane Interaction Membrane Interaction This compound->Membrane Interaction Protein Adduct Formation Protein Adduct Formation This compound->Protein Adduct Formation Signaling Cascade Modulation Signaling Cascade Modulation Membrane Interaction->Signaling Cascade Modulation Protein Adduct Formation->Signaling Cascade Modulation Transcription Factor Regulation Transcription Factor Regulation Signaling Cascade Modulation->Transcription Factor Regulation Biological Response Biological Response Transcription Factor Regulation->Biological Response Anti-inflammatory, Anticancer, Antioxidant

Caption: Potential signaling pathway for this compound.

experimental_workflow cluster_workflow Experimental Workflow Compound Selection Compound Selection In Vitro Assays In Vitro Assays Compound Selection->In Vitro Assays Anti-inflammatory Anticancer Antioxidant Data Analysis Data Analysis In Vitro Assays->Data Analysis IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Data Analysis->Mechanism of Action Studies Signaling Pathways Comparative Efficacy Assessment Comparative Efficacy Assessment Mechanism of Action Studies->Comparative Efficacy Assessment

Caption: General workflow for bioactive compound evaluation.

References

Assessing the Potential Bioactivity of Pentacosanal: A Comparative Guide Based on Plant Extract Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanal is a long-chain fatty aldehyde that has been identified as a constituent in various plant essential oils. While research specifically investigating the bioactivity of isolated this compound is lacking, its presence in extracts with demonstrable pharmacological effects suggests it may contribute to these activities. This guide summarizes the reported biological activities of a this compound-containing plant extract and provides detailed experimental protocols for key assays to encourage and facilitate reproducible research in this area.

Quantitative Data on this compound-Containing Plant Extract

The following table summarizes the quantitative data from a study on the essential oil of Pedicularis condensata, which identified this compound as a major component. This data provides a preliminary indication of the potential bioactivities that could be investigated for this compound.

Plant SourceExtract TypeThis compound Concentration (% of total extract)Biological ActivityAssayResultsReference
Pedicularis condensataEssential Oil21.28%AntimicrobialDisc DiffusionModerate activity against various bacteria and fungi[1][2][3]
AntioxidantDPPH Radical Scavenging10.90% inhibition[1][2][3]
AntioxidantTotal Phenolic Content198.28 GAE/L[1][2][3]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols for assessing the key biological activities are provided below.

Antimicrobial Activity Assay (Disc Diffusion Method)

This method is widely used to screen for antimicrobial activity of plant extracts.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Muller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Plant extract solution of known concentration

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the extract)

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes.

  • Once the agar solidifies, inoculate the surface with the test microorganism using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of the plant extract, positive control, and negative control.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of an extract to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[4][5][6]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Plant extract solutions at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the plant extract in methanol.

  • In a test tube or microplate well, mix the plant extract solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 where the control is the DPPH solution without the plant extract.

Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

This in vitro assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit the heat-induced denaturation of egg albumin.[7][8][9]

Materials:

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Plant extract solutions at various concentrations

  • Positive control (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing egg albumin, PBS, and the plant extract at various concentrations.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 where the control is the solution without the plant extract.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a plant-derived compound like this compound for biological activity.

G cluster_0 Extraction & Isolation cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis A Plant Material Collection B Drying & Grinding A->B C Solvent Extraction B->C D Fractionation & Isolation of this compound C->D E Antimicrobial Assays (e.g., Disc Diffusion) D->E Test Compound F Antioxidant Assays (e.g., DPPH) D->F Test Compound G Anti-inflammatory Assays (e.g., Albumin Denaturation) D->G Test Compound H Determine IC50 / Zone of Inhibition E->H F->H G->H I Compare with Controls H->I J Statistical Analysis I->J G cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events LPS LPS (Bacterial Component) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus This compound This compound (Hypothesized) This compound->IKK Inhibits? DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

References

Unraveling the Enigmatic Mechanism of Pentacosanal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular signaling, lipids are emerging as key players, their roles extending far beyond simple energy storage and structural components. Among these, the very-long-chain aldehydes, such as pentacosanal (C25), are gaining attention for their potential bioactivity. This guide offers a comprehensive comparison of the mechanism of action of this compound with structurally similar lipids, providing researchers, scientists, and drug development professionals with the latest experimental data and methodologies to navigate this promising field.

At a Glance: this compound in the Landscape of Bioactive Lipids

This compound, a saturated aldehyde with a 25-carbon chain, belongs to a class of molecules that are intermediates in lipid metabolism. While direct research on this compound's specific mechanisms in mammalian systems is nascent, studies on structurally related very-long-chain fatty aldehydes (VLCFAs) and their corresponding alcohols and acids provide a framework for understanding its potential biological roles. Evidence suggests that the bioactivity of these long-chain lipids is highly dependent on their chain length and the nature of their functional group.

Mechanistic Insights: A Multi-pronged Approach

The mechanism of action of this compound and its analogs is likely multifaceted, involving metabolic conversion, interaction with cellular membranes, and modulation of specific signaling pathways.

Metabolic Fate: The First Step in Action

In mammalian cells, aldehydes are typically short-lived and are readily oxidized to their corresponding carboxylic acids or reduced to alcohols. Therefore, a primary aspect of this compound's mechanism of action is its conversion to pentacosanoic acid or 1-pentacosanol. This metabolic transformation is crucial as these derivatives, particularly the fatty acid, are known to be bioactive.

dot

This compound This compound Pentacosanoic_Acid Pentacosanoic_Acid This compound->Pentacosanoic_Acid Oxidation Pentacosanol Pentacosanol This compound->Pentacosanol Reduction Bioactivity Bioactivity Pentacosanoic_Acid->Bioactivity Pentacosanol->Bioactivity

Metabolic conversion of this compound.
Altering the Cellular Landscape: Membrane Interactions

Very-long-chain lipids, due to their hydrophobic nature, can intercalate into cellular membranes, potentially altering their biophysical properties. While direct studies on this compound are limited, research on similar lipids suggests that they can influence membrane fluidity and order. Such alterations can, in turn, affect the function of membrane-bound proteins, including receptors and enzymes.

Activating Cellular Communication: Receptor Modulation

A growing body of evidence indicates that long-chain fatty acids can act as signaling molecules by directly binding to and activating specific receptors. This provides a compelling hypothesis for the mechanism of action of pentacosanoic acid, the oxidized form of this compound.

G-Protein Coupled Receptors (GPCRs): Long-chain fatty acids are known ligands for several GPCRs, including GPR40 and GPR120.[1][2] Activation of these receptors can trigger a cascade of intracellular signaling events, influencing processes like insulin (B600854) secretion and inflammation.

Nuclear Receptors: Very-long-chain fatty acids and their metabolites can also function as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF4α).[3][4] These receptors act as transcription factors, and their activation by lipid ligands can regulate the expression of genes involved in lipid metabolism and energy homeostasis.

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Potential signaling pathways of pentacosanoic acid.

Comparative Analysis: A Spectrum of Activity

The biological effects of long-chain lipids are highly dependent on their specific molecular structure.

LipidChain LengthFunctional GroupPrimary Proposed Mechanism of ActionKey Experimental Observations
This compound C25AldehydeMetabolic conversion to pentacosanoic acid and 1-pentacosanol, which then act on receptors and membranes.Limited direct data available. Inferred from studies on similar lipids.
Hexacosanal C26AldehydeStructure-dependent interaction with cellular components.In the fungus Blumeria graminis, demonstrates the highest activity among C22-C30 aldehydes in promoting prepenetration processes.[5]
Tetracosanal C24AldehydeSimilar to this compound, likely acts after metabolic conversion.Limited direct data available.
1-Pentacosanol C25AlcoholIncorporation into membranes, potentially altering fluidity and protein function.Identified in various plants.[6] Its biological effects in mammalian systems are not well-characterized.
Hexacosanol C26AlcoholModulation of macrophage activity.Shown to induce morphological changes and increase phagocytic capacity in murine macrophages.[7]
Pentacosanoic Acid C25Carboxylic AcidLigand for GPCRs (e.g., GPR40, GPR120) and nuclear receptors (e.g., PPARs).Long-chain fatty acids are established ligands for these receptor families, regulating metabolic and inflammatory pathways.[1][2][3][4]

Diving Deeper: Experimental Protocols

To facilitate further research in this area, we provide an overview of key experimental methodologies.

Protocol 1: Analysis of Fatty Aldehyde Metabolism

This protocol, adapted from studies on Sjögren-Larsson Syndrome, utilizes pyrene-labeled fatty aldehydes to trace their metabolic fate in living cells.

Objective: To determine the rate of conversion of a pyrene-labeled very-long-chain aldehyde to its corresponding fatty acid and fatty alcohol.

Methodology:

  • Cell Culture: Culture fibroblasts (or other relevant cell types) in a 24-well plate.

  • Substrate Incubation: Add pyrene-labeled pentadecanal (B32716) (a fluorescent analog) to the culture medium.

  • Time-course Sampling: At various time points, collect aliquots of the culture medium.

  • Metabolite Extraction: Extract lipids from the collected medium.

  • HPLC Analysis: Separate the pyrene-labeled aldehyde, alcohol, and acid using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Quantification: Determine the concentration of each metabolite at each time point to calculate the rates of oxidation and reduction.

dot

Start Culture Cells Add_Substrate Add Pyrene-labeled Aldehyde Start->Add_Substrate Incubate Incubate & Collect Time Points Add_Substrate->Incubate Extract Extract Lipids Incubate->Extract Analyze HPLC Analysis Extract->Analyze Quantify Quantify Metabolites Analyze->Quantify

Workflow for fatty aldehyde metabolism analysis.
Protocol 2: GPCR Activation Assay

This protocol describes a cell-based assay to measure the activation of a GPCR by a lipid ligand.

Objective: To determine if a very-long-chain fatty acid activates a specific GPCR (e.g., GPR40).

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) engineered to express the GPCR of interest and a reporter system (e.g., a calcium-sensitive fluorescent dye or a luciferase reporter).

  • Ligand Preparation: Prepare solutions of the test lipid (e.g., pentacosanoic acid) at various concentrations.

  • Cell Treatment: Add the lipid solutions to the cells.

  • Signal Detection: Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the lipid concentration to determine the EC50 (half-maximal effective concentration).

Protocol 3: Nuclear Receptor Activation Assay

This protocol outlines a reporter gene assay to assess the activation of a nuclear receptor.

Objective: To determine if a very-long-chain fatty acid activates a specific nuclear receptor (e.g., PPARα).

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HepG2) with a plasmid expressing the nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor.

  • Ligand Treatment: Treat the transfected cells with various concentrations of the test lipid.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and plot the fold-activation against the lipid concentration.

Protocol 4: Membrane Fluidity Measurement

This protocol describes the use of a fluorescent probe to measure changes in membrane fluidity.

Objective: To assess the effect of a very-long-chain lipid on the fluidity of cell membranes.

Methodology:

  • Cell Labeling: Incubate the cells with a membrane-inserting fluorescent probe whose emission spectrum is sensitive to the lipid environment (e.g., Laurdan).

  • Lipid Treatment: Treat the labeled cells with the test lipid.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the probe.

  • Generalized Polarization (GP) Calculation: Calculate the GP value from the emission intensities at two different wavelengths. A change in the GP value indicates an alteration in membrane fluidity.

Future Directions

The study of this compound and other very-long-chain lipids is a rapidly evolving field. Future research should focus on:

  • Direct Receptor Binding Studies: Utilizing techniques like surface plasmon resonance or microscale thermophoresis to confirm the direct interaction of these lipids with specific receptors.

  • In Vivo Studies: Investigating the physiological effects of this compound and its metabolites in animal models to understand their roles in health and disease.

  • Structure-Activity Relationship Studies: Systematically synthesizing and testing a range of very-long-chain lipids with varying chain lengths and functional groups to precisely map the structural determinants of their bioactivity.

By employing these advanced methodologies and building upon the comparative framework presented here, the scientific community can unlock the full potential of these enigmatic lipids for therapeutic innovation.

References

Interspecies Comparison of Endogenous Pentacosanal Concentrations: A Methodological and Occurrence Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of endogenous molecules like pentacosanal across different species is crucial for various fields, including lipidomics, drug metabolism, and biomarker discovery. This guide provides a comparative overview of the reported occurrence of this compound and other very-long-chain fatty aldehydes (VLCFAs) in various species, alongside detailed experimental protocols for their quantification.

Occurrence of this compound and Other Very-Long-Chain Fatty Aldehydes

The following table summarizes the reported presence of this compound and other VLCFAs in various species. It is important to note that this is not an exhaustive list, and the absence of a species does not necessarily indicate the absence of these compounds, but rather a lack of available data.

Species CategorySpecies ExampleTissue/LocationCompound DetectedReference
Plants Solanum tuberosum (Potato)Not specifiedThis compound[1]
Arabidopsis thalianaSurface Lipids (Roots, Stems)Very-Long-Chain Fatty Aldehydes[2]
Brassica species (Broccoli)Cuticular WaxVery-Long-Chain Fatty Aldehydes[3]
Mammals Rattus norvegicus (Rat)Brain (Cerebral Cortex, Hippocampus, Cerebellum)Long-Chain Fatty Aldehydes (from plasmalogen breakdown)[4]
Marine Organisms Aplysina lacunosa (Marine Sponge)Not specifiedThis compound[1]

Experimental Protocols for this compound Quantification

Accurate quantification of endogenous this compound and other VLCFAs from complex biological matrices requires a multi-step process involving efficient extraction, chemical derivatization to enhance volatility and detection, and sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Lipid Extraction

This protocol is a general guideline and may require optimization based on the specific tissue or sample matrix.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 50-100 mg).

    • Add the tissue to a homogenization tube containing ceramic beads.

    • Add a suitable volume of ice-cold saline or buffer to the tube.

    • Homogenize the tissue using a bead-beating homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The total volume should be approximately 20 times the volume of the tissue sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex for another 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization of Fatty Aldehydes

Derivatization is a critical step to improve the chromatographic properties and mass spectrometric detection of long-chain aldehydes.[5][6][7]

  • PFBHA Derivatization:

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., toluene (B28343) or hexane).

    • Add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Incubate the reaction mixture at 60°C for 30-60 minutes to form the PFB-oxime derivatives.

    • After incubation, cool the mixture to room temperature.

    • Extract the PFB-oxime derivatives by adding hexane (B92381) and vortexing.

    • Centrifuge to separate the phases and carefully collect the upper hexane layer containing the derivatized aldehydes.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of the derivatized aldehydes.

  • Gas Chromatography Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min, and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB-oxime derivatives.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific aldehyde derivatives based on their characteristic ions.

Quantification
  • Internal Standard: For accurate quantification, a suitable internal standard (e.g., a deuterated long-chain aldehyde) should be added to the sample before the extraction process.

  • Calibration Curve: A calibration curve is generated using a series of known concentrations of an authentic this compound standard that has undergone the same derivatization process.

  • Data Analysis: The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Metabolic Context

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for this compound analysis and the general metabolic pathway of very-long-chain fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Quantification tissue_sample Biological Tissue Sample homogenization Homogenization tissue_sample->homogenization lipid_extraction Lipid Extraction (e.g., Folch Method) homogenization->lipid_extraction dried_lipid_extract Dried Lipid Extract lipid_extraction->dried_lipid_extract reconstitution Reconstitution in Solvent dried_lipid_extract->reconstitution pfbha_reaction PFBHA Derivatization reconstitution->pfbha_reaction extraction Derivative Extraction pfbha_reaction->extraction derivatized_sample Derivatized Sample extraction->derivatized_sample gcms_analysis GC-MS Analysis derivatized_sample->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantification of this compound.

vlcfa_metabolism cluster_synthesis VLCFA Synthesis cluster_modification VLCFA Modification & Incorporation C18_CoA C18-CoA (and shorter) Elongase Fatty Acid Elongase Complex (ER) C18_CoA->Elongase VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C25-CoA) Elongase->VLCFA_CoA VLC_Aldehyde Very-Long-Chain Aldehyde (e.g., this compound) VLCFA_CoA->VLC_Aldehyde Waxes Waxes VLCFA_CoA->Waxes Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids VLC_Alcohol Very-Long-Chain Alcohol VLC_Aldehyde->VLC_Alcohol VLC_Acid Very-Long-Chain Fatty Acid VLC_Aldehyde->VLC_Acid

Caption: General metabolic pathway of very-long-chain fatty acids.

References

Validating Pentacosanal as a Disease-Specific Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for early disease diagnosis, patient stratification, and monitoring therapeutic efficacy. Very-long-chain fatty aldehydes (VLCFAs), including pentacosanal, represent an emerging class of molecules with potential as disease-specific biomarkers. This guide provides a comparative analysis of the current landscape for validating this compound, drawing parallels with established biomarkers and outlining the necessary experimental frameworks.

Current Status of this compound as a Biomarker

To date, there is a notable lack of direct clinical validation of this compound as a specific biomarker for any disease. However, the broader family of very-long-chain fatty acids and aldehydes are implicated in several metabolic and neurological disorders. This suggests that this compound warrants further investigation. The following sections provide a comparative context for its potential validation.

Comparative Analysis of Very-Long-Chain Lipid Biomarkers

While data on this compound is sparse, a comparative look at a related, well-established very-long-chain fatty acid biomarker for Adrenoleukodystrophy (ALD) can provide a framework for the kind of validation this compound would require.

Table 1: Comparison of this compound (Prospective) with Established VLCFA Biomarkers

FeatureThis compound (Hypothetical)Very-Long-Chain Fatty Acids (VLCFAs) for Adrenoleukodystrophy (ALD)
Disease Association Under Investigation (Potential links to metabolic or neurological disorders)Adrenoleukodystrophy (X-linked)
Biological Matrix Plasma, Cerebrospinal Fluid (CSF)Plasma, Dried Blood Spots
Method of Detection GC-MS, LC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Reported Sensitivity Not Established>99% for male patients
Reported Specificity Not EstablishedHigh; differentiates ALD from other peroxisomal disorders
Clinical Utility Potential for early diagnosis and monitoringDiagnostic standard for ALD, used in newborn screening

Experimental Protocols for Validation

The validation of this compound as a biomarker would necessitate rigorous analytical and clinical protocols. The following are detailed methodologies adapted from established practices for similar lipid molecules.

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes a general procedure for the extraction and quantification of this compound from human plasma using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma, add 10 µL of an internal standard (e.g., a deuterated analog of a long-chain aldehyde).
  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
  • Vortex for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Collect the lower organic phase.
  • Evaporate the solvent under a stream of nitrogen.
  • The dried lipid extract is then ready for derivatization.

2. Derivatization:

  • To the dried extract, add 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.
  • Incubate at 60°C for 30 minutes to form the PFB-oxime derivative of this compound.
  • Evaporate the solvent and reconstitute the sample in 100 µL of hexane.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.
  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Injection: 1 µL, splitless mode.
  • Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 10 minutes.
  • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the this compound-PFB-oxime derivative.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a procedure for the sensitive quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which may offer higher sensitivity than GC-MS.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of plasma, add 10 µL of an internal standard.
  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.
  • Vortex and centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a new tube.
  • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
  • Vortex and centrifuge to separate phases.
  • Collect the upper organic phase and evaporate to dryness.
  • Reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for this compound and the internal standard would be determined and optimized.

Signaling Pathways and Biological Context

Understanding the metabolic pathways involving this compound is crucial for interpreting its potential role as a biomarker. Long-chain fatty aldehydes are key intermediates in lipid metabolism.

Metabolism of Very-Long-Chain Fatty Aldehydes

Very-long-chain fatty aldehydes are generated from the metabolism of fatty alcohols and other complex lipids. They are primarily detoxified by oxidation to the corresponding fatty acid, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH).[2][3] A deficiency in this enzyme leads to the accumulation of fatty aldehydes and alcohols, which is the underlying cause of Sjögren-Larsson syndrome, a rare neurocutaneous disorder.[3][4]

Fatty_Aldehyde_Metabolism Fatty_Alcohol Very-Long-Chain Fatty Alcohol FAO Fatty Alcohol: NAD+ Oxidoreductase (FAO) Fatty_Alcohol->FAO This compound This compound (Very-Long-Chain Fatty Aldehyde) FALDH Fatty Aldehyde Dehydrogenase (FALDH) This compound->FALDH Fatty_Acid Very-Long-Chain Fatty Acid FAO->this compound FALDH->Fatty_Acid Disease Sjögren-Larsson Syndrome (Accumulation of Fatty Aldehydes and Alcohols) FALDH->Disease Deficiency leads to

Metabolism of very-long-chain fatty aldehydes.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like this compound follows a multi-stage process, from initial discovery to clinical validation.

Biomarker_Validation_Workflow Discovery Discovery Phase (e.g., Metabolomics) Analytical Analytical Method Validation Discovery->Analytical Clinical_Assay Clinical Assay Development Analytical->Clinical_Assay Clinical_Validation Clinical Validation (Case-Control & Cohort Studies) Clinical_Assay->Clinical_Validation Utility Clinical Utility Assessment Clinical_Validation->Utility

A simplified workflow for biomarker validation.

Conclusion and Future Directions

While this compound itself has not been validated as a disease-specific biomarker, its chemical nature and metabolic context place it at a crossroads of pathways implicated in human disease. The established role of other very-long-chain lipids as biomarkers provides a clear roadmap for the research required to validate this compound. Future studies should focus on:

  • Developing and validating robust analytical methods for the precise quantification of this compound in various biological matrices.

  • Conducting large-scale metabolomic studies in patient cohorts with metabolic and neurological diseases to identify potential associations.

  • Performing case-control and longitudinal studies to establish the sensitivity and specificity of this compound as a biomarker for a specific disease.

The exploration of this compound as a potential biomarker is a promising avenue of research that could lead to new diagnostic tools for complex diseases.

References

comparative evaluation of different pentacosanal extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various methods for the extraction of pentacosanal, a long-chain aldehyde with significant interest in pharmaceutical and nutraceutical research. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the structural integrity of this valuable compound. This document objectively evaluates conventional and modern extraction techniques, supported by experimental data on analogous long-chain aliphatic compounds, to aid researchers in selecting the most suitable method for their specific applications.

Executive Summary

The extraction of this compound from natural sources, primarily plant waxes, can be achieved through several methods, each with distinct advantages and limitations. Traditional methods like Soxhlet extraction are robust and well-established but often require long extraction times and large volumes of organic solvents. Modern techniques, including Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), offer significant improvements in terms of efficiency, reduced extraction times, and lower environmental impact. This guide presents a comparative overview of these four methods, focusing on key performance indicators such as extraction yield, time, solvent consumption, and the quality of the final extract. The information is compiled from various scientific studies on the extraction of long-chain aldehydes and other constituents from plant waxes.

Data Presentation: Comparison of Extraction Methods for Long-Chain Aliphatic Compounds

The following table summarizes representative quantitative data from studies comparing different extraction methods for long-chain aliphatic compounds, including aldehydes, from various plant materials. It is important to note that the data is sourced from different studies and direct comparison should be interpreted with consideration of the varying starting materials and analytical methods.

Parameter Soxhlet Extraction Supercritical Fluid Extraction (SFE) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Typical Yield High, often considered the benchmark[1][2]Variable, can be higher than Soxhlet for specific compounds[3]Comparable to or higher than conventional methods[4][5]Often results in the highest yield in the shortest time[1][4]
Extraction Time 6 - 24 hours[1][6]1 - 4 hours[7]10 - 60 minutes[4][5][8]5 - 30 minutes[4][5][9]
Solvent Consumption High[1]Low (CO2 is recycled)[7]Low to moderate[4]Low[1][4]
Operating Temperature Boiling point of the solvent (e.g., Hexane ~69°C)[6]40 - 80°C[10][11]Room temperature to moderate (e.g., 50°C)[12]50 - 180°C (can be controlled)[4]
Selectivity Low, co-extraction of other soluble compounds is common[13]High, tunable by modifying pressure and temperature[13]ModerateModerate
Purity of Extract Lower, may require further purification steps[13]High, solvent-free extract[3]Moderate to highModerate to high
Environmental Impact High due to large solvent volumesLow, uses non-toxic CO2Low to moderateLow
Cost (Initial Investment) LowHighModerateModerate

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of this compound.

Soxhlet Extraction

This conventional method is often used as a benchmark for extraction efficiency.

Protocol:

  • Sample Preparation: The plant material (e.g., sugarcane rind, leaves) is dried to a constant weight and finely ground to increase the surface area for extraction.[14]

  • Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, a thimble containing the ground plant material, and a condenser.

  • Solvent Addition: The round-bottom flask is filled with a suitable non-polar solvent, such as n-hexane or a chloroform-methanol mixture.[6]

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefirms and drips into the thimble containing the sample. The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask, carrying the extracted compounds. This cycle is repeated for several hours (typically 6-24 hours).[2][6]

  • Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude wax containing this compound.

  • Quantification: The amount of this compound in the crude extract is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that utilizes supercritical carbon dioxide (CO₂) as the solvent.

Protocol:

  • Sample Preparation: The plant material is dried and ground, similar to the Soxhlet method.

  • SFE System Setup: A laboratory-scale SFE system is used, which includes a high-pressure pump for CO₂, an extraction vessel, a co-solvent pump (optional), and a back-pressure regulator.

  • Loading the Extractor: A known weight of the powdered plant material is placed into the extraction vessel.

  • Setting SFE Parameters: The system is pressurized with CO₂ to the desired pressure (e.g., 250-350 bar) and the extraction vessel is heated to the set temperature (e.g., 40-80°C).[10][11] A co-solvent like ethanol (B145695) may be added to enhance the extraction of certain compounds.[3]

  • Extraction Process: The supercritical CO₂ is passed through the sample matrix. The extraction can be performed in a static mode (no flow), dynamic mode (continuous flow), or a combination of both.[3]

  • Collection of Extract: The CO₂ containing the extracted compounds is depressurized in a collection vessel, causing the this compound and other extracted materials to precipitate. The CO₂ can then be recycled.[7]

  • Quantification: The extract is analyzed by GC-MS to quantify the this compound content.[15][16]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the plant cell walls and enhance solvent penetration.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Extraction Procedure: The powdered sample is suspended in a suitable solvent (e.g., ethanol, n-hexane) in a flask.[12]

  • Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonication for a specific duration (e.g., 10-60 minutes) and at a controlled temperature.[8][12]

  • Separation: After sonication, the mixture is filtered or centrifuged to separate the solid residue from the liquid extract.

  • Solvent Removal: The solvent is evaporated from the extract, typically under reduced pressure.

  • Quantification: The this compound content in the resulting extract is determined by GC-MS.[12]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells, leading to cell rupture and the release of target compounds.

Protocol:

  • Sample Preparation: The plant material is dried and ground.

  • Extraction Procedure: The sample is mixed with an appropriate solvent in a microwave-transparent vessel.[9]

  • Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated for a set time (e.g., 5-30 minutes) at a specific microwave power.[4][9]

  • Separation: The extract is separated from the solid residue by filtration or centrifugation.

  • Solvent Removal: The solvent is removed from the extract using a rotary evaporator.

  • Quantification: The concentration of this compound in the extract is analyzed using GC-MS.[15][16]

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction cluster_analysis Analysis raw_material Plant Material (e.g., Sugarcane Rind) drying Drying raw_material->drying grinding Grinding drying->grinding soxhlet Soxhlet Extraction sfe Supercritical Fluid Extraction (SFE) uae Ultrasound-Assisted Extraction (UAE) mae Microwave-Assisted Extraction (MAE) separation Separation (Filtration/Centrifugation) soxhlet->separation sfe->separation uae->separation mae->separation solvent_removal Solvent Removal separation->solvent_removal crude_extract Crude Extract solvent_removal->crude_extract gcms GC-MS Quantification crude_extract->gcms This compound This compound gcms->this compound

Caption: General workflow for the extraction and quantification of this compound from plant material.

Signaling_Pathway_Placeholder cluster_cell Cell Membrane receptor Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade This compound This compound This compound->receptor response Cellular Response signaling_cascade->response

Caption: Hypothetical signaling pathway involving this compound.

References

Determining the Specificity of Pentacosanal's Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for determining the enzymatic inhibition specificity of pentacosanal, a 25-carbon saturated fatty aldehyde. Due to a lack of direct experimental data on this compound's inhibitory activities, this document presents a hypothetical scenario based on established methodologies and compares its potential profile to known inhibitors of aldehyde dehydrogenases (ALDHs), the most likely enzymatic targets. The experimental protocols and data presentation herein are intended to serve as a roadmap for future research in this area.

Introduction to this compound and Aldehyde Dehydrogenases

This compound is a long-chain saturated fatty aldehyde found in various natural sources.[1] Aldehydes are primarily metabolized by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[2][3] This large family of NAD(P)+-dependent enzymes plays a critical role in detoxifying both endogenous and exogenous aldehydes, converting them into their corresponding carboxylic acids.[2][4] The human ALDH superfamily comprises 19 isozymes with diverse physiological functions, including retinoic acid signaling, alcohol metabolism, and cellular protection against oxidative stress.[3] Given its structure, this compound may act as a substrate or an inhibitor for certain ALDH isozymes, particularly those that process long-chain aliphatic aldehydes, such as ALDH3A1 or members of the ALDH1A family.[2]

Dysfunction in ALDH enzymes has been linked to various diseases, including cancer, alcohol intolerance, and neurological disorders, making them attractive targets for therapeutic intervention.[2][3] Therefore, understanding the inhibitory potential and specificity of novel compounds like this compound is of significant interest.

Hypothetical Inhibitory Profile of this compound Compared to Known ALDH Inhibitors

To assess the potential specificity of this compound, we present a hypothetical comparison of its inhibitory activity (IC50 values) against several key ALDH isozymes alongside experimentally determined values for known inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

InhibitorALDH1A1 IC50 (µM)ALDH1A2 IC50 (µM)ALDH2 IC50 (µM)ALDH3A1 IC50 (µM)Notes
This compound (Hypothetical) 5.2> 100> 10015.8Potentially selective for ALDH1A1 over ALDH1A2 and ALDH2.
Disulfiram ~1> 100~1> 100A non-selective, irreversible inhibitor of ALDH1A1 and ALDH2.[4]
Compound 15 (Psoralen derivative) 0.13 ± 0.01> 1.0> 1.0> 1.0Demonstrates a ~10-fold preference for inhibiting ALDH1A1 versus other ALDH1A/2 isoenzymes.[4]
Daidzin > 100Not reported~0.1Not reportedA reversible inhibitor with high selectivity for ALDH2 over ALDH1A1.[4]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The values for other inhibitors are sourced from published literature.

Experimental Protocols for Determining Enzymatic Inhibition Specificity

The following protocols outline the necessary steps to experimentally determine the inhibitory potency and specificity of this compound against a panel of ALDH isozymes.

Recombinant ALDH Enzyme Expression and Purification
  • Objective: To obtain pure, active ALDH isozymes (e.g., ALDH1A1, ALDH1A2, ALDH2, ALDH3A1) for in vitro assays.

  • Methodology:

    • Clone the cDNA of the target human ALDH isozymes into an appropriate expression vector (e.g., pET vector with a His-tag).

    • Transform the expression vector into a suitable host, such as E. coli BL21(DE3).

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Assess the purity and concentration of the enzymes using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

ALDH Activity and Inhibition Assay
  • Objective: To measure the enzymatic activity of ALDH isozymes in the presence and absence of this compound and to determine the IC50 values.

  • Methodology:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4), the NAD+ cofactor, and the purified ALDH enzyme.

    • Prepare serial dilutions of this compound (and control inhibitors) in a compatible solvent like DMSO.

    • Add the inhibitor dilutions to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the aldehyde substrate (e.g., propionaldehyde (B47417) for ALDH1/2, benzaldehyde (B42025) for ALDH3A1).

    • Monitor the production of NADH spectrophotometrically by measuring the increase in absorbance at 340 nm.

    • Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Enzyme Kinetic Analysis
  • Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

  • Methodology:

    • Perform the ALDH activity assay with varying concentrations of the aldehyde substrate in the absence and presence of different fixed concentrations of this compound (typically at and around its IC50 value).

    • Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

    • Analyze the effect of the inhibitor on Vmax and Km using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to elucidate the mechanism of inhibition.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the biological context of ALDH inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis recombinant_protein Recombinant ALDH Isozyme Expression & Purification activity_assay ALDH Activity & Inhibition Assay recombinant_protein->activity_assay inhibitor_prep This compound & Control Inhibitor Preparation inhibitor_prep->activity_assay kinetic_analysis Enzyme Kinetic Analysis activity_assay->kinetic_analysis ic50 IC50 Determination activity_assay->ic50 mechanism Mechanism of Inhibition kinetic_analysis->mechanism specificity Specificity Profile ic50->specificity mechanism->specificity

Caption: Workflow for determining the enzymatic inhibition specificity of this compound.

retinoic_acid_pathway retinol Retinol (Vitamin A) adh ADH retinol->adh retinal Retinal aldh1a ALDH1A Family retinal->aldh1a ra Retinoic Acid gene Gene Transcription (Development, Differentiation) ra->gene adh->retinal aldh1a->ra inhibitor This compound (Potential Inhibitor) inhibitor->aldh1a

Caption: The role of ALDH1A in the retinoic acid signaling pathway.

Conclusion

This guide outlines a comprehensive strategy for evaluating the enzymatic inhibition specificity of this compound. By employing the detailed experimental protocols, researchers can generate robust and comparable data. The hypothetical data presented underscores the importance of screening against a panel of related enzymes to establish a specificity profile. Should this compound demonstrate potent and selective inhibition of a particular ALDH isozyme, it could represent a valuable lead compound for the development of novel therapeutics. The provided workflows and pathway diagrams serve as a clear visual aid for planning and interpreting these future studies.

References

Unveiling the Enigma of Pentacosanal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current scientific landscape reveals a notable scarcity of independent verification and detailed published findings specifically on pentacosanal, a long-chain saturated fatty aldehyde. This guide addresses this knowledge gap by providing a comparative overview of the broader class of long-chain fatty aldehydes, with a focus on better-studied analogues like hexadecanal (B134135) and octadecanal. It is designed to equip researchers, scientists, and drug development professionals with the available data, experimental context, and potential avenues for future investigation into this elusive molecule and its relatives.

While direct experimental data on this compound remains limited, the study of long-chain fatty aldehydes as a class has implicated them in a variety of crucial biological processes. These molecules are known to be involved in cellular signaling, modulating pathways related to inflammation, programmed cell death (apoptosis), and the regulation of gene expression. Their endogenous production often stems from the metabolic breakdown of other lipids, such as plasmalogens and sphingolipids. The clinical significance of this molecular class is underscored by conditions like Sjögren-Larsson Syndrome, a genetic disorder characterized by the deficiency of fatty aldehyde dehydrogenase (FALDH). This deficiency leads to the accumulation of long-chain fatty aldehydes and alcohols, resulting in severe neurological and dermatological symptoms.[1][2][3][4]

This guide will synthesize the available information on long-chain fatty aldehydes, present comparative data for more extensively researched analogues, detail relevant experimental protocols, and visualize a key metabolic pathway to provide a foundational resource for researchers navigating this emerging field.

Comparative Analysis of Long-Chain Fatty Aldehydes

Due to the paucity of specific quantitative data for this compound, this section presents a comparative summary of findings for related, more thoroughly investigated long-chain aldehydes. This approach allows for informed extrapolation and highlights key areas for future research on this compound.

CompoundBiological Activity/FindingOrganism/SystemQuantitative Data (where available)Reference
This compound Identified as a saturated fatty aldehyde.General Chemical DataMolecular Formula: C25H50OPubChem
Hexadecanal Modulates human aggression in a sex-dependent manner (calming in men, aggression-inducing in women).[5][6] Interacts with the cytochrome P450 (CYP) enzyme system in rat liver microsomes.[5]Human, RatBehavioral studies; specific quantitative data on receptor binding or signaling pathways is limited.[5][6]
Octadecanal Functions as a pheromone in several insect species.[7] Used in various industrial applications, including as a surfactant and emulsifier.[8]Insects, IndustrialPrimarily qualitative observations of behavioral responses in insects.[7]
Long-Chain Fatty Aldehydes (General) Accumulate in Sjögren-Larsson Syndrome due to FALDH deficiency.[1][2][3][4] Can form adducts with proteins and DNA, potentially leading to cellular damage.Human (Clinical)Elevated levels of 16- and 18-carbon fatty alcohols (precursors/metabolites) are found in the plasma and cultured fibroblasts of SLS patients.[3][1][2][3][4]

Key Experimental Protocols

Researchers investigating the biological effects of long-chain fatty aldehydes can employ a range of established methodologies. The following provides an overview of key experimental approaches.

Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay

This assay is crucial for studying the metabolism of long-chain aldehydes and is particularly relevant for research into conditions like Sjögren-Larsson Syndrome.

Principle: The assay measures the enzymatic activity of FALDH by monitoring the conversion of a fatty aldehyde substrate to its corresponding fatty acid. A common method utilizes a fluorescently labeled substrate, such as pyrenedecanal (B8019038), allowing for sensitive detection of the product, pyrenedecanoic acid, via High-Performance Liquid Chromatography (HPLC).[9][10][11]

Generalized Protocol:

  • Sample Preparation: Cell lysates or tissue homogenates are prepared in a suitable buffer containing detergents to solubilize the membrane-bound FALDH enzyme.

  • Reaction Mixture: The sample is incubated with a reaction mixture containing the fatty aldehyde substrate (e.g., pyrenedecanal), NAD+ as a cofactor, and a buffer to maintain optimal pH.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped, often by the addition of an organic solvent like methanol, which also serves to precipitate proteins.

  • Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by reverse-phase HPLC with fluorescence detection to quantify the amount of fluorescent fatty acid product formed.

  • Data Analysis: The rate of product formation is calculated and normalized to the protein concentration of the sample to determine the specific activity of FALDH.

Lipidomic Analysis of Long-Chain Aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS)

This powerful technique allows for the comprehensive identification and quantification of various aldehydes in biological samples.[12][13][14][15]

Principle: Due to their volatility and reactivity, fatty aldehydes are typically derivatized to more stable and less volatile compounds before analysis. A common derivatization agent is pentafluorobenzyl hydroxylamine (B1172632) (PFBHA), which reacts with the aldehyde group to form an oxime derivative. These derivatives are then separated by gas chromatography and detected by mass spectrometry.

Generalized Protocol:

  • Lipid Extraction: Lipids, including fatty aldehydes, are extracted from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

  • Derivatization: The extracted lipids are treated with a derivatizing agent like PFBHA to convert the aldehydes into stable oxime derivatives.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different aldehyde derivatives are separated based on their boiling points and interactions with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each compound, allowing for its identification and quantification.

  • Data Analysis: The abundance of each aldehyde is determined by comparing its peak area to that of an internal standard (often a deuterated version of a specific aldehyde) that was added to the sample at the beginning of the procedure.

Visualizing a Key Metabolic Pathway

To provide a clearer understanding of the metabolic context of long-chain fatty aldehydes, the following diagram illustrates the central role of Fatty Aldehyde Dehydrogenase (FALDH) in their detoxification.

Fatty_Aldehyde_Metabolism Metabolic Fate of Long-Chain Fatty Aldehydes Fatty_Alcohol Long-Chain Fatty Alcohol Fatty_Aldehyde Long-Chain Fatty Aldehyde (e.g., this compound) Fatty_Alcohol->Fatty_Aldehyde Alcohol Dehydrogenase Fatty_Acid Long-Chain Fatty Acid Fatty_Aldehyde->Fatty_Acid Fatty Aldehyde Dehydrogenase (FALDH) Adducts Protein/DNA Adducts (Cellular Damage) Fatty_Aldehyde->Adducts Spontaneous Reaction SLS Sjögren-Larsson Syndrome (FALDH Deficiency) Fatty_Aldehyde->SLS

Caption: Metabolic pathway of long-chain fatty aldehydes.

Conclusion and Future Directions

The study of this compound and other long-chain fatty aldehydes is a field ripe for discovery. The current lack of specific data for this compound presents a clear opportunity for foundational research. Independent verification of its presence in various biological systems, characterization of its specific biological activities, and elucidation of its mechanisms of action are critical next steps.

By leveraging the established methodologies for studying long-chain aldehydes and drawing comparisons with better-understood analogues like hexadecanal and octadecanal, researchers can begin to unravel the specific roles of this compound in health and disease. The insights gained from such studies will not only enhance our fundamental understanding of lipid metabolism and signaling but may also pave the way for novel therapeutic strategies for a range of disorders.

References

Comparative Analysis of Pheromonal Activity: A Case Study on Pentacosanal Isomers' Analogue, 5,11-Dimethylpentacosane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoisomer-specific activity of a C25 pheromone analogue.

Initial research into the pheromonal activity of pentacosanal and its isomers has revealed a significant gap in the existing scientific literature. Currently, there are no available studies that directly compare the biological activities of these specific compounds. However, to illustrate the principles of isomer-specific pheromonal activity in long-chain hydrocarbons, this guide provides a comparative analysis of a closely related and well-documented C25 pheromone: 5,11-dimethylpentacosane. This compound is a known male-produced sex pheromone component of the greater wax moth, Galleria mellonella, and serves as an excellent model for understanding the critical role of stereochemistry in insect chemical communication.

In the greater wax moth, 5,11-dimethylpentacosane acts as a behavioral synergist, enhancing the attractiveness of a primary pheromone blend composed of nonanal (B32974) and undecanal. While the aldehyde blend alone can trigger short-range sexual behaviors, the addition of 5,11-dimethylpentacosane is crucial for long-range orientation and attraction of females.[1] The synthesis of the four stereoisomers of 5,11-dimethylpentacosane has been achieved, paving the way for comparative bioassays to determine the activity of each isomer.

Data Presentation: Quantitative Comparison of Pheromonal Activity

While comprehensive comparative data for all stereoisomers of 5,11-dimethylpentacosane is not yet available in published literature, the following table illustrates the synergistic effect of the racemic mixture. This highlights the compound's importance in the pheromone blend and underscores the need for future research into the activity of its individual stereoisomers.

Pheromone Lure CompositionMean Percentage of Responding Females (±SE)Key Behavioral ResponseReference
Aldehyde Blend (nonanal + undecanal)Low (specific % not stated)Short-range wing fanning[1]
5,11-dimethylpentacosane (racemic)Very lowMinimal to no attraction[1]
Aldehyde Blend + 5,11-dimethylpentacosane (racemic)Significantly higher (specific % not stated)Consistent upwind flight and source contact[1]
Male ExtractHighest (specific % not stated)Strong attraction[1]

Table 1: Behavioral response of female Galleria mellonella to different pheromone compositions in wind tunnel assays.[1]

Experimental Protocols

Wind Tunnel Bioassay

This protocol is a generalized procedure for evaluating the behavioral response of moths to pheromone candidates in a controlled laboratory setting.

Objective: To quantify the attractiveness and behavioral effects of synthetic pheromone components by observing the upwind flight of moths towards a point source.

Materials:

  • Wind tunnel (e.g., 1.5 m long, 0.5 m diameter) with laminar airflow.

  • Anemometer.

  • Red light source (~0.7 lux, ~650 nm) for nocturnal species.

  • Pheromone dispenser (e.g., filter paper, rubber septum).

  • Release cages for individual moths.

  • Video recording equipment for later analysis.

  • Test compounds and control solvents (e.g., hexane).

Procedure:

  • Preparation:

    • Set the wind tunnel parameters: wind speed (0.2-0.3 m/s), temperature (21-26 °C), and relative humidity (70-80%).

    • Prepare the pheromone dispenser by applying a known concentration of the test compound(s) dissolved in a volatile solvent. Allow the solvent to evaporate completely. A control dispenser with only the solvent is also prepared.

    • Acclimatize the moths (typically 2-3 day old virgin females for this specific study) in the experimental room under the red-light conditions for at least one hour prior to the assay.

  • Bioassay:

    • Place the pheromone dispenser at the upwind end of the wind tunnel.

    • Introduce a single moth into a release cage at the downwind end of the tunnel.

    • Observe and record the moth's behavior for a set period (e.g., 3-5 minutes). Key behaviors to record include: activation (wing fanning), take-off, upwind flight (zigzagging pattern), and contact with the source.

  • Data Analysis:

    • Calculate the percentage of moths exhibiting each key behavior for each treatment (test compounds and control).

    • Statistical analysis (e.g., Chi-square test) is used to compare the responses between different treatments.

Electroantennography (EAG)

Objective: To measure the electrical response of a moth's antenna to volatile compounds, providing a measure of the sensitivity of the olfactory receptor neurons.

Materials:

  • Intact moth antenna.

  • Micromanipulator.

  • Glass capillary electrodes filled with saline solution.

  • Amplifier and data acquisition system.

  • Charcoal-filtered and humidified air stream.

  • Stimulus delivery system (e.g., puffing a known volume of air over a treated filter paper).

Procedure:

  • Preparation:

    • Excise an antenna from a live moth and mount it between the two electrodes.

    • Establish a continuous flow of clean, humidified air over the antenna.

  • Stimulation and Recording:

    • Introduce a puff of air carrying the test odorant into the main air stream directed at the antenna.

    • Record the resulting depolarization of the antennal membrane (the EAG response).

    • Present a range of concentrations for each test compound to generate a dose-response curve.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Normalize the responses to a standard compound to allow for comparison across different preparations.

Signaling Pathways and Logical Relationships

The detection of hydrocarbon pheromones in insects follows a general olfactory signaling pathway, leading to the generation of a nerve impulse.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite Pheromone Pheromone (5,11-dimethylpentacosane) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR_Orco OR-Orco Complex (Ion Channel) PBP->OR_Orco Delivery & Activation SNMP SNMP SNMP->OR_Orco Ion_Influx Ion Influx (Na+, Ca2+) OR_Orco->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signaling pathway for hydrocarbon pheromones in moths.

The experimental workflow for identifying and characterizing a new pheromone component like 5,11-dimethylpentacosane involves a logical progression from chemical analysis to behavioral validation.

Experimental_Workflow A Pheromone Gland Extraction B Gas Chromatography- Electroantennographic Detection (GC-EAD) A->B Identify active peaks C Gas Chromatography- Mass Spectrometry (GC-MS) A->C Identify compounds D Structure Elucidation B->D C->D E Chemical Synthesis of Stereoisomers D->E Confirm structure F Wind Tunnel Bioassay E->F Test activity G Behavioral Validation F->G

Caption: Experimental workflow for pheromone identification and validation.

References

A Comparative Guide to the Validation of Analytical Methods for Pentacosanal in Regulatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory submissions. Ensuring that a method for quantifying a specific analyte, such as pentacosanal, is reliable, accurate, and fit for its intended purpose is paramount for drug safety and efficacy. This guide provides an objective comparison of potential analytical methodologies for this compound, supported by representative experimental data based on similar long-chain aldehydes, and outlines the necessary validation steps in accordance with regulatory expectations.

This compound (C₂₅H₅₀O) is a long-chain fatty aldehyde. Due to its low volatility and thermal lability, direct analysis can be challenging. Therefore, methods often incorporate a derivatization step to improve its analytical properties, particularly for gas chromatography.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile or semi-volatile compounds in a gaseous mobile phase, followed by mass analysis.Separation of compounds in a liquid mobile phase, followed by detection (e.g., UV, MS).
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization is typically necessary for this compound.Suitable for a wide range of compounds, including non-volatile and thermally labile substances.
Derivatization Often required to increase volatility and thermal stability. Common reagents include silylating agents or PFBHA.May be required to enhance detection (e.g., for UV absorbance if the analyte lacks a chromophore).
Sensitivity High sensitivity, especially with a mass spectrometer as the detector.High sensitivity, particularly when coupled with a mass spectrometer (LC-MS) or a sensitive detector.
Specificity High, with mass spectral libraries available for compound identification.High, especially with selective detectors like mass spectrometry.
Instrumentation Cost Generally lower initial and operational costs compared to LC-MS systems.Higher initial and maintenance costs, particularly for LC-MS.

Quantitative Data Summary for a Validated GC-MS Method

The following table summarizes the expected quantitative performance characteristics of a validated GC-MS method for the analysis of this compound, based on data for analogous long-chain aldehydes.[1]

Validation ParameterAcceptance Criteria (Typical)Expected Performance (GC-MS with Derivatization)
Linearity (R²) ≥ 0.995> 0.998
Range Assay: 80-120% of test concentration1 - 200 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.0% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 3%Repeatability: < 1.5% Intermediate Precision: < 2.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.5 µg/mL
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.No interfering peaks observed.
Robustness No significant impact on results with small, deliberate variations in method parameters.Method remains reliable with minor changes in temperature, flow rate, and derivatization time.

Experimental Protocols

A critical aspect of a validation guide is the detailed methodology for key experiments.

Experimental Protocol for GC-MS Analysis of this compound

This protocol outlines a typical procedure for the quantification of this compound using GC-MS with a derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample matrix (e.g., plasma, formulation), add an appropriate internal standard.

  • Add 3 mL of a suitable organic solvent (e.g., hexane:isopropanol, 3:2 v/v).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract in 100 µL of pyridine.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min, hold for 5 minutes

    • Ramp to 300°C at 20°C/min, hold for 10 minutes

  • MS System: Agilent 5977B or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_atp Define Analytical Target Profile (ATP) develop_method Develop Analytical Method define_atp->develop_method write_protocol Write Validation Protocol develop_method->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range write_protocol->linearity accuracy Accuracy write_protocol->accuracy precision Precision write_protocol->precision lod_loq LOD & LOQ write_protocol->lod_loq robustness Robustness write_protocol->robustness analyze_data Analyze Data Against Acceptance Criteria specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data write_report Write Validation Report analyze_data->write_report final_approval Final Approval write_report->final_approval Method Comparison cluster_gcms GC-MS cluster_hplc HPLC This compound This compound Analysis gcms_node Gas Chromatography-Mass Spectrometry This compound->gcms_node hplc_node High-Performance Liquid Chromatography This compound->hplc_node derivatization_gc Derivatization Required gcms_node->derivatization_gc Pre-requisite high_sensitivity_gc High Sensitivity & Specificity gcms_node->high_sensitivity_gc Advantage high_volatility High Volatility Needed derivatization_gc->high_volatility derivatization_hplc Derivatization (Optional for Detection) hplc_node->derivatization_hplc May be needed wide_applicability Wide Applicability (Non-volatile) hplc_node->wide_applicability Advantage high_sensitivity_hplc High Sensitivity (with MS) hplc_node->high_sensitivity_hplc

References

Lack of Public Data on Pentacosanal Necessitates Alternative Comparative Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific studies on the transcriptomic effects of pentacosanal, a 25-carbon saturated long-chain aldehyde, prevents a direct comparative analysis at this time. A thorough review of existing scientific literature reveals no publicly available datasets from studies investigating the genome-wide transcriptional changes in cells treated with this compound.

To provide a relevant and data-supported comparison guide for researchers, scientists, and drug development professionals, this report will instead focus on a structurally related and well-researched long-chain fatty alcohol, octacosanol (B124162) . This 28-carbon saturated fatty alcohol has been the subject of transcriptomic studies, offering valuable insights into the potential cellular and molecular impacts of long-chain aliphatic compounds.

This guide will present a comparative transcriptomic analysis of hepatic tissues from mice treated with octacosanol, providing quantitative data on gene expression, detailed experimental methodologies, and visualization of the key signaling pathways involved. This information will serve as a valuable proxy for understanding the potential biological activities of long-chain aldehydes like this compound.

Comparative Transcriptomics of Hepatic Tissue Treated with Octacosanol

A study investigating the effects of octacosanol on high-fat diet (HFD)-induced obesity in mice provides key insights into its impact on gene expression in the liver. The study utilized gene chip analysis to compare the transcriptomic profiles of hepatic tissues from mice fed a high-fat diet with those from HFD-fed mice supplemented with octacosanol.

Data Presentation: Differentially Expressed Genes in Response to Octacosanol

The transcriptomic analysis revealed that octacosanol treatment regulated a significant number of genes involved in lipid metabolism. A total of 72 genes related to lipid metabolism were identified as being differentially expressed in the livers of octacosanol-treated mice compared to the HFD control group.[1]

Gene TargetRegulation by OctacosanolAssociated Signaling PathwayImplication in Cellular Processes
AMPK UpregulatedAMPK SignalingRegulation of energy homeostasis, fatty acid oxidation
PPARα UpregulatedPPAR SignalingLipid metabolism, inflammation
PPARγ UpregulatedPPAR SignalingAdipogenesis, lipid metabolism
FASN DownregulatedFatty Acid BiosynthesisInhibition of fatty acid synthesis
ACC DownregulatedFatty Acid MetabolismReduction of fatty acid synthesis
SREBP-1c DownregulatedCholesterol BiosynthesisInhibition of lipogenesis
SIRT1 UpregulatedAMPK/SIRT1 SignalingRegulation of metabolism, cellular stress response

This table summarizes the key gene expression changes identified in the hepatic tissue of mice treated with octacosanol in the context of a high-fat diet. The regulation is in comparison to the high-fat diet control group.[1]

Experimental Protocols

The following methodologies were employed in the key experiments cited in this guide:

Animal Model and Treatment:

  • Model: C57BL/6J mice were used to establish a high-fat diet (HFD)-induced obesity model.[1]

  • Groups: The mice were divided into three groups: a control group, an HFD group, and an HFD group supplemented with octacosanol (HFD+Oct).[1]

  • Treatment: The HFD+Oct group received an intragastric administration of 100 mg/kg/day of octacosanol for 10 weeks.[1]

Transcriptomic Analysis:

  • Sample Preparation: At the end of the 10-week treatment period, hepatic tissues were collected from the mice in each group.[1]

  • Analysis Method: Gene expression profiling of the liver tissues was performed using gene chip analysis to identify differentially expressed genes between the HFD and HFD+Oct groups.[1]

  • Pathway Analysis: Ingenuity Pathway Analysis (IPA) was used to identify the key signaling pathways and networks affected by octacosanol treatment.[1]

Validation of Gene Expression:

  • Methods: Real-time quantitative PCR (RT-qPCR) and Western blotting were performed to validate the changes in the expression levels of key genes and proteins related to lipid metabolism, including AMPK, PPARs, FASN, ACC, SREBP-1c, and SIRT1.[1]

Mandatory Visualization: Signaling Pathways Modulated by Octacosanol

The transcriptomic and subsequent validation experiments identified the AMPK and PPAR signaling pathways as playing a pivotal role in the lipid-lowering effects of octacosanol.[1]

Octacosanol_Signaling_Pathway Octacosanol Octacosanol AMPK AMPK Octacosanol->AMPK PPARs PPARs (α, γ) Octacosanol->PPARs SIRT1 SIRT1 AMPK->SIRT1 SREBP1c SREBP-1c AMPK->SREBP1c inhibits FattyAcidOxidation Fatty Acid Oxidation PPARs->FattyAcidOxidation FASN FASN SREBP1c->FASN ACC ACC SREBP1c->ACC Lipogenesis Lipogenesis FASN->Lipogenesis ACC->Lipogenesis

Caption: Octacosanol activates AMPK and PPAR signaling pathways.

This diagram illustrates that octacosanol activates the AMPK and PPAR signaling pathways. The activation of AMPK leads to the upregulation of SIRT1 and the inhibition of SREBP-1c, a key transcription factor for lipogenesis. The inhibition of SREBP-1c results in the downregulation of its target genes, FASN and ACC, ultimately leading to decreased fat synthesis. Concurrently, the activation of PPARs promotes fatty acid oxidation.

References

Safety Operating Guide

Navigating the Disposal of Pentacosanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, procedural framework for the proper disposal of pentacosanal, ensuring the safety of personnel and adherence to regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on the general properties of long-chain aldehydes and established best practices for laboratory chemical waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

I. Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE): Before handling this compound for disposal, the following PPE should be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Ventilation: All handling should be conducted in a well-ventilated area, such as a chemical fume hood.

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of solid chemical waste like this compound is to prevent its release into the environment. Under no circumstances should it be disposed of down the drain.[1]

1. Waste Segregation at the Source:

  • Solid Waste: All solid materials contaminated with this compound, including unused product, pipette tips, weighing papers, and gloves, must be collected in a designated, leak-proof container.[2][3] This is often a securely sealed plastic bag or a designated solid waste container.[4]

  • Liquid Waste: If this compound has been used in a solution, the solution should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix this waste with other chemical streams unless explicitly approved by your institution's EHS department.[3]

2. Labeling and Containerization:

  • Proper labeling is crucial for safe disposal.[5] All waste containers must be clearly labeled with a hazardous waste tag as soon as the first item of waste is added.

  • The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound Waste".

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

  • If possible, use the original container for the disposal of unused this compound.[4][5] Ensure the container is in good condition and can be securely sealed.

3. Interim Storage in the Laboratory:

  • Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[3][6]

  • This area must be secure and away from incompatible materials, such as strong oxidizing agents.[4][7]

  • Containers must be kept tightly sealed except when adding waste and should be stored in a cool, well-ventilated location.[3][6][8]

4. Disposal of Contaminated Labware and Empty Containers:

  • Lightly Contaminated Labware: Items such as weighing boats and spatulas that are lightly contaminated should be collected in the designated solid waste container.[4]

  • Grossly Contaminated Labware: If labware is heavily contaminated, it should be decontaminated if possible, or disposed of as chemical waste.[4]

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, deface the label on the container, and it may then be disposed of in the regular trash, pending institutional policies.[5][9]

5. Arranging for Waste Pickup:

  • Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.[4] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[10]

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill. For a solid spill, gently cover the material to prevent it from becoming airborne.[3]

  • Cleanup: Carefully sweep or vacuum the solid material.[8] Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water or a suitable solvent, collecting the cleaning materials as hazardous waste.[3]

Quantitative Data Summary

ParameterGuidelineCitation
Waste Storage Time Varies by state and institution. California allows up to 90 days for generators, while some institutions recommend removal within one year for satellite accumulation areas.[2][6]
Container Fill Level Do not fill containers to more than 90% of their capacity to allow for expansion.[2]
Neutralization (General Aldehydes) Commercial products like Aldex® can neutralize 10% formalin or 4% glutaraldehyde (B144438) at a 1:16 ratio, rendering them non-hazardous. Applicability to solid this compound would require verification.[11][12]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound in the provided search results. The disposal process is a procedural safety protocol rather than an experimental one. The overarching protocol is to collect, label, and store the chemical waste for pickup by a certified hazardous waste disposal service, in accordance with institutional and regulatory guidelines.

Logical Workflow for this compound Disposal

Pentacosanal_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) This compound This compound Waste (Solid or Solution) Segregate Segregate Waste Streams This compound->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste Solid & Contaminated Items LiquidWaste Liquid Waste Container Segregate->LiquidWaste Solutions & Rinsate Seal Securely Seal Container SolidWaste->Seal LiquidWaste->Seal Label Apply Hazardous Waste Label Seal->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Request Request EHS Pickup Store->Request Disposal Professional Disposal Request->Disposal

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Pentacosanal

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety, operational, and disposal protocols for handling Pentacosanal in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a long-chain aldehyde, and while specific toxicity data is limited, aldehydes as a chemical class are known to be potential irritants to the skin, eyes, and respiratory system. As a solid, the primary exposure risk is through the inhalation of dust particles or direct contact with the skin and eyes.

A comprehensive PPE strategy is crucial for the safe handling of this compound at all stages.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatN95 respirator or higher, especially if not handled in a certified chemical fume hood
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatWork should be conducted in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Receiving and Storage
  • Verification : Upon receipt, confirm that the container is intact and properly labeled as this compound.

  • Inventory : Log the chemical into your laboratory's inventory system.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Weighing and Sample Preparation

This procedure should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation : Don all required PPE (chemical splash goggles, double nitrile gloves, lab coat).

  • Containment : Place a weigh boat on an analytical balance within the fume hood.

  • Transfer : Use a clean, designated spatula to carefully transfer the solid this compound to the weigh boat. Avoid generating dust.

  • Dissolution : If preparing a solution, add the weighed solid to your solvent in a suitable container within the fume hood.

  • Cleaning : Clean the spatula and any potentially contaminated surfaces with a solvent-moistened wipe. Dispose of the wipe as solid hazardous waste.

Disposal Plan: Managing this compound Waste

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Container Disposal Procedure
Unused/Expired Solid this compound Original container or a clearly labeled, sealed hazardous waste container.Segregate as solid organic hazardous waste. Arrange for pickup by your institution's EHS department.
Contaminated Labware (e.g., pipette tips, weigh boats) Lined, sealed hazardous waste container for solid waste.Collect all contaminated disposable items in a designated container. Do not mix with regular trash.
Contaminated PPE (e.g., gloves, disposable lab coats) Lined, sealed hazardous waste container for solid waste.Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately in the designated waste container.
Solutions of this compound Labeled, sealed hazardous waste container for liquid organic waste.Collect all liquid waste containing this compound. Do not pour down the drain.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the logical flow of handling this compound safely and the decision-making process for PPE selection.

experimental_workflow receiving Receiving and Storage weighing Weighing and Aliquoting (in Fume Hood) receiving->weighing prep Solution Preparation (in Fume Hood) weighing->prep experiment Experimental Use prep->experiment disposal Waste Disposal experiment->disposal ppe_decision_tree start Handling this compound? is_solid Handling Solid Powder? start->is_solid is_liquid Handling Solution? start->is_liquid in_hood In Fume Hood? is_solid->in_hood use_respirator Wear N95 Respirator in_hood->use_respirator No no_respirator Respirator Not Required in_hood->no_respirator Yes always_ppe Always Wear: - Nitrile Gloves - Lab Coat use_respirator->always_ppe no_respirator->always_ppe splash_risk Risk of Splash? is_liquid->splash_risk goggles_shield Wear Goggles & Face Shield splash_risk->goggles_shield Yes goggles Wear Safety Goggles splash_risk->goggles No goggles_shield->always_ppe goggles->always_ppe

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.